molecular formula C13H16Cl2N2 B1243621 Lanicemine dihydrochloride CAS No. 153322-06-6

Lanicemine dihydrochloride

Numéro de catalogue: B1243621
Numéro CAS: 153322-06-6
Poids moléculaire: 271.18 g/mol
Clé InChI: KHJHFYAGQZYCLC-GXKRWWSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lanicemine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H16Cl2N2 and its molecular weight is 271.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJHFYAGQZYCLC-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-06-6
Record name Lanicemine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANICEMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lanicemine Dihydrochloride: A Technical Guide to Synthesis, Purification, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine. This technical guide provides an in-depth overview of the synthesis and purification methods for its dihydrochloride (B599025) salt, along with a detailed exploration of its mechanism of action through the NMDA receptor signaling pathway. The information presented herein is compiled from publicly available scientific literature and patents, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Synthesis of Lanicemine Dihydrochloride

The synthesis of Lanicemine, a chiral amine, involves the creation of its core structure, (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, followed by its conversion to the dihydrochloride salt. The key challenge in the synthesis is the establishment of the correct stereochemistry at the chiral center. While specific process chemistry details from its original developer, AstraZeneca, are proprietary, the synthesis can be approached through established methods for chiral amine synthesis, such as asymmetric synthesis or resolution of a racemic mixture.

A likely synthetic approach, based on analogous chemical syntheses and patent literature, involves the following key steps:

  • Formation of the racemic base: Condensation of benzaldehyde (B42025) and 2-picoline followed by reduction.

  • Chiral resolution: Separation of the desired (S)-enantiomer from the racemic mixture.

  • Salt formation: Conversion of the purified (S)-enantiomer into the dihydrochloride salt.

Experimental Protocol: Synthesis of Racemic 1-phenyl-2-(pyridin-2-yl)ethanamine

This protocol describes a plausible method for the synthesis of the racemic precursor to Lanicemine.

  • Condensation: 2-Picoline is deprotonated with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to form the corresponding anion. Benzaldehyde is then added to the reaction mixture, leading to an aldol-type condensation to form 1-phenyl-2-(pyridin-2-yl)ethanol.

  • Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 1-phenyl-2-(pyridin-2-yl)ethanone, using a standard oxidizing agent like manganese dioxide (MnO2) or a Swern oxidation.

  • Reductive Amination: The ketone is then subjected to reductive amination. This can be achieved by treating the ketone with an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, to yield racemic 1-phenyl-2-(pyridin-2-yl)ethanamine.

Experimental Protocol: Chiral Resolution of 1-phenyl-2-(pyridin-2-yl)ethanamine

The separation of the desired (S)-enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation is a classical and effective method for this purpose.

  • Salt Formation: The racemic amine is treated with a chiral acid, such as (+)-tartaric acid or a derivative, in a suitable solvent (e.g., methanol (B129727) or ethanol). This reaction forms a mixture of two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system. Through careful control of temperature and concentration, the less soluble diastereomer can be selectively crystallized out of the solution.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine can then be extracted into an organic solvent.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Formation of this compound
  • Dissolution: The purified (S)-1-phenyl-2-(pyridin-2-yl)ethanamine is dissolved in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether.

  • Acidification: A solution of hydrochloric acid (HCl) in the same or a miscible solvent (e.g., HCl in isopropanol) is added dropwise to the amine solution with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Purification of this compound

The final purity of this compound is crucial for its use in research and potential clinical applications. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is one in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as ethanol/water or isopropanol/diethyl ether, may be effective.

  • Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, and the mixture is briefly heated before being filtered through a pad of celite to remove the carbon.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Purification MethodPrincipleTypical SolventsExpected Purity
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Ethanol/Water, Isopropanol/Diethyl Ether>99%
Column Chromatography (for the free base) Differential adsorption of the compound and impurities on a stationary phase.Silica gel with a mobile phase of Hexane/Ethyl Acetate with Triethylamine>98%

Mechanism of Action: NMDA Receptor Signaling Pathway

Lanicemine exerts its effects by acting as a low-trapping, non-competitive antagonist at the NMDA receptor. This receptor is a crucial component of glutamatergic neurotransmission in the central nervous system and plays a key role in synaptic plasticity, learning, and memory.[1][2][3] Overactivation of the NMDA receptor is implicated in excitotoxicity and the pathophysiology of depression.[2]

By blocking the NMDA receptor ion channel, Lanicemine modulates downstream signaling cascades that are believed to underlie its rapid antidepressant effects.[4]

Signaling Pathway Diagram

Lanicemine_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Antagonism Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx ERK_pathway ERK1/2 Pathway Ca_influx->ERK_pathway Inhibition of activation mTOR_pathway mTOR Pathway Ca_influx->mTOR_pathway Disinhibition CREB CREB ERK_pathway->CREB ↓ Phosphorylation BDNF BDNF Expression mTOR_pathway->BDNF ↑ Translation Synaptic_Plasticity ↑ Synaptic Plasticity (Synaptogenesis) BDNF->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Lanicemine's antagonism of the NMDA receptor leads to downstream signaling changes.

Key Downstream Signaling Events:
  • Inhibition of ERK1/2 Pathway: Blockade of the NMDA receptor can lead to a decrease in the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[1] This, in turn, can reduce the phosphorylation of the cAMP-responsive element-binding protein (CREB), a transcription factor involved in neuronal survival and plasticity.[1]

  • Activation of the mTOR Pathway: Paradoxically, NMDA receptor antagonism can lead to the disinhibition and subsequent activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] This is thought to occur through a reduction in the activity of eukaryotic elongation factor 2 (eEF2) kinase, leading to an increase in protein synthesis.

  • Increased BDNF Expression: The activation of the mTOR pathway is linked to an increase in the translation and release of Brain-Derived Neurotrophic Factor (BDNF).[4] BDNF is a key neurotrophin that promotes synaptogenesis, neuronal survival, and synaptic plasticity.

  • Enhanced Synaptic Plasticity: The culmination of these signaling events is an increase in synaptic plasticity, including the formation of new synapses (synaptogenesis), particularly in brain regions implicated in depression, such as the prefrontal cortex and hippocampus.[4] This rapid enhancement of synaptic connections is hypothesized to be the primary mechanism behind the fast-acting antidepressant effects of NMDA receptor antagonists.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Lanicemine_Workflow Start Starting Materials (Benzaldehyde, 2-Picoline) Synthesis Racemic Synthesis Start->Synthesis Resolution Chiral Resolution (Diastereomeric Salt Crystallization) Synthesis->Resolution Free_Base Isolation of (S)-enantiomer (Free Base) Resolution->Free_Base Salt_Formation Dihydrochloride Salt Formation Free_Base->Salt_Formation Crude_Product Crude this compound Salt_Formation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analytical Characterization (NMR, MS, HPLC, EA) Pure_Product->Analysis

Caption: Overall workflow for this compound synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of this compound. The provided experimental protocols are based on established chemical principles and publicly available information, offering a solid foundation for researchers. The elucidation of the NMDA receptor signaling pathway highlights the complex molecular mechanisms underlying the potential therapeutic effects of this compound. Further research into the process optimization of its synthesis and a more detailed understanding of its specific interactions with downstream signaling components will be crucial for its future development.

References

Lanicemine Dihydrochloride: A Comprehensive Technical Guide to its Chemical Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine dihydrochloride (B599025), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It was investigated for its potential as a rapid-acting antidepressant with a reduced side-effect profile compared to other NMDA receptor antagonists like ketamine.[4][5] Although its clinical development was discontinued, Lanicemine remains a significant compound of interest for researchers studying the glutamatergic system and the development of novel therapeutics for neuropsychiatric disorders.

This technical guide provides a comprehensive overview of the chemical characterization and analysis of Lanicemine dihydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and similar compounds. This document details the physicochemical properties, analytical methodologies, and biological context of this compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical and Physical Properties

Lanicemine is chemically described as (1S)-1-Phenyl-2-(pyridin-2-yl)ethanamine.[4] The dihydrochloride salt form enhances its water solubility and stability.[2]

PropertyValueReference
Chemical Formula C₁₃H₁₆Cl₂N₂[6]
Molecular Weight 271.19 g/mol [6]
CAS Number 153322-06-6[3]
Appearance White to off-white solid
Melting Point Not publicly available
Purity ≥95%[7]

Solubility

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and in vitro/in vivo studies.

SolventSolubilityReference
Water Soluble[2]
Phosphate-Buffered Saline (PBS) 100 mg/mL (368.75 mM)[3]
DMSO Soluble

Biological Activity

Lanicemine's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, a key component of the glutamatergic system in the central nervous system.

ParameterValueCell Line/SystemReference
Kᵢ (NMDA Receptor) 0.56-2.1 μM[2][3]
IC₅₀ 4-7 μMCHO cells[2][3]
IC₅₀ 6.4 μMXenopus oocyte cells[2][3]

Analytical Methodologies

A precise and accurate analytical methodology is crucial for the quantification and characterization of this compound in both bulk form and biological matrices.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for assessing the purity and stability of this compound. While a specific, detailed public method is not available, a general approach based on common practices for similar pharmaceutical compounds is outlined below.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for peak shape and retention.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of Lanicemine.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Lanicemine HCl dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter hplc HPLC System (Pump, Injector, Column) filter->hplc Inject detector UV Detector hplc->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity/Concentration integrate->quantify

A typical workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for hydrochloride salts.

  • Techniques:

    • ¹H NMR: To determine the proton environment of the molecule.

    • ¹³C NMR: To determine the carbon framework of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and aid in unambiguous signal assignment.

  • Data Processing: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

While a complete, assigned NMR spectrum for this compound is not publicly available, the expected regions for the proton signals can be predicted based on its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Lanicemine, which is crucial for its identification and for metabolism studies.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for polar molecules like Lanicemine.

  • Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To induce fragmentation of the parent ion and generate a characteristic fragmentation pattern that can be used for structural confirmation and quantification in complex matrices.

Signaling Pathway

Lanicemine exerts its effects by modulating the NMDA receptor signaling pathway. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.

NMDA_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Lanicemine Lanicemine dihydrochloride Lanicemine->NMDA_R Blocks Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Simplified signaling pathway of the NMDA receptor and the inhibitory action of Lanicemine.

Conclusion

This technical guide provides a foundational overview of the chemical characterization and analysis of this compound. The information compiled herein, including its physicochemical properties, analytical methodologies, and biological context, is intended to support further research and development in the field of neuroscience and psychopharmacology. While detailed, validated analytical protocols are not widely published, the general procedures outlined provide a strong starting point for researchers to develop and validate their own methods for the study of this intriguing molecule.

References

Lanicemine Dihydrochloride: A Technical Guide to its NMDA Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, another NMDA receptor antagonist, lanicemine was developed to have a reduced psychotomimetic side-effect profile. This technical guide provides an in-depth overview of the NMDA receptor subtype selectivity of lanicemine dihydrochloride, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Core Data: NMDA Receptor Subtype Selectivity

Lanicemine acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor. Its affinity and inhibitory concentration have been determined for the overall receptor and for specific subtypes.

Quantitative Data Summary

The following tables summarize the known binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various NMDA receptor configurations.

AssayLigand/MethodThis compoundReference
Binding Affinity (Ki) [3H]MK-8010.56 - 2.1 µM[1][2][3][4]
10.67 µM[5]
Functional Inhibition (IC50) Xenopus oocytes6.4 µM[1][2][3][4]
CHO cells4 - 7 µM[1][2][3][4]
Receptor SubtypeAssayThis compound IC50 RatioReference
GluN2A vs. GluN2B Xenopus oocytes1.4[2]

Note: Data regarding the binding affinity and functional inhibition of lanicemine for NMDA receptors containing GluN2C and GluN2D subunits are not publicly available. The available data indicates a lack of significant selectivity between the GluN2A and GluN2B subtypes.

Experimental Protocols

Detailed experimental protocols for the determination of NMDA receptor subtype selectivity of lanicemine by its developers are not publicly available. However, the following sections describe standard and widely accepted methodologies for such investigations.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a representative method for determining the binding affinity (Ki) of a compound like lanicemine to the NMDA receptor using a radiolabeled ligand such as [3H]MK-801, which also binds within the channel pore.

Objective: To determine the equilibrium dissociation constant (Ki) of lanicemine for the NMDA receptor channel binding site.

Materials:

  • Test compound: this compound

  • Radioligand: [3H]MK-801

  • Rat cortical membranes (or cell lines expressing specific NMDA receptor subtypes)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate (B1630785) and glycine (B1666218) (co-agonists to open the channel)

  • Non-specific binding control (e.g., high concentration of a non-labeled channel blocker like ketamine or MK-801)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]MK-801, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled competitor).

  • Incubation: Add glutamate and glycine to all wells to ensure the NMDA receptor channels are in an open state, allowing access of the channel blockers. Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the lanicemine concentration. Determine the IC50 value (the concentration of lanicemine that inhibits 50% of the specific [3H]MK-801 binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Rat Cortical Membranes mix Mix Membranes, [3H]MK-801, and Lanicemine prep_membranes->mix prep_reagents Prepare Reagents (Lanicemine, [3H]MK-801) prep_reagents->mix incubate Incubate with Glutamate/Glycine mix->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count calculate Calculate IC50 and Ki count->calculate

Caption: Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition

This protocol outlines a method to assess the functional inhibition of NMDA receptor subtypes by lanicemine using whole-cell patch-clamp recordings from cells expressing specific receptor subunits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of lanicemine on NMDA receptor-mediated currents for different subtypes.

Materials:

  • Cell line (e.g., HEK293 or Xenopus oocytes) transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).

  • External recording solution (containing physiological concentrations of ions).

  • Internal pipette solution (containing appropriate ions to mimic the intracellular environment).

  • NMDA receptor agonists (glutamate and glycine).

  • This compound solutions of varying concentrations.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line and transfect with plasmids encoding the desired NMDA receptor subunits.

  • Patch Pipette Preparation: Fabricate glass micropipettes and fill them with the internal solution.

  • Whole-Cell Configuration: Approach a transfected cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV) to relieve the magnesium block.

  • Agonist Application: Perfuse the cell with the external solution containing saturating concentrations of glutamate and glycine to evoke an inward NMDA receptor-mediated current.

  • Lanicemine Application: After establishing a stable baseline current, co-apply varying concentrations of lanicemine with the agonists and record the resulting inhibition of the current.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor current in the absence and presence of different lanicemine concentrations. Plot the percentage of inhibition as a function of the log of the lanicemine concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value. Repeat this procedure for each NMDA receptor subtype of interest.

experimental_workflow_patch_clamp start Transfected Cell (e.g., GluN1/GluN2A) giga_seal Form Giga-seal start->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp at -60 mV whole_cell->voltage_clamp agonist_app Apply Glutamate + Glycine voltage_clamp->agonist_app record_baseline Record Baseline NMDA Current agonist_app->record_baseline lanicemine_app Co-apply Lanicemine (Varying Concentrations) record_baseline->lanicemine_app record_inhibited Record Inhibited NMDA Current lanicemine_app->record_inhibited analyze Calculate % Inhibition and Determine IC50 record_inhibited->analyze

Caption: Workflow for Whole-Cell Patch-Clamp Assay.

Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are thought to be mediated by downstream signaling cascades that enhance synaptic plasticity. While the specific signaling signature of lanicemine is still under investigation, it is proposed to act through pathways similar to other NMDA receptor antagonists, such as the PI3K/Akt/mTOR/GSK3β pathway.

Blockade of NMDA receptors on GABAergic interneurons is hypothesized to disinhibit pyramidal neurons, leading to a surge in glutamate release. This glutamate surge activates AMPA receptors, which in turn triggers downstream signaling cascades.

signaling_pathway lanicemine Lanicemine nmda_r NMDA Receptor (on GABAergic Interneuron) lanicemine->nmda_r Blockade gaba_in GABAergic Interneuron nmda_r->gaba_in Inhibition pyramidal Pyramidal Neuron gaba_in->pyramidal Reduced Inhibition (Disinhibition) glutamate Glutamate Release pyramidal->glutamate ampa_r AMPA Receptor glutamate->ampa_r Activation pi3k PI3K ampa_r->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor gsk3b GSK3β akt->gsk3b Inhibition synaptogenesis Synaptogenesis & Protein Synthesis mtor->synaptogenesis

Caption: Proposed Signaling Pathway for Lanicemine.

Conclusion

This compound is a non-selective NMDA receptor antagonist with low trapping properties. The available data indicates that it does not exhibit significant selectivity between the GluN2A and GluN2B receptor subtypes, and its affinity for GluN2C and GluN2D subtypes has not been publicly disclosed. Its mechanism of action is thought to involve the modulation of downstream signaling pathways, such as the PI3K/Akt/mTOR cascade, which are implicated in synaptic plasticity and the rapid antidepressant effects observed with this class of compounds. Further research is required to fully elucidate the detailed subtype selectivity and the precise molecular mechanisms underlying the therapeutic and side-effect profiles of lanicemine.

References

Unveiling the Journey of Lanicemine Dihydrochloride in Rodents: A Technical Guide to Pharmacokinetic and Metabolic Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (B1674462) dihydrochloride (B599025) (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential therapeutic applications. Understanding its pharmacokinetic profile and metabolic fate in preclinical rodent models is a critical step in the drug development pipeline. This technical guide provides a comprehensive overview of the methodologies employed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Lanicemine in rodents. While specific quantitative data from dedicated rodent pharmacokinetic studies on Lanicemine are not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats used in such investigations. The information herein is intended to serve as a detailed framework for researchers designing and executing preclinical studies of Lanicemine or similar compounds.

Introduction

Lanicemine (AZD6765) is an NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Preclinical studies are fundamental to establishing the safety and efficacy profile of a new chemical entity. Pharmacokinetic (PK) and metabolism studies in rodent models, such as rats and mice, provide essential data on a drug's behavior in a biological system, informing dose selection, toxicity studies, and the prediction of human pharmacokinetics. This guide details the standard procedures for conducting these crucial preclinical assessments.

Rodent Pharmacokinetic Studies

Pharmacokinetic studies in rodents aim to quantify the concentration of the drug and its metabolites in biological fluids and tissues over time. This allows for the determination of key parameters that describe the drug's absorption, distribution, and elimination.

Experimental Protocols

A typical rodent pharmacokinetic study involves the administration of Lanicemine dihydrochloride followed by the collection of biological samples at various time points.

2.1.1. Animal Models and Housing

  • Species: Sprague-Dawley or Wistar rats, and C57BL/6 or CD-1 mice are commonly used strains.

  • Health Status: Healthy, adult male or female animals within a specific weight range are selected. Animals are acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water, unless fasting is required for the specific study design.

2.1.2. Dose Formulation and Administration

  • Formulation: this compound is typically dissolved in a sterile, isotonic vehicle suitable for the intended route of administration, such as 0.9% saline.

  • Routes of Administration:

    • Intravenous (IV): Administered typically via the tail vein to determine parameters like clearance and volume of distribution, and to calculate absolute bioavailability.

    • Oral (PO): Administered by gavage to assess oral absorption and bioavailability.

    • Intraperitoneal (IP): Often used in rodent behavioral studies.

2.1.3. Sample Collection

  • Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points post-dosing from sites such as the tail vein, saphenous vein, or via cannulation of the jugular vein. Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

2.1.4. Bioanalytical Method

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation method is commonly employed. This involves adding a cold organic solvent, such as acetonitrile, to the plasma samples to precipitate proteins. After centrifugation, the clear supernatant containing the drug is analyzed. An internal standard (e.g., a deuterated version of Lanicemine) is added to the samples to ensure accuracy and precision of the quantification.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

Quantitative pharmacokinetic parameters are derived from the plasma concentration-time data. While specific experimental data for Lanicemine in rodents is not publicly available, the following tables illustrate how such data would be presented.

Table 1: Illustrative Pharmacokinetic Parameters of Lanicemine in Rats Following a Single Intravenous (IV) Dose (5 mg/kg)

ParameterAbbreviationUnitsValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL1500 ± 250
Time to Maximum ConcentrationTmaxh0.08 ± 0.02
Area Under the Curve (0-t)AUC(0-t)ng·h/mL2500 ± 400
Area Under the Curve (0-∞)AUC(0-∞)ng·h/mL2600 ± 420
Elimination Half-Lifet1/2h2.5 ± 0.5
ClearanceCLL/h/kg1.9 ± 0.3
Volume of DistributionVdL/kg4.5 ± 0.8

Table 2: Illustrative Pharmacokinetic Parameters of Lanicemine in Rats Following a Single Oral (PO) Dose (10 mg/kg)

ParameterAbbreviationUnitsValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mL800 ± 150
Time to Maximum ConcentrationTmaxh0.5 ± 0.1
Area Under the Curve (0-t)AUC(0-t)ng·h/mL3200 ± 500
Area Under the Curve (0-∞)AUC(0-∞)ng·h/mL3300 ± 530
Elimination Half-Lifet1/2h2.8 ± 0.6
Oral BioavailabilityF%63

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only.

In Vitro Metabolism Studies

In vitro metabolism studies are conducted to identify the metabolic pathways of a drug and the enzymes responsible for its biotransformation. These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism.

Experimental Protocols

3.1.1. Test System

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. Microsomes from rats and mice are commercially available or can be prepared in-house.

3.1.2. Incubation Conditions

  • Lanicemine is incubated with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity.

  • The reaction is typically carried out at 37°C and stopped at various time points by adding a quenching solvent like cold acetonitrile.

3.1.3. Metabolite Identification

  • The quenched samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites by comparing the mass spectra of the parent drug and its biotransformation products.

Human Metabolism as a Reference

While specific rodent metabolism data for Lanicemine is scarce, human studies have identified several metabolites.[1] In humans, Lanicemine is metabolized, and ten metabolites have been identified in urine.[1] The most abundant of these is an O-glucuronide conjugate.[1] Circulating metabolites in human plasma include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl glucuronide, and an N-acetylated metabolite.[1] It is plausible that similar metabolic pathways, such as hydroxylation and glucuronidation, may occur in rodents.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Interpretation Dose_Formulation Lanicemine Formulation Animal_Dosing Dosing (IV/PO) Dose_Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Protein Precipitation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Parameters Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Parameters

Figure 1: Experimental workflow for a rodent pharmacokinetic study.

metabolism_workflow cluster_incubation In Vitro Incubation cluster_analysis Metabolite Identification Lanicemine Lanicemine Incubation Incubation at 37°C Lanicemine->Incubation Microsomes Rodent Liver Microsomes Microsomes->Incubation NADPH NADPH System NADPH->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS_Analysis High-Resolution LC-MS/MS Quenching->LCMS_Analysis Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID

Figure 2: Workflow for in vitro metabolism study of Lanicemine.

logical_relationship PK_Study Pharmacokinetic Study ADME_Profile ADME Profile PK_Study->ADME_Profile Metabolism_Study Metabolism Study Metabolism_Study->ADME_Profile Preclinical_Development Preclinical Development ADME_Profile->Preclinical_Development

Figure 3: Relationship between PK/metabolism studies and preclinical development.

Conclusion

The pharmacokinetic and metabolic profiling of this compound in rodents is a cornerstone of its preclinical development. This guide has outlined the standard methodologies for conducting these essential studies, from in-life procedures to bioanalytical quantification and in vitro metabolic assessment. Although specific, publicly available quantitative data for Lanicemine in rodents is limited, the protocols and frameworks presented here provide a robust foundation for researchers to design and interpret preclinical ADME studies. The generation of such data is critical for a comprehensive understanding of the disposition of Lanicemine and for making informed decisions in its journey toward potential clinical application.

References

Lanicemine Dihydrochloride: A Technical Overview of its Voltage-Dependent Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine (formerly AZD6765), a dihydrochloride (B599025) salt of (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a low-affinity, voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits a distinct "low-trapping" characteristic, differentiating it from other NMDA receptor channel blockers like ketamine. This technical guide provides an in-depth analysis of Lanicemine's voltage-dependent channel blocking properties, with a primary focus on its interaction with the NMDA receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development. While Lanicemine's primary pharmacological activity is at the NMDA receptor, this guide also addresses the importance of evaluating its selectivity across other voltage-gated ion channels.

Core Mechanism of Action: Voltage-Dependent NMDA Receptor Blockade

Lanicemine exerts its primary effect through direct, voltage-dependent blockade of the NMDA receptor ion channel. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind for activation. At resting membrane potentials, the channel pore is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺ and Na⁺.

Lanicemine, as a channel blocker, enters the ion channel pore when it is in the open state and physically occludes the passage of ions. This blockade is voltage-dependent, meaning the degree of inhibition is influenced by the transmembrane potential.

A defining feature of Lanicemine is its "low-trapping" nature. This refers to its relatively rapid dissociation from the channel pore once the agonist is removed, allowing for a quicker recovery of channel function compared to high-trapping antagonists like ketamine.[1] This property is hypothesized to contribute to its different clinical profile, with reduced psychotomimetic side effects.[1]

Quantitative Analysis of NMDA Receptor Blockade

The interaction of Lanicemine with the NMDA receptor has been quantified through various in vitro electrophysiological and binding assays. The following tables summarize the key parameters reported in the literature.

ParameterValueCell Type / SystemReference(s)
Binding Affinity (Ki) 0.56–2.1 µMN/A (Displacement of [³H]MK-801)[2][3]
IC₅₀ 6.4 µMXenopus oocytes[2][3]
IC₅₀ 4–7 µMCHO cells[2][3]
Trapping Block 54%N/A[1]
Table 1: Quantitative parameters of Lanicemine's interaction with the NMDA receptor.

In comparison, ketamine exhibits a significantly higher trapping block of 86%.[1] The IC₅₀ values indicate a moderate potency of Lanicemine at the NMDA receptor.

Off-Target Profile: Interaction with Other Voltage-Gated Ion Channels

A comprehensive understanding of a drug's mechanism of action requires assessment of its selectivity. While the primary target of Lanicemine is the NMDA receptor, its effects on other voltage-gated ion channels, such as sodium (Nav), potassium (Kv), and calcium (Cav) channels, are crucial for a complete safety and pharmacological profile.

Published literature focusing on Lanicemine's broader ion channel activity is limited. However, some sources state that Lanicemine has "negligible off-target pharmacological effects," suggesting a high degree of selectivity for the NMDA receptor.[4][5] For a thorough evaluation, a standard industry practice involves screening the compound against a panel of key ion channels, often including those implicated in cardiac safety such as hERG (a Kv channel), Nav1.5, and Cav1.2. Without specific public data from such a screening panel for Lanicemine, we present a generalized experimental workflow for assessing off-target ion channel activity.

compound Lanicemine (Test Compound) screening_panel Ion Channel Screening Panel (e.g., Na_v, K_v, Ca_v subtypes) compound->screening_panel Applied to he_cells Stable Cell Lines (e.g., HEK293 expressing target ion channel) screening_panel->he_cells Utilizes patch_clamp Automated or Manual Whole-Cell Patch Clamp he_cells->patch_clamp Assayed by data_acquisition Current Recording (Baseline vs. Compound) patch_clamp->data_acquisition Generates voltage_protocol Channel-Specific Voltage Protocols voltage_protocol->patch_clamp Controls analysis IC₅₀ Determination (% Inhibition vs. Concentration) data_acquisition->analysis Leads to selectivity Selectivity Profile (Comparison of IC₅₀ values) analysis->selectivity Determines start Start giga_seal Achieve Gigaohm Seal start->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp at -70 mV whole_cell->voltage_clamp agonist_app Apply NMDA + Glycine voltage_clamp->agonist_app baseline Record Baseline Current agonist_app->baseline lanicemine_app Apply Lanicemine + NMDA + Glycine baseline->lanicemine_app inhibition Record Inhibited Current lanicemine_app->inhibition washout Washout with Agonist Solution inhibition->washout recovery Record Recovered Current washout->recovery end End recovery->end Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows Lanicemine Lanicemine Lanicemine->NMDAR Blocks Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Modulates

References

A Preclinical Pharmacological Overview of Lanicemine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanicemine (B1674462) (formerly AZD6765), as its dihydrochloride (B599025) salt, is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist investigated for the treatment of major depressive disorder (MDD).[1][2][3] Its preclinical profile distinguishes it from other NMDA receptor antagonists like ketamine by demonstrating a potential for antidepressant efficacy with a markedly lower incidence of psychotomimetic and dissociative side effects.[4][5] This document provides an in-depth summary of the preclinical pharmacology of Lanicemine, detailing its mechanism of action, receptor binding profile, in vitro and in vivo activity, and key experimental protocols.

Mechanism of Action

Primary Target: The NMDA Receptor

Lanicemine functions as a voltage-dependent, uncompetitive antagonist that binds within the NMDA receptor channel pore.[4][6] A key distinguishing feature is its "low-trapping" nature. This means it has a fast off-rate and is less likely to become trapped within the channel when the receptor deactivates.[7] In comparative in vitro studies, Lanicemine exhibited a trapping percentage of 54%, significantly lower than ketamine's 86%.[4] This property is hypothesized to preserve normal synaptic transmission while selectively blocking the excessive, pathological NMDA receptor activity, contributing to its improved safety profile.[4]

Downstream Signaling Cascade

The antidepressant effects of Lanicemine are believed to be mediated by a downstream signaling cascade initiated by the blockade of NMDA receptors, primarily on GABAergic interneurons. This disinhibition is thought to lead to a surge in glutamate (B1630785) release, which in turn preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] The subsequent activation of AMPA receptors triggers critical intracellular pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[8] This cascade is ultimately linked to increased synaptogenesis and neuroplasticity, cellular mechanisms thought to underlie the rapid antidepressant effects of this class of compounds.[8]

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Lanicemine Lanicemine NMDAR NMDA Receptor on GABAergic Interneuron Lanicemine->NMDAR blocks GABA_Interneuron GABAergic Interneuron (Activity Decreased) NMDAR->GABA_Interneuron activation Glutamate_Release Glutamate Release (Increased) GABA_Interneuron->Glutamate_Release inhibits AMPAR AMPA Receptor (Activated) Glutamate_Release->AMPAR activates BDNF BDNF Upregulation AMPAR->BDNF leads to mTOR mTOR Pathway Activation BDNF->mTOR activates Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis promotes

Caption: Hypothesized signaling pathway of Lanicemine. (Max Width: 760px)

In Vitro Pharmacology

Lanicemine's interaction with the NMDA receptor has been characterized through various in vitro assays, confirming its low-to-moderate affinity and channel-blocking activity.

Receptor Binding and Potency

The binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of Lanicemine have been determined in multiple systems. These values, summarized in Table 1, establish its direct interaction with the NMDA receptor channel.

Parameter Value Assay System Reference
Binding Affinity (Ki) 0.56 - 2.1 µMNMDA Receptor Binding[4][9]
Binding Affinity (Ki) 10.67 µMRadioligand Binding (³H-MK801)[10]
IC50 4 - 7 µMChinese Hamster Ovary (CHO) Cells[4][9]
IC50 6.4 µMXenopus Oocytes[4][9]
Channel Trapping 54%In Vitro Electrophysiology[4]
Table 1: In Vitro Receptor Binding and Potency of Lanicemine.
Electrophysiological Effects

Electrophysiological studies have directly demonstrated Lanicemine's functional antagonism at the NMDA receptor. In experiments assessing synaptic transmission, Lanicemine at a concentration of 2 µM was shown to significantly attenuate the NMDA receptor current, confirming its channel-blocking properties.[10]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have been crucial in defining Lanicemine's therapeutic potential and differentiating its profile from that of ketamine.

Animal Models and Behavioral Effects

Lanicemine has demonstrated antidepressant-like activity in various rodent behavioral models. In mice, it has shown efficacy in the Tail Suspension Test (TST) and Forced Swim Test (FST), standard screening assays for antidepressant potential.[11] Doses ranging from 2 mg/kg to 10 mg/kg (intraperitoneal) produced significant effects.[11] Furthermore, when combined with hyperforin, Lanicemine produced long-lasting antidepressant-like effects and enhanced the expression of synaptic proteins like synapsin I and the GluA1 subunit of AMPA receptors.[10][11]

Electrophysiological Effects (EEG)

In vivo electroencephalography (EEG) studies in rats have provided key insights into Lanicemine's central nervous system activity. Intraperitoneal administration of Lanicemine (3, 10, or 30 mg/kg) caused pronounced, dose-dependent elevations in spontaneous gamma-band EEG power, which is considered a marker of NMDA receptor target engagement.[4][9] Critically, unlike ketamine, these changes in gamma-band activity were not tightly coupled to increases in locomotor activity.[4][6] This decoupling suggests that Lanicemine can engage central glutamatergic circuits without causing the broader system-level disruptions associated with the psychotomimetic effects of ketamine.[4]

Study Type Animal Model Dosing Key Findings Reference
EEG & Behavior Sprague-Dawley Rats3, 10, 30 mg/kg (i.p.)Dose-dependent increase in gamma-EEG; effects decoupled from hyperlocomotion.[4][12]
Antidepressant Activity Mice2, 10 mg/kg (i.p.)Reduced immobility time in the Tail Suspension Test (TST).[11]
Synergistic Effects Mice10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.)Long-lasting antidepressant effects; increased synapsin I and GluA1 expression.[10][11]
Stress Model Mice (Chronic Restraint Stress + Zinc-Deficient Diet)10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.)Restored behavioral deficits and dendritic spine morphology in the hippocampus.[13]
Table 2: Summary of Key In Vivo Preclinical Studies.

Pharmacokinetics

While detailed preclinical pharmacokinetic data is limited in the available literature, human studies provide valuable information on the disposition of Lanicemine. It is characterized as a low-clearance compound.[14]

Parameter Value (Human Data) Reference
Model Two-compartment with zero-order input and first-order elimination[15]
Systemic Clearance (CL) 8.3 - 9.43 L/h[14][15]
Central Volume of Distribution (V1) 106 L[15]
Terminal Half-Life (T1/2) ~16 hours[14]
Primary Route of Excretion Renal[14]
Metabolism Extensive, with 10 metabolites identified. Lanicemine is the major circulating component.[14]
Excreted Radioactivity (Urine) 93.8% of dose[14]
Table 3: Key Pharmacokinetic Parameters of Lanicemine (from Human Studies).

Preclinical Safety and Toxicology

A significant aspect of Lanicemine's preclinical profile is its favorable safety and tolerability compared to other NMDA antagonists. Studies consistently show it produces minimal psychotomimetic or dissociative adverse effects at therapeutically relevant doses.[2][4] General toxicology studies, including a 6-month study in rats, did not reveal evidence of neurotoxicity.[16] This improved safety window is a cornerstone of its therapeutic hypothesis.[7]

Key Experimental Methodologies

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify Lanicemine's affinity for the NMDA receptor channel binding site.

  • Methodology:

    • Tissue Preparation: Homogenize brain tissue (e.g., cortex) from rodents in a suitable buffer to prepare a membrane fraction containing NMDA receptors.

    • Radioligand: Utilize a radiolabeled ligand that binds to the channel site, such as ³H-MK-801.[10]

    • Competitive Binding: Incubate the membrane preparation with a fixed concentration of ³H-MK-801 and varying concentrations of unlabeled Lanicemine.

    • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

    • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Analysis: Plot the displacement of ³H-MK-801 by Lanicemine to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow p1 Prepare Brain Membrane Homogenate p2 Add ³H-MK801 (Radioligand) + Lanicemine (Competitor) p1->p2 p3 Incubate to Reach Equilibrium p2->p3 p4 Filter to Separate Bound vs. Unbound p3->p4 p5 Measure Radioactivity (Scintillation Counting) p4->p5 p6 Calculate IC50 and Ki p5->p6

Caption: Workflow for a radioligand binding assay. (Max Width: 760px)
In Vivo EEG Recording Protocol in Rodents

This method assesses the electrophysiological impact of a compound on the brain in a live, behaving animal.

  • Objective: To measure changes in brain electrical activity (e.g., gamma oscillations) following Lanicemine administration.

  • Methodology:

    • Surgical Implantation: Anesthetize male Sprague-Dawley rats and surgically implant skull screw electrodes over relevant brain regions (e.g., frontal and temporal cortex).[12]

    • Recovery: Allow animals a sufficient recovery period after surgery.

    • Behavioral Training: Train the rats to perform an operant task, such as an auditory detection task, to ensure they are in a consistent behavioral state during recording.[4][12]

    • Baseline Recording: Record a 30-minute baseline EEG period before any drug administration.[12]

    • Drug Administration: Administer Lanicemine (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[12]

    • Post-Dose Recording: Record EEG continuously for a set period (e.g., 1.5 hours) after dosing.[12]

    • Data Analysis: Use a fast Fourier transform (FFT) to compute the power spectral density across different frequency bands (delta, theta, alpha, beta, gamma) and compare post-dose activity to the pre-dose baseline.[12]

G cluster_workflow In Vivo EEG Workflow p1 Implant Skull Electrodes in Rat p2 Surgical Recovery Period p1->p2 p3 Train on Auditory Discrimination Task p2->p3 p4 Record Baseline EEG (Pre-Dose) p3->p4 p5 Administer Lanicemine (i.p.) p4->p5 p6 Record Post-Dose EEG p5->p6 p7 Analyze Data (Fast Fourier Transform) p6->p7

Caption: Workflow for in vivo EEG recording in rodents. (Max Width: 760px)

Conclusion

The preclinical pharmacology profile of Lanicemine dihydrochloride establishes it as a unique NMDA receptor antagonist. Its low-trapping mechanism, demonstrated in vitro, translates to a distinct in vivo profile characterized by robust target engagement (measured by gamma-band EEG) without the concomitant behavioral disruptions typical of ketamine. This profile, combined with evidence of antidepressant-like activity in rodent models and a favorable safety margin, provided a strong rationale for its clinical investigation as a novel therapeutic for major depressive disorder.

References

Lanicemine Dihydrochloride for Neurological Disorders Beyond Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. While its development for depression was discontinued, its unique pharmacological profile and mechanism of action hold relevance for other neurological disorders characterized by glutamate (B1630785) system dysregulation. This document consolidates key preclinical and clinical data, details relevant experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action

Lanicemine is a non-competitive, uncompetitive antagonist of the NMDA receptor. It acts by binding to the dizocilpine (B47880) (MK-801) site within the ion channel pore, thereby blocking the influx of Ca²⁺. Its defining characteristic is its "low-trapping" nature and fast off-rate kinetics, which distinguishes it from other NMDA antagonists like ketamine. This profile theoretically allows it to modulate excessive, pathological NMDA receptor activity while preserving normal physiological synaptic transmission, potentially leading to a wider therapeutic window and a more favorable side-effect profile.[1][2][3]

Quantitative Pharmacological Data

The binding affinity and inhibitory concentrations of Lanicemine have been characterized across various in vitro systems. These key quantitative parameters are summarized below.

ParameterValueAssay SystemReference(s)
Binding Affinity (Ki) 0.56 - 2.1 µMRadioligand Binding ([³H]MK-801)[1][4][5]
10.67 µMRadioligand Binding ([³H]MK-801)[6]
0.5 - 3.0 µMNot Specified[2][3]
Inhibitory Conc. (IC₅₀) 4 - 7 µMChinese Hamster Ovary (CHO) Cells[1][4][5]
6.4 µMXenopus Oocytes[1][4][5]
4 - 40 µMNR2A/NR2B NMDAR Complexes[2][3]
Channel Trapping 54%In vitro electrophysiology[1]
NR2A/NR2B IC₅₀ Ratio 1.4Xenopus Oocytes[1]
Signaling Pathway

Lanicemine directly blocks the ion channel of the NMDA receptor. This action prevents the massive calcium influx associated with excitotoxicity, a common pathological mechanism in several neurological disorders.

NMDA Receptor signaling and site of Lanicemine action.

Application in Post-Traumatic Stress Disorder (PTSD) and Anxiety

Rationale: PTSD and related anxiety disorders are associated with hyperarousal, stress sensitization, and impaired fear extinction, processes linked to glutamate dysregulation and aberrant NMDA receptor function.[6][7] By modulating NMDA receptor activity, Lanicemine was hypothesized to normalize these pathological states.

Clinical Data

A Phase 1b randomized, double-blind, placebo-controlled trial investigated Lanicemine in 24 participants with moderate-to-severe PTSD and elevated anxiety-potentiated startle (APS).[2][6]

Outcome MeasureLanicemine (100 mg IV) vs. PlaceboTime PointEffect Size / ProbabilityReference(s)
Primary: APS T-Score No significant differenceAfter 3rd Infusion38% probability of outperforming placebo[2][6]
Secondary: APS T-Score Strong probability of attenuationAfter 1st Infusion90% chance of outperforming placebo (ES > 0.4)[2][6]
Exploratory: CAPS-5 Hyperarousal High probability of reduction3 days post-3rd infusionCohen's d = -0.75 (93% chance of reduction)[6]
Target Engagement: Gamma-EEG Increased resting-gamma activityDuring 1st InfusionConfirmed target engagement[6]
Anxiety (in MDD patients) Significant improvement vs. placebo3 weeksP < 0.05 (HAM-A Score)[3]
Experimental Protocol: Phase 1b PTSD Clinical Trial

This protocol outlines the methodology used in the NCT03166501 clinical trial.[1][4]

  • Participant Selection: 24 adults (21-65 years) with a Clinician-Administered PTSD Scale (CAPS-5) score ≥ 25 and evidence of behavioral sensitization (APS T-score ≥ 2.8) were enrolled.

  • Study Design: A randomized, double-blind, parallel-arm, placebo-controlled design was used. Participants were randomized (1:1) to receive either Lanicemine or a matching placebo.

  • Intervention: Participants received three 60-minute intravenous infusions of either Lanicemine (100 mg in saline) or placebo (0.9% saline) over a 5-day period (e.g., Day 1, Day 3, Day 5).

  • Primary Endpoint Assessment: The primary outcome was the change in Anxiety-Potentiated Startle (APS) T-score from pre-treatment baseline to after the third and final infusion. APS was measured using air puffs to the forehead as startle probes and loud acoustic sounds as aversive stimuli.

  • Secondary and Exploratory Assessments:

    • Neurophysiology: Target engagement was assessed using resting-state electroencephalography (EEG) to measure changes in gamma-band oscillatory activity, 40 Hz auditory steady-state response (ASSR), and P50 sensory gating before and after the first and third infusions.[4][6]

    • Clinical Symptoms: PTSD symptom severity was assessed using the CAPS-5 scale at baseline and at Day 8 (3 days post-final infusion), with a specific focus on the Criterion E (hyperarousal) subscale.[6]

  • Statistical Analysis: A Bayesian statistical approach was used to evaluate endpoints and determine the probability of Lanicemine outperforming placebo.

Visualization: PTSD Clinical Trial Workflow

PTSD_Trial_Workflow cluster_treatment 5-Day Treatment Period Screening Screening (N=24) - CAPS-5 ≥ 25 - APS T-Score ≥ 2.8 Randomization Randomization (1:1) Screening->Randomization Arm_L Lanicemine (100mg IV) Randomization->Arm_L Arm_P Placebo (Saline IV) Randomization->Arm_P Infusion1 Day 1: Baseline Assessments (APS, EEG) + Infusion #1 Infusion2 Day 3: Infusion #2 Infusion3 Day 5: Post-Infusion Assessments (APS, EEG) + Infusion #3 Endpoint Day 8: Final Clinical Assessment (CAPS-5) Infusion3->Endpoint Arm_L->Infusion1 Arm_P->Infusion1

Workflow diagram for the Phase 1b PTSD clinical trial.

Potential Application in Neuropathic Pain

Rationale: Neuropathic pain is sustained by mechanisms of central sensitization in the spinal cord and brain, a process critically dependent on NMDA receptor activation.[8] Therefore, NMDA antagonists are a rational target for alleviating neuropathic pain. While development of Lanicemine for pain was discontinued, the following represents a standard preclinical methodology for evaluating such a compound.

Representative Experimental Protocol: Chronic Constriction Injury (CCI) Model

This protocol describes a typical approach to induce and assess neuropathic pain in rodents to test the efficacy of a novel compound.[8]

  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

  • Induction of Neuropathy (CCI Surgery):

    • Animals are anesthetized with isoflurane.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.

    • The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

    • The muscle and skin layers are closed with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Drug Administration:

    • Following a 14-day post-operative period to allow for the full development of neuropathic pain, animals are treated with Lanicemine dihydrochloride (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Assessment (Mechanical Allodynia):

    • Mechanical sensitivity is assessed using the von Frey filament test.

    • Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for 15-20 minutes.

    • A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

    • The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

    • Testing is conducted at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: The 50% PWT is calculated for each animal at each time point. Data are analyzed using a two-way ANOVA with post-hoc tests to compare drug-treated groups to the vehicle group.

Visualization: Preclinical Neuropathic Pain Study Workflow

Pain_Study_Workflow cluster_treatment Acute Treatment & Testing Baseline Baseline Behavioral Testing (Von Frey Test) Surgery CCI Surgery or Sham Surgery Baseline->Surgery Development 14-Day Neuropathy Development Period Surgery->Development Grouping Animal Grouping & Pre-Drug Behavioral Testing Development->Grouping Dosing Drug Administration - Vehicle - Lanicemine (Low Dose) - Lanicemine (High Dose) Grouping->Dosing PostDoseTest Post-Dose Behavioral Testing (e.g., 30, 60, 120 min) Dosing->PostDoseTest Analysis Data Analysis (Paw Withdrawal Threshold) PostDoseTest->Analysis

Workflow for a preclinical neuropathic pain study.

Other Potential Neurological Applications

Rationale: The role of NMDA receptor-mediated excitotoxicity is a cornerstone of the pathophysiology of acute neuronal injury.

  • Ischemic Stroke: During a stroke, massive release of glutamate leads to overactivation of NMDA receptors and subsequent excitotoxic cell death in the ischemic penumbra. Preclinical and early-phase clinical studies of Lanicemine were conducted for stroke, but development was discontinued.[6][7]

  • Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a primary mechanical injury followed by a secondary injury cascade where excitotoxicity plays a major role. While no direct studies of Lanicemine in TBI have been published, its mechanism as a use-dependent channel blocker makes it a mechanistically plausible candidate for mitigating this secondary damage.

Core Experimental Methodologies

Protocol: [³H]MK-801 Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the NMDA receptor ion channel pore.[5][9][10]

  • Membrane Preparation:

    • Whole brains (excluding cerebellum) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous glutamate and glycine (B1666218).

    • The final membrane preparation is resuspended in buffer and protein concentration is determined.

  • Binding Reaction:

    • Aliquots of the membrane preparation (approx. 0.2 mg protein) are incubated in a final volume of 100-200 µL.

    • The reaction mixture contains a fixed concentration of radioligand, [³H]MK-801 (e.g., 5 nM).

    • To facilitate channel opening and ligand binding, saturating concentrations of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) are included.

    • For competition assays, varying concentrations of the test compound (Lanicemine) are added.

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled channel blocker (e.g., 10 µM MK-801 or phencyclidine).

  • Incubation: The mixture is incubated for an extended period (e.g., 120-180 minutes) at room temperature (25°C) to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition assays, IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This technique measures the effect of a compound on NMDA receptor-mediated currents in individual neurons.[11][12]

  • Cell Preparation: Neuronal cultures (e.g., primary hippocampal neurons) or acute brain slices are prepared and placed in a recording chamber on an inverted microscope. The chamber is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Recording Pipette: A glass micropipette (resistance 3-7 MΩ) is filled with an intracellular solution (e.g., K-Gluconate based) and mounted on a micromanipulator.

  • Establishing Whole-Cell Configuration:

    • The pipette is guided to a neuron, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • The amplifier is set to voltage-clamp mode, holding the neuron at a negative potential (e.g., -70 mV) to maintain Mg²⁺ block of the NMDA receptor.

    • A brief pulse of strong suction is applied to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell mode).

  • Recording NMDA Currents:

    • To isolate NMDA currents, AMPA and GABA receptor blockers (e.g., CNQX and picrotoxin) are added to the aCSF. The aCSF is also Mg²⁺-free or contains a low concentration of Mg²⁺.

    • The cell is depolarized (e.g., to +40 mV) to relieve any remaining Mg²⁺ block.

    • NMDA receptors are activated by puffing a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) onto the cell, and the resulting inward or outward current is recorded.

  • Drug Application:

    • After establishing a stable baseline NMDA current, the perfusion is switched to aCSF containing the test compound (Lanicemine) at various concentrations.

    • The effect of the compound on the amplitude of the NMDA-evoked current is measured.

  • Data Analysis: The percentage of inhibition of the NMDA current is calculated for each concentration of Lanicemine, and a concentration-response curve is generated to determine the IC₅₀.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Lanicemine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a weak-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike ketamine, another NMDA receptor antagonist, lanicemine exhibits a pharmacological profile with a lower propensity for psychotomimetic side effects.[1][3] This document provides detailed protocols and application notes for the use of lanicemine dihydrochloride in in vivo rodent studies, aimed at researchers in neuroscience, pharmacology, and drug development.

Physicochemical and Pharmacological Properties

Lanicemine acts as a channel blocker of the NMDA receptor.[4] Its "low-trapping" characteristic means it has a faster off-rate from the receptor channel compared to other antagonists like ketamine.[5] This property is thought to contribute to its improved side-effect profile.

Quantitative Data: In Vitro Pharmacology
ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 0.56-2.1 µMNMDA Receptor[4]
IC50 4-7 µMCHO Cells[4]
IC50 6.4 µMXenopus Oocytes[4]
Trapping 54%NMDA Channel[6]

Experimental Protocols

I. Rodent Pharmacokinetic (PK) Study

This protocol outlines a typical pharmacokinetic study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of lanicemine.

A. Materials

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Male Sprague-Dawley rats (250-300g)

  • Administration supplies (syringes, needles for intravenous or intraperitoneal injection)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

B. Experimental Procedure

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water and a 12-hour light/dark cycle.

  • Dose Formulation: Prepare a clear and sterile dosing solution of this compound in the chosen vehicle.

  • Administration:

    • Intravenous (IV): Administer lanicemine via the tail vein. A typical dose for pharmacokinetic studies can range from 1 to 5 mg/kg.

    • Intraperitoneal (IP): Inject the solution into the lower abdominal quadrant.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of lanicemine in plasma samples using a validated LC-MS/MS method.

II. Rodent Behavioral Studies (Forced Swim Test)

The Forced Swim Test (FST) is a common behavioral assay to assess antidepressant-like activity in rodents.

A. Materials

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Forced swim apparatus (a cylinder filled with water)

  • Video recording equipment and analysis software

B. Experimental Procedure

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week.

  • Dose Formulation: Prepare a sterile solution of this compound in saline.

  • Administration: Administer lanicemine (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

    • Gently place the mouse in the water for a 6-minute session.

    • Record the entire session.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

III. Electroencephalography (EEG) Studies in Rats

EEG studies can be used to measure the target engagement and pharmacodynamic effects of lanicemine on brain activity.

A. Materials

  • This compound

  • Vehicle (e.g., sterile 0.9% saline)

  • Male Sprague-Dawley rats with surgically implanted EEG electrodes

  • EEG recording system and analysis software

B. Experimental Procedure

  • Animal Preparation: Surgically implant skull screw electrodes for continuous EEG recording. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline EEG activity for a set period (e.g., 30-60 minutes) before drug administration.

  • Administration: Administer lanicemine (doses ranging from 3 to 30 mg/kg, i.p.) or vehicle.[7]

  • Post-Dose Recording: Record EEG activity continuously for several hours post-administration.

  • Data Analysis: Analyze the EEG data for changes in power in different frequency bands, particularly the gamma band, which is known to be modulated by NMDA receptor antagonists.[3]

Data Presentation

Quantitative Data: In Vivo Rodent Studies
Study TypeAnimal ModelDose and RouteKey FindingsReference
Behavioral Mice10 mg/kg, i.p.Potentiated antidepressant-like effects when combined with hyperforin.[8]
Behavioral Rats3, 10, 30 mg/kg, i.p.Attenuated negative bias in a judgment bias task.[9]
EEG Rats3, 10, 30 mg/kg, i.p.Dose-dependent increases in spontaneous gamma-band EEG.[3]
Pharmacokinetics Rats5 mg/kg, i.v.Hypothetical data indicates standard pharmacokinetic profile.[10]

Visualizations

Signaling Pathways and Experimental Workflows

lanicemine_signaling_pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Lanicemine Lanicemine Lanicemine->NMDA_Receptor Blocks Glutamate Glutamate Glutamate->NMDA_Receptor Activates Ca_Signaling Ca2+ Dependent Signaling Pathways Ca_Influx->Ca_Signaling Synaptic_Proteins Increased Expression of: - Synapsin I - GluA1 - BDNF Ca_Signaling->Synaptic_Proteins Synaptic_Plasticity Enhanced Synaptic Plasticity Synaptic_Proteins->Synaptic_Plasticity

Caption: Simplified signaling pathway of Lanicemine.

rodent_pk_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dose_Formulation Dose Formulation Animal_Acclimation->Dose_Formulation Drug_Administration Drug Administration (IV or IP) Dose_Formulation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a rodent pharmacokinetic study.

rodent_behavioral_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Lanicemine or Vehicle Administration (i.p.) Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Test (e.g., Forced Swim Test) Drug_Administration->Behavioral_Test Video_Recording Video Recording Behavioral_Test->Video_Recording Data_Scoring Behavioral Scoring (e.g., Immobility Time) Video_Recording->Data_Scoring Statistical_Analysis Statistical Analysis Data_Scoring->Statistical_Analysis End End Statistical_Analysis->End

Caption: Experimental workflow for a rodent behavioral study.

References

Application Notes and Protocols for Intravenous Administration of Lanicemine Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of Lanicemine (B1674462) dihydrochloride (B599025) in mice, including its mechanism of action, protocols for preparation and administration, and relevant data from preclinical studies.

Introduction

Lanicemine dihydrochloride (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a faster off-rate and is considered "low-trapping," which is associated with a more favorable safety and tolerability profile.[2] It has been investigated for its potential therapeutic effects in major depressive disorder.[3][4] Lanicemine's mechanism of action involves blocking the NMDA receptor channel, thereby modulating glutamatergic neurotransmission.[1] This modulation is believed to underlie its potential antidepressant effects.[3]

Mechanism of Action: NMDA Receptor Antagonism

Lanicemine acts as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. For the channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to the receptor, and the cell membrane must be depolarized to remove a magnesium ion (Mg2+) block from the channel pore.

As a channel blocker, lanicemine enters the open ion channel and physically obstructs the flow of ions, primarily Calcium (Ca2+), into the neuron. This action reduces the overall activity of the NMDA receptor. The "low-trapping" characteristic of lanicemine suggests that it dissociates from the channel more readily than other antagonists, potentially leading to fewer psychotomimetic side effects.[2]

The downstream effects of NMDA receptor antagonism are complex and are thought to involve an increase in glutamate release, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This, in turn, can modulate various signaling pathways that influence neurotransmission in brain regions associated with mood regulation.

Quantitative Data from Preclinical Studies in Mice

While specific data on the intravenous administration of Lanicemine in mice is limited in the available literature, studies using intraperitoneal (i.p.) injection provide valuable insights into its dose-dependent effects on behavior. The following tables summarize quantitative data from key behavioral tests in mice following the intraperitoneal administration of Lanicemine. Researchers should consider these findings as a reference point for designing intravenous studies, keeping in mind that the route of administration can significantly impact pharmacokinetics and pharmacodynamics.

Table 1: Effect of Intraperitoneal Lanicemine Administration on Immobility Time in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)Time PointImmobility Time (% of Control)Reference
Vehicle-1 hour100.0 ± 5.46[5]
Lanicemine21 hour105.1 ± 9.16[5]
Lanicemine101 hour87.77 ± 4.70[5]
Lanicemine + Hyperforin2 + 11 hourSignificantly reduced vs. control[6]
Lanicemine + Hyperforin10 + 2.572 hoursSignificantly reduced vs. control[5]

Data are presented as mean ± S.E.M. This table presents data from intraperitoneal administration and should be interpreted with caution when planning intravenous studies.

Table 2: Effect of Intraperitoneal Lanicemine Administration on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (% of Control)Reference
Vehicle-100.0 ± 5.46[5]
Lanicemine2105.1 ± 9.16[5]
Lanicemine1087.77 ± 4.70[5]

Data are presented as mean ± S.E.M. This table shows that at the tested intraperitoneal doses, Lanicemine did not significantly alter locomotor activity, suggesting that its effects in the TST are not due to motor stimulation.

Experimental Protocols

1. Preparation of this compound Solution for Intravenous Injection

This compound is reported to be soluble in water at concentrations of 100 mg/mL or greater. This high water solubility facilitates the preparation of a sterile solution suitable for intravenous administration.

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection

  • Sterile vials

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Protocol:

  • Calculate the required amount: Determine the total volume and concentration of the Lanicemine solution needed for the experiment based on the desired dose and the number and weight of the mice.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile saline or water for injection to the vial.

  • Gently agitate the vial until the powder is completely dissolved.

  • Sterile Filtration: Draw the Lanicemine solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step is critical to ensure the sterility of the final solution for intravenous injection.

  • Storage: Store the sterile Lanicemine solution at an appropriate temperature as recommended by the manufacturer, typically refrigerated, and protected from light. It is recommended to use freshly prepared solutions.

2. Intravenous Administration via Tail Vein Injection in Mice

The lateral tail veins are the most common and accessible sites for intravenous injections in mice.

Materials:

  • Mouse restraint device

  • Heat lamp or warming pad

  • Sterile 27-30 gauge needles

  • Sterile 1 mL syringes

  • 70% ethanol (B145695) or isopropanol (B130326) wipes

  • Sterile gauze

  • Prepared sterile this compound solution

Protocol:

  • Animal Preparation: To facilitate vasodilation of the tail veins, warm the mouse for 5-10 minutes using a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.

  • Restraint: Place the mouse in an appropriate restraint device to secure the animal and expose the tail.

  • Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins. The two lateral tail veins should be visible on either side of the tail.

  • Injection:

    • Load the sterile syringe with the correct volume of the Lanicemine solution. Ensure there are no air bubbles in the syringe.

    • Position the needle, with the bevel facing up, parallel to the tail vein.

    • Insert the needle smoothly into the vein. A slight "flash" of blood in the hub of the needle may indicate successful entry.

    • Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same vein or on the opposite vein.

  • Post-Injection Care:

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Visualizations

NMDA_Receptor_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate Binding Site Glycine Binding Site Ion Channel Glutamate->NMDAR:p1 Binds Glycine Glycine/D-Serine Glycine->NMDAR:p2 Binds Ca_ion Ca²⁺ Influx NMDAR:p3->Ca_ion Opens Signaling Downstream Signaling Ca_ion->Signaling Lanicemine Lanicemine (Antagonist) Lanicemine->NMDAR:p3 Enters & Blocks Block Channel Block Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Analysis Prep_Sol Prepare Sterile Lanicemine Solution IV_Inject Intravenous Tail Vein Injection Prep_Sol->IV_Inject Animal_Prep Warm and Restrain Mouse Animal_Prep->IV_Inject Behavioral Behavioral Assays (e.g., TST, FST) IV_Inject->Behavioral Physiological Physiological Measurements IV_Inject->Physiological Data_Analysis Data Collection and Analysis Behavioral->Data_Analysis Physiological->Data_Analysis

References

Application Notes and Protocols for EEG Data Acquisition and Analysis with Lanicemine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker with antidepressant properties.[1][2][3] Unlike ketamine, another NMDA receptor antagonist, lanicemine is designed to have a lower risk of psychotomimetic side effects.[1][3][4] Quantitative electroencephalography (qEEG) is a valuable tool for objectively assessing the pharmacodynamic effects of lanicemine on the central nervous system.[1][3] Specifically, changes in gamma-band oscillations and prefrontal theta-cordance have been identified as potential biomarkers for NMDA receptor engagement and antidepressant response.[1][4] These application notes provide detailed protocols for preclinical and clinical EEG data acquisition and analysis when investigating lanicemine dihydrochloride.

Mechanism of Action Signaling Pathway

Lanicemine acts as an antagonist at the NMDA receptor, a key component of glutamatergic neurotransmission. By blocking the NMDA receptor channel, lanicemine modulates downstream signaling pathways involved in synaptic plasticity and neuronal excitability. This is hypothesized to lead to its antidepressant effects.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Allows Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Lanicemine Lanicemine dihydrochloride Lanicemine->NMDA_R Blocks

Caption: Lanicemine's mechanism of action.

Preclinical Experimental Protocol: Rodent Model

This protocol is based on studies investigating the effects of lanicemine on EEG in rats.[1][2][4]

1. Subjects:

  • Male Sprague-Dawley rats.[2][4]

2. Surgical Implantation of EEG Electrodes:

  • Anesthetize the animals following approved institutional protocols.

  • Implant skull screw electrodes for continuous EEG recording over the frontal and temporal cortices.

  • Allow for a post-operative recovery period.

3. Experimental Design:

  • Train rats to perform a behavioral task (e.g., an auditory detection task for food reward) to ensure consistent brain states during recording.[1]

  • Establish a baseline EEG recording for a 30-minute period before drug administration.[1][4]

  • Administer this compound, ketamine (as a comparator), or vehicle control via intraperitoneal (i.p.) injection.

  • Record EEG for three subsequent 30-minute periods following dosing.[1][4]

4. Dosing:

CompoundRouteDose Range
This compoundi.p.3, 10, or 30 mg/kg[1][2]
Ketaminei.p.1, 3, 10, or 30 mg/kg[1]
Vehicle Controli.p.Saline

5. EEG Data Acquisition:

  • Use a data acquisition system such as Neuralynx.[1][4]

  • Record EEG data continuously throughout the baseline and post-dosing periods.

6. EEG Data Analysis:

  • Import data into analysis software (e.g., NeuroExplorer).[1][4]

  • Segment the continuous EEG data into consecutive 10-second epochs.[1][4]

  • Apply a Fast Fourier Transform (FFT) to each epoch to compute the power spectral density from 1 to 50 Hz.[1][4]

  • Focus analysis on the gamma frequency band (~40 Hz).[1]

cluster_workflow Preclinical EEG Workflow A Electrode Implantation B Behavioral Training A->B C Baseline EEG (30 min) B->C D Drug Administration (i.p.) C->D E Post-Dose EEG (3x30 min) D->E F Data Acquisition E->F G FFT Analysis (1-50 Hz) F->G H Gamma Band Quantification G->H

Caption: Preclinical EEG workflow.

Clinical Experimental Protocol: Healthy Volunteers/Patients

This protocol is derived from studies conducted in healthy male volunteers and patients with Major Depressive Disorder (MDD).[1][5]

1. Subjects:

  • Healthy male volunteers, aged 30-45 years, with a BMI of 18-30 kg/m ².[1]

  • Patients with a diagnosis of MDD.[5]

2. Experimental Design:

  • A randomized, double-blind, placebo-controlled, crossover design is recommended for healthy volunteer studies.[1]

  • For patient studies, a randomized, parallel-arm, double-blind, placebo-controlled design can be used.[5]

  • Ensure a washout period of at least 7 days between study periods in crossover designs.[1]

  • Administer lanicemine, ketamine, or placebo as a single intravenous (i.v.) infusion over 60 minutes.[1] In patient studies, multiple infusions may be administered over several weeks.[5]

3. Dosing:

CompoundRouteDose
This compoundi.v. infusion (60 min)50 mg, 75 mg, 100 mg, or 150 mg[1][5]
Ketaminei.v. infusion (60 min)0.5 mg/kg[1]
Placeboi.v. infusion (60 min)0.9% Saline[1][5]

4. EEG Data Acquisition:

  • Place 28 scalp electrodes according to the international 10-20 system.[1]

  • Assess quantitative EEG (qEEG) at baseline (predose) and at multiple time points post-infusion start (e.g., 0.25, 1, 1.25, 3, and 8 hours).[1][4]

5. EEG Data Analysis:

  • Calculate absolute gamma EEG magnitude.[1]

  • Derive biomarkers such as prefrontal theta-cordance and alpha slow-wave index.[1][6]

  • Perform statistical comparisons between the drug and placebo conditions at each electrode location and time point.[1]

cluster_workflow Clinical qEEG Workflow A Subject Recruitment B Baseline qEEG A->B C IV Infusion (60 min) B->C D Post-Infusion qEEG (Multiple Timepoints) C->D E Data Acquisition (10-20 System) D->E F Biomarker Analysis (Gamma, Theta-cordance) E->F G Statistical Mapping F->G

Caption: Clinical qEEG workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies.

Table 1: Preclinical EEG Effects of Lanicemine vs. Ketamine

DrugDose (i.p.)Primary EEG Effect
Lanicemine3, 10, 30 mg/kgDose-dependent increase in spontaneous gamma-band EEG.[1][2]
Ketamine1, 3, 10, 30 mg/kgDose-dependent increase in spontaneous gamma-band EEG.[1]

Note: While both drugs increased gamma-band EEG, only the changes for ketamine were tightly coupled with increases in locomotor activity, suggesting a better tolerability profile for lanicemine at doses that engage the same cortical circuits.[1]

Table 2: Clinical qEEG Effects of Lanicemine vs. Ketamine

DrugDose (i.v.)Key qEEG Findings
Lanicemine150 mgSignificant increase in gamma-band EEG, comparable to ketamine.[1]
Lanicemine150 mgSignificant reduction in prefrontal theta-cordance.[1]
Ketamine0.5 mg/kgSignificant increase in gamma-band EEG.[1]
Ketamine0.5 mg/kgSignificant reduction in prefrontal theta-cordance.[1]

Note: At the 150 mg dose, lanicemine produced changes in gamma-band EEG and theta-cordance that were statistically indistinguishable from those produced by 0.5 mg/kg ketamine, suggesting functional dose alignment.[1] However, lanicemine was associated with significantly fewer dissociative symptoms.[1]

References

Application Notes and Protocols for Pharmacological MRI (phMRI) Studies with Lanicemine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, another NMDA receptor antagonist, lanicemine has been reported to have minimal psychotomimetic side effects. Pharmacological MRI (phMRI) is a non-invasive neuroimaging technique used to map the effects of a pharmacological agent on brain activity, typically by measuring changes in the blood-oxygen-level-dependent (BOLD) signal. These application notes provide a summary of findings and detailed protocols from phMRI studies involving lanicemine, offering a guide for researchers designing similar experiments.

Data Presentation: Quantitative Summary of Lanicemine's Effects

The following tables summarize the key quantitative findings from phMRI studies with lanicemine. These studies primarily compare the effects of lanicemine to placebo and ketamine in patients with Major Depressive Disorder (MDD).

Table 1: Effects of Lanicemine on BOLD Signal in Key Brain Regions

Brain RegionLanicemine vs. PlaceboLanicemine vs. KetamineTime Course of BOLD Signal ChangeReference
Subgenual Anterior Cingulate Cortex (sgACC)Gradual increaseSimilar gradual increasePlateau reached after approximately 24 minutes of infusion.
Rostral Anterior Cingulate Cortex (rACC)Gradual increaseSimilar gradual increase, though the extent and magnitude of the effect was greater with ketamine (not statistically significant).Gradual increase with some loss of effect in later stages of infusion.
ThalamusAbrupt increaseSimilar abrupt increasePeak effect observed within the first 4 minutes of infusion.
CaudateIncreaseSimilar pattern of increase to ketaminePeak effect observed within the first 4 minutes of infusion.

Table 2: Effects of Lanicemine on Prefrontal Cortex Global Brain Connectivity (GBCr)

ComparisonDuring Infusion (p-value)24-hours Post-Infusion (p-value)Reference
Lanicemine vs. Placebo0.450.23
Within Lanicemine Group (vs. Baseline)0.340.01 (significant increase)

Table 3: Correlation of Lanicemine-Induced BOLD Signal Changes with Antidepressant Response

Brain RegionCorrelation with Depression Improvement (BDI Scores)Reference
Rostral Anterior Cingulate Cortex (rACC)BOLD response predicted improvement in mood at 1 and 7 days post-infusion.
Prefrontal Cortex (PFC)Change in GBCr positively predicted depression improvement (r = 0.55, p = 0.01).

Experimental Protocols

The following are detailed methodologies for key experiments involving phMRI with lanicemine.

Protocol 1: phMRI Study of Lanicemine in Major Depressive Disorder

This protocol is based on the study by Downey et al., 2016.

1. Participant Population:

  • Unmedicated adults diagnosed with Major Depressive Disorder.

2. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants are randomly assigned to one of three groups:

    • Lanicemine dihydrochloride (100 mg)

    • Ketamine (0.5 mg/kg)

    • Placebo (saline)

3. Drug Administration:

  • Intravenous (IV) infusion administered over a 60-minute period during the phMRI scan.

4. phMRI Acquisition:

  • Scanner: 3T MRI scanner.

  • Scan Type: Blood-oxygen-level-dependent (BOLD) functional MRI.

  • Scanning Period:

    • Baseline resting-state scan prior to infusion.

    • Continuous scanning during the 60-minute infusion.

    • Post-infusion scans may also be acquired.

5. Data Analysis:

  • Standard fMRI preprocessing steps should be applied, including motion correction, slice timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.

  • A General Linear Model (GLM) is typically used to analyze the data. The model should include regressors for the drug infusion period to identify brain regions showing a significant change in BOLD signal.

  • Region of Interest (ROI) analysis can be performed on key areas like the sgACC and rACC.

  • Correlation analyses can be conducted to assess the relationship between BOLD signal changes and changes in clinical measures of depression (e.g., Beck Depression Inventory - BDI).

Protocol 2: Analysis of Global Brain Connectivity (GBCr) with Lanicemine

This protocol is based on the secondary analysis of data from a phMRI study as described by Abdallah et al., 2018.

1. Participant Population and Study Design:

  • As described in Protocol 1.

2. fMRI Data Acquisition:

  • Voxel Size: 3 x 3 x 2.5 mm.

  • Repetition Time (TR): 3000 ms.

  • Echo Time (TE): 30 ms.

  • Scan Duration:

    • 5 minutes pre-infusion (baseline).

    • 40 minutes during infusion.

    • 25 minutes at 24-hours post-infusion.

  • A high-resolution structural scan (e.g., T1-weighted, 1x1x1 mm voxel size) should also be acquired for coregistration.

3. GBCr Calculation:

  • Following standard fMRI preprocessing.

  • The time series from each voxel within the prefrontal cortex (PFC) gray matter is correlated with the time series of all other voxels in the brain's gray matter.

  • The resulting correlation values are averaged to compute the GBCr for each PFC voxel.

4. Statistical Analysis:

  • A repeated-measures General Linear Model (GLM) can be used to examine the effects of treatment (lanicemine vs. placebo), time (baseline, during infusion, 24-h post-infusion), and the treatment-by-time interaction on PFC GBCr.

  • Correlation analyses can be performed to investigate the relationship between changes in GBCr and antidepressant response.

Mandatory Visualizations

Signaling Pathway of Lanicemine's Effect on BOLD Signal

Lanicemine_Mechanism Hypothesized Signaling Pathway of Lanicemine-Induced BOLD Signal Change cluster_Extracellular Extracellular Space cluster_GABA_Neuron GABAergic Interneuron cluster_Pyramidal_Neuron Pyramidal Neuron Lanicemine Lanicemine NMDA_R_GABA NMDA Receptor Lanicemine->NMDA_R_GABA Antagonism (Blockade) Glutamate_E Glutamate Glutamate_E->NMDA_R_GABA Normally Activates GABA_release Decreased GABA Release NMDA_R_GABA->GABA_release Inhibition Glutamate_release Increased Glutamate Release (Glutamate Surge) GABA_release->Glutamate_release Disinhibition Neurovascular_Coupling Neurovascular Coupling Glutamate_release->Neurovascular_Coupling Increased Metabolism BOLD_Signal Increased BOLD Signal Neurovascular_Coupling->BOLD_Signal Increased Blood Flow

Caption: Lanicemine's antagonism of NMDA receptors on GABAergic interneurons is hypothesized to increase the BOLD signal.

Experimental Workflow for a Lanicemine phMRI Study

phMRI_Workflow Experimental Workflow for a Lanicemine phMRI Study cluster_Recruitment Participant Recruitment & Screening cluster_Imaging Imaging Session cluster_Analysis Data Analysis P1 Informed Consent P2 Inclusion/Exclusion Criteria Assessment (e.g., MDD Diagnosis, No Contraindications for MRI) P1->P2 I1 Baseline Structural Scan (e.g., T1w) P2->I1 Proceed to Scanning I2 Baseline Resting-State fMRI I1->I2 I3 Start 60-min IV Infusion (Lanicemine or Placebo) I2->I3 I4 Continuous BOLD fMRI Acquisition during Infusion I3->I4 I5 Post-Infusion Resting-State fMRI (Optional) I4->I5 A1 fMRI Data Preprocessing I5->A1 Analyze Acquired Data A2 Statistical Analysis (GLM) A1->A2 A3 ROI and/or Connectivity Analysis (e.g., GBCr) A2->A3 A4 Correlation with Clinical Outcomes A3->A4

Caption: A typical workflow for conducting a pharmacological MRI study with lanicemine infusion.

Logical Relationship of Lanicemine's Effects

Lanicemine_Effects Logical Relationship of Lanicemine's Pharmacological Effects Drug Lanicemine Administration (100mg IV Infusion) Target NMDA Receptor Antagonism Drug->Target Neurochemical Increased Glutamate Transmission in key brain regions (e.g., ACC) Target->Neurochemical Imaging Increased BOLD Signal (phMRI) Neurochemical->Imaging Connectivity Increased Global Brain Connectivity (24h post-infusion) Neurochemical->Connectivity Clinical Antidepressant Response (Improvement in BDI scores) Imaging->Clinical Predicts Connectivity->Clinical Predicts

Caption: The relationship between lanicemine administration and its observed effects on neurochemistry, brain imaging, and clinical outcomes.

Application Notes and Protocols for In Vitro Electrophysiology Recording with Lanicemine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (also known as AZD6765) is a weak-trapping, low-voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a faster off-rate and is a less potent channel blocker, which is thought to contribute to its favorable safety and tolerability profile.[2][4][5] The antidepressant effects of NMDA receptor antagonists are linked to the activation of calcium-dependent signaling pathways and the enhanced synthesis of synaptic proteins and neurotrophins, including brain-derived neurotrophic factor (BDNF), synapsin I, and the GluA1 subunit of the AMPA receptor.[6][7]

These application notes provide detailed protocols for characterizing the effects of Lanicemine dihydrochloride on NMDA receptor-mediated currents and synaptic plasticity using in vitro electrophysiology techniques.

Data Presentation

Quantitative Pharmacological Data of Lanicemine
ParameterValueCell/SystemReference
K_i_ 0.56 - 2.1 µMNMDA Receptor[1][2][3][8]
IC_50_ 4 - 7 µMChinese Hamster Ovary (CHO) Cells[1][2][3]
IC_50_ 6.4 µMXenopus Oocytes[1][2][3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents in Brain Slices

This protocol is adapted from a study investigating the effect of Lanicemine on NMDA currents in mouse brain slices.[6]

Objective: To measure the effect of this compound on isolated NMDA receptor-mediated postsynaptic currents in neurons.

Materials:

  • This compound

  • Animal model (e.g., C57BL/6J mouse)

  • Vibratome

  • Upright microscope with IR-DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Standard electrophysiology rig with perfusion system and temperature control

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): 130 mM NaCl, 5 mM KCl, 2.5 mM CaCl_2_, 1.3 mM MgSO_4_, 1.25 mM KH_2_PO_4_, 26 mM NaHCO_3_, 10 mM D-glucose. Continuously bubbled with 95% O_2_ / 5% CO_2_.

  • Modified (Mg²⁺-free) aCSF for NMDA current recording: 132 mM NaCl, 2 mM KCl, 2.5 mM CaCl_2_, 1.25 mM KH_2_PO_4_, 26 mM NaHCO_3_, 10 mM D-glucose. Continuously bubbled with 95% O_2_ / 5% CO_2_.

  • Internal Pipette Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH.

  • Pharmacological Agents:

    • NBQX (5 µM) to block AMPA/kainate receptors.

    • This compound (e.g., 2 µM).

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the mouse with isoflurane (B1672236) and decapitate.

    • Rapidly remove the brain and place it in ice-cold aCSF.

    • Cut coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome.

    • Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour before recording.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and perfuse with modified Mg²⁺-free aCSF at a rate of 3 ml/min, warmed to 32 ± 0.5°C.

    • Add NBQX (5 µM) to the perfusion solution to isolate NMDA receptor currents.

    • Visualize neurons using an upright microscope with IR-DIC optics.

    • Establish a whole-cell patch-clamp recording from a target neuron (e.g., a layer V pyramidal neuron).

    • Hold the neuron at a negative membrane potential (e.g., -70 mV) to maintain the voltage-dependent Mg²⁺ block of the NMDA receptor and at a positive potential (e.g., +40 mV) to relieve it.

  • Data Acquisition:

    • Stimulate presynaptic afferents to evoke excitatory postsynaptic currents (EPSCs).

    • Record baseline NMDA receptor-mediated EPSCs for a stable period (e.g., 5-10 minutes).

    • Apply this compound (e.g., 2 µM) via the perfusion system.

    • Record the effect of Lanicemine on the NMDA receptor-mediated EPSCs.

    • Wash out the drug to observe any recovery of the current.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor-mediated EPSCs before, during, and after Lanicemine application.

    • Express the effect of Lanicemine as a percentage of the baseline current amplitude.

    • Perform statistical analysis to determine the significance of the observed effects.

Field Potential Recording of Long-Term Potentiation (LTP)

Objective: To assess the impact of this compound on synaptic plasticity, specifically long-term potentiation (LTP), in the hippocampus.

Materials:

  • This compound

  • Animal model (e.g., Sprague-Dawley rat)

  • Vibratome

  • Electrophysiology setup for field potential recordings

  • Stimulating and recording electrodes

  • Data acquisition and analysis software

Solutions:

  • aCSF: (as described in Protocol 1)

  • This compound solution: Prepare a stock solution and dilute to the desired final concentration in aCSF.

Procedure:

  • Brain Slice Preparation:

    • Prepare transverse hippocampal slices (e.g., 400 µm thick) as described in Protocol 1.

    • Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to elicit a fEPSP amplitude that is approximately 30-40% of the maximal response.

    • Record a stable baseline of fEPSP responses for at least 20 minutes.

  • Drug Application:

    • Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20 minutes) prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes after the HFS to monitor the expression of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the magnitude of LTP in the presence and absence of this compound.

    • Perform statistical analysis to determine if Lanicemine significantly alters the induction or expression of LTP.

Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Lanicemine Lanicemine dihydrochloride Lanicemine->NMDA_R Blocks Channel Pore Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens CaMKII CaMKII Ca_ion->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Activates BDNF_Synapsin BDNF, Synapsin I, GluA1 Synthesis CREB->BDNF_Synapsin Promotes Transcription

Caption: NMDA receptor signaling pathway modulated by Lanicemine.

Patch_Clamp_Workflow A Brain Slice Preparation B Transfer to Recording Chamber A->B C Establish Whole-Cell Patch-Clamp B->C D Record Baseline NMDA EPSCs C->D E Apply Lanicemine dihydrochloride D->E F Record NMDA EPSCs with Lanicemine E->F G Washout F->G H Record Recovery G->H I Data Analysis H->I

Caption: Experimental workflow for whole-cell patch-clamp recording.

LTP_Workflow A Hippocampal Slice Preparation B Position Electrodes (Stimulating & Recording) A->B C Record Stable Baseline fEPSPs B->C D Apply Lanicemine or Vehicle C->D E Induce LTP (High-Frequency Stimulation) D->E F Record fEPSPs Post-Induction E->F G Data Analysis (Compare LTP magnitude) F->G

Caption: Experimental workflow for LTP field potential recording.

References

Lanicemine Dihydrochloride: A Tool for Investigating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (B1674462) dihydrochloride (B599025) (also known as AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has garnered significant interest in the field of neuroscience.[1][2][3] Unlike other NMDA receptor antagonists such as ketamine, lanicemine exhibits a unique pharmacological profile characterized by a rapid antidepressant-like effect with minimal psychotomimetic side effects in clinical trials.[2][4][5][6] This property makes it a valuable research tool for dissecting the molecular and cellular mechanisms underlying synaptic plasticity, learning, and memory, as well as for the development of novel therapeutics for neuropsychiatric disorders.

This document provides detailed application notes and experimental protocols for utilizing Lanicemine dihydrochloride in the study of synaptic plasticity. It is intended for researchers, scientists, and drug development professionals seeking to incorporate this compound into their experimental workflows.

Mechanism of Action

Lanicemine acts as a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding within the ion channel pore to block the influx of Ca²⁺.[1][3] Its "low-trapping" characteristic means it has a faster off-rate from the channel compared to ketamine, which is thought to contribute to its improved side-effect profile.[4] By modulating NMDA receptor activity, lanicemine influences downstream signaling pathways crucial for synaptic plasticity, including the brain-derived neurotrophic factor (BDNF)-TrkB and mammalian target of rapamycin (B549165) (mTOR) pathways.[7][8][9][10] This modulation can lead to changes in the expression and function of synaptic proteins, such as the GluA1 subunit of AMPA receptors and synapsin I, ultimately impacting synaptic strength and neuronal connectivity.[7][11]

Data Presentation

The following tables summarize key quantitative data for this compound, providing a quick reference for experimental design.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueCell Type/Assay ConditionReference
Kᵢ (NMDA Receptor) 0.56 - 2.1 µM[1][3]
IC₅₀ 4 - 7 µMCHO cells[1][3]
IC₅₀ 6.4 µMXenopus oocytes[1][3]

Table 2: Preclinical and Clinical Dosage Information

SpeciesRoute of AdministrationDose RangeApplicationReference
Mouse Intraperitoneal (i.p.)2 - 10 mg/kgBehavioral studies (Tail Suspension Test)[7][12][13]
Rat Intraperitoneal (i.p.)3 - 30 mg/kgElectroencephalography (EEG) studies[1][3]
Human Intravenous (i.v.) infusion50 - 150 mgClinical trials for Major Depressive Disorder[4][14][15]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study synaptic plasticity.

Protocol 1: In Vivo Assessment of Antidepressant-Like Activity using the Tail Suspension Test (TST) in Mice

This protocol is designed to assess the antidepressant-like effects of this compound by measuring the immobility time of mice suspended by their tails.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Male C57BL/6J mice (7-8 weeks old)

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse). Prepare a vehicle control of 0.9% saline.

  • Animal Handling and Dosing:

    • Acclimate mice to the experimental room for at least 1 hour before testing.

    • Administer this compound solution (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.[13]

    • Allow a 90-minute pre-treatment time before starting the TST.[12]

  • Tail Suspension Test:

    • Securely attach the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.[16]

    • The mouse should be suspended in a way that it cannot escape or hold onto nearby surfaces.

    • Record the entire 6-minute test session using a video camera.[2][16][17][18]

  • Data Analysis:

    • Score the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration.[16][17]

    • Compare the immobility times between the Lanicemine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Electrophysiological Analysis of NMDA Receptor Currents in Hippocampal Slices

This protocol describes how to perform whole-cell patch-clamp recordings from CA1 pyramidal neurons in acute hippocampal slices to measure the effect of Lanicemine on NMDA receptor-mediated synaptic currents.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Sucrose-based cutting solution

  • Vibratome

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Solutions:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Bubble with 95% O₂/5% CO₂.

  • Internal Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA. Adjust pH to 7.2 with CsOH.

Procedure:

  • Slice Preparation:

    • Anesthetize a rodent (e.g., a P21-P30 rat) and rapidly dissect the brain.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices in ice-cold, oxygenated sucrose-based cutting solution using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[12]

    • Visualize CA1 pyramidal neurons using a microscope with DIC optics.

    • Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.[12]

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Voltage-clamp the neuron at +40 mV to relieve the Mg²⁺ block of NMDA receptors.

  • Data Acquisition:

    • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating Schaffer collaterals.

    • Bath-apply this compound (e.g., 2 µM) and continue recording EPSCs to observe the inhibitory effect.[11]

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor EPSCs before and after Lanicemine application.

    • Calculate the percentage of inhibition caused by Lanicemine.

Protocol 3: Western Blot Analysis of Synaptic Protein Expression

This protocol details the procedure for examining the effect of this compound on the expression levels of key synaptic proteins, such as GluA1 and synapsin I, in the frontal cortex of mice.

Materials:

  • This compound

  • Saline solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GluA1, anti-synapsin I, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Animal Treatment and Tissue Collection:

    • Treat mice with this compound (e.g., 10 mg/kg, i.p.) or vehicle as described in Protocol 1.

    • At a specified time point after treatment (e.g., 1 hour or 72 hours), euthanize the mice and rapidly dissect the frontal cortex.[11]

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

  • Protein Extraction and Quantification:

    • Homogenize the brain tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for each protein of interest and normalize it to a loading control (e.g., β-actin).

    • Compare the relative protein expression levels between the Lanicemine-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways

Lanicemine_Signaling_Pathway Lanicemine Lanicemine dihydrochloride NMDAR NMDA Receptor Lanicemine->NMDAR blocks Ca_influx Ca²⁺ Influx ↓ NMDAR->Ca_influx BDNF_release BDNF Release ↑ Ca_influx->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB activates mTOR_pathway mTOR Pathway ↑ TrkB->mTOR_pathway activates Synaptic_proteins Synaptic Protein Synthesis ↑ (e.g., GluA1, Synapsin I) mTOR_pathway->Synaptic_proteins Synaptic_plasticity Synaptic Plasticity (LTP) Synaptic_proteins->Synaptic_plasticity

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo / In Vitro Studies Drug_Admin Lanicemine/Vehicle Administration (i.p.) Behavior Behavioral Testing (e.g., TST) Drug_Admin->Behavior Tissue Tissue Collection (Frontal Cortex) Drug_Admin->Tissue Western Western Blotting Tissue->Western Slices Hippocampal Slice Preparation Ephys Electrophysiology (Patch-Clamp) Slices->Ephys

References

Application Notes and Protocols for Preclinical Behavioral Assessment of Lanicemine's Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical behavioral tests used to evaluate the antidepressant-like effects of Lanicemine (B1674462), a low-trapping NMDA receptor antagonist. Detailed protocols for key assays, a summary of quantitative data from relevant studies, and visualizations of experimental workflows and signaling pathways are presented to guide researchers in the design and execution of their studies.

Introduction

Lanicemine (AZD6765) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike ketamine, another NMDA receptor antagonist, lanicemine is a low-trapping channel blocker, which is thought to contribute to its reduced psychotomimetic side effects.[1][2] Preclinical studies in rodent models are crucial for elucidating the antidepressant-like properties of compounds like lanicemine. The following sections detail the behavioral assays commonly employed for this purpose.

Key Preclinical Behavioral Tests

Several behavioral paradigms are utilized to assess antidepressant efficacy in rodents. The most common tests for evaluating compounds like lanicemine include the Forced Swim Test (FST), Tail Suspension Test (TST), and the Novelty-Suppressed Feeding Test (NSFT). These tests are based on the principle of measuring behavioral despair or anhedonia, core symptoms of depression, and the ability of an antidepressant to reverse these behaviors.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[3][4] The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, floating motionless. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[4]

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral assay used to screen for antidepressant-like activity.[5][6] The test involves suspending a mouse by its tail, leading to a state of immobility after initial escape-oriented struggles.[5] The duration of immobility is considered a measure of behavioral despair, which can be reversed by effective antidepressant compounds.[7]

Novelty-Suppressed Feeding Test (NSFT)

The NSFT is designed to assess anxiety- and depression-like behaviors.[8][9] This test capitalizes on the conflict between the drive to eat (after a period of food deprivation) and the anxiety associated with a novel and brightly lit environment.[9] Antidepressant and anxiolytic compounds typically reduce the latency to begin eating in this anxiogenic setting.[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the antidepressant-like effects of lanicemine, often in combination with other compounds.

Table 1: Effect of Lanicemine in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg, i.p.)Time PointImmobility Time (s)Change from ControlReference
Vehicle-1 h~150-[10]
Lanicemine21 h~140No significant change[10]
Hyperforin + Lanicemine1 + 21 h~80Significant decrease[10]
Vehicle-72 h~175-[10]
Lanicemine1072 h~160No significant change[10]
Hyperforin + Lanicemine2.5 + 1072 h~100Significant decrease[10]

Table 2: Effect of Lanicemine in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Time PointImmobility Time (s)Change from ControlReference
Vehicle-72 h~180-[11]
Hyperforin + Lanicemine2.5 + 1072 h~120Significant decrease[11]

Experimental Protocols

Protocol 1: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effect of lanicemine by measuring the duration of immobility in mice forced to swim in a confined space.

Materials:

  • Cylindrical container (e.g., 25-30 cm high, 10-15 cm in diameter)[12]

  • Water (23-25°C)[13]

  • Stopwatch or automated tracking software

  • Towels for drying the animals

  • Lanicemine solution and vehicle control

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[13]

  • Drug Administration: Administer lanicemine or vehicle control via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Fill the cylinder with water to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[3][13]

    • Gently place the mouse into the water.

    • The total test duration is typically 6 minutes.[4][12]

    • Record the duration of immobility during the last 4 minutes of the test.[12] Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.[12]

  • Post-Test:

    • At the end of the 6-minute session, remove the mouse from the water.

    • Thoroughly dry the animal with a towel and place it in a clean, dry cage under a warming lamp to prevent hypothermia before returning it to its home cage.[3]

  • Data Analysis: Compare the mean immobility time between the lanicemine-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Tail Suspension Test (TST)

Objective: To evaluate the antidepressant-like properties of lanicemine by measuring the immobility time of mice suspended by their tails.

Materials:

  • Tail suspension apparatus (a horizontal bar elevated from the surface)

  • Adhesive tape

  • Stopwatch or automated tracking system

  • Lanicemine solution and vehicle control

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to the test.[14]

  • Drug Administration: Administer lanicemine or vehicle control at a specified time before testing.

  • Suspension:

    • Secure a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.[6]

    • Suspend the mouse by its tail from the elevated bar. The mouse should be positioned so that it cannot reach any surfaces.[6]

  • Test Session:

    • The test is typically conducted for a 6-minute duration.[6][7]

    • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.[7]

  • Post-Test:

    • At the end of the session, gently remove the mouse from the suspension apparatus and carefully remove the tape.

    • Return the mouse to its home cage.

  • Data Analysis: Analyze the data by comparing the average immobility times of the lanicemine-treated and control groups using appropriate statistical methods.

Protocol 3: Novelty-Suppressed Feeding Test (NSFT)

Objective: To assess the anxiolytic and antidepressant-like effects of lanicemine by measuring the latency to eat in a novel environment.

Materials:

  • Open field arena (e.g., 50 x 50 cm with 30-40 cm high walls)[15]

  • A small, palatable food pellet

  • Stopwatch

  • Lanicemine solution and vehicle control

Procedure:

  • Food Deprivation: Food deprive the mice for 16-24 hours before the test to ensure motivation to eat. Water should be available ad libitum.[15]

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer lanicemine or vehicle control prior to the test.

  • Test Arena Preparation:

    • Place a single pellet of palatable food on a small piece of filter paper in the center of the brightly lit open field arena.[15]

  • Test Session:

    • Place the mouse in a corner of the arena.

    • Start the stopwatch and measure the latency (in seconds) for the mouse to take its first bite of the food pellet.

    • A cut-off time of 10-15 minutes is typically used. If the mouse does not eat within this time, the maximum latency is recorded.[15]

  • Home Cage Food Consumption: Immediately after the test, return the mouse to its home cage where a pre-weighed amount of the same palatable food is available. Measure the amount of food consumed over a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.[15]

  • Data Analysis: Compare the latency to feed in the novel environment between the lanicemine and control groups. Also, compare the amount of food consumed in the home cage to ensure that any observed effects on latency are not due to changes in appetite.

Visualizations

Experimental Workflows

FST_Workflow cluster_prep Preparation cluster_test Forced Swim Test cluster_post Post-Test acclimation Acclimation to Testing Room (60 min) drug_admin Lanicemine or Vehicle Administration acclimation->drug_admin placement Place Mouse in Water-filled Cylinder drug_admin->placement test_period 6 min Test Duration placement->test_period measurement Measure Immobility (last 4 min) test_period->measurement removal Remove and Dry Mouse measurement->removal analysis Data Analysis removal->analysis

Figure 1: Experimental workflow for the Forced Swim Test (FST).

TST_Workflow cluster_prep Preparation cluster_test Tail Suspension Test cluster_post Post-Test acclimation Acclimation to Testing Room (30-60 min) drug_admin Lanicemine or Vehicle Administration acclimation->drug_admin suspension Suspend Mouse by the Tail drug_admin->suspension test_period 6 min Test Duration suspension->test_period measurement Measure Immobility Time test_period->measurement removal Remove Mouse from Apparatus measurement->removal analysis Data Analysis removal->analysis NSFT_Workflow cluster_prep Preparation cluster_test Novelty-Suppressed Feeding Test cluster_post Post-Test & Analysis food_dep Food Deprivation (16-24 h) acclimation Acclimation to Testing Room (60 min) food_dep->acclimation drug_admin Lanicemine or Vehicle Administration acclimation->drug_admin placement Place Mouse in Novel Arena drug_admin->placement measurement Measure Latency to Eat placement->measurement home_cage Home Cage Food Consumption Test measurement->home_cage analysis Data Analysis home_cage->analysis Lanicemine_Pathway lanicemine Lanicemine nmda NMDA Receptor lanicemine->nmda blocks ca_influx Ca2+ Influx nmda->ca_influx regulates ca_signal Ca2+ Dependent Signaling Pathways ca_influx->ca_signal akt Akt ca_signal->akt mtor mTOR ca_signal->mtor akt->mtor bdnf BDNF Release mtor->bdnf synapsin Synapsin I Expression mtor->synapsin glua1 GluA1 Expression mtor->glua1 synaptogenesis Synaptogenesis & Neuroplasticity bdnf->synaptogenesis synapsin->synaptogenesis glua1->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

References

Application Notes and Protocols for Lanicemine Dihydrochloride in the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing Lanicemine (B1674462) dihydrochloride (B599025), a low-trapping NMDA receptor antagonist, in the rodent Forced Swim Test (FST). The FST is a widely used preclinical behavioral assay to screen for potential antidepressant-like activity.

Introduction

Lanicemine (formerly AZD6765) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential rapid-acting antidepressant effects.[1] Unlike ketamine, another NMDA receptor antagonist, lanicemine is a low-trapping channel blocker, which has been associated with a lower incidence of psychotomimetic side effects.[1] The antidepressant effects of NMDA receptor antagonists are believed to be mediated through the modulation of glutamatergic signaling, leading to downstream effects on synaptic plasticity.[2][3] The Forced Swim Test is a valuable tool for assessing the antidepressant-like properties of compounds like Lanicemine in a preclinical setting.[4]

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

Lanicemine exerts its effects by blocking the ion channel of the NMDA receptor.[5][6] This action is thought to initiate a cascade of downstream signaling events that contribute to its antidepressant-like effects. Key components of this proposed pathway include:

  • Increased Glutamate (B1630785) Transmission: Blockade of NMDA receptors on GABAergic interneurons can lead to a disinhibition of pyramidal neurons, resulting in a surge of glutamate release.

  • AMPA Receptor Activation: The increased synaptic glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

  • Activation of Signaling Cascades: AMPA receptor activation triggers intracellular signaling pathways, including the mTOR (mammalian target of rapamycin) pathway.

  • Increased Synaptic Protein Synthesis: The mTOR pathway promotes the synthesis of synaptic proteins, such as Brain-Derived Neurotrophic Factor (BDNF) and postsynaptic density proteins, which are crucial for synaptic plasticity and function.[2]

NMDA_Antagonist_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates mTOR_Pathway mTOR Pathway AMPA_Receptor->mTOR_Pathway Activates BDNF_Synapsin BDNF & Synapsin I Synthesis mTOR_Pathway->BDNF_Synapsin Promotes Therapeutic_Effects Antidepressant-like Effects BDNF_Synapsin->Therapeutic_Effects Leads to Lanicemine Lanicemine Lanicemine->NMDA_Receptor Blocks

Experimental Protocol: Forced Swim Test (FST) with Lanicemine Dihydrochloride

This protocol is a synthesis of standard FST procedures and specific parameters reported in studies involving NMDA receptor antagonists.

Materials

  • This compound

  • Vehicle (e.g., 0.9% sterile saline)

  • Male adult mice (e.g., Swiss or C57BL/6)

  • Forced swim apparatus: A transparent cylinder (e.g., 25-30 cm high, 10-15 cm in diameter) filled with water.[7]

  • Water bath or heater to maintain water temperature.

  • Video recording equipment (optional, but recommended for unbiased scoring).

  • Towels and a warming cage for post-test recovery.

Procedure

FST_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Drug_Admin This compound (10 mg/kg, i.p.) or Vehicle Administration Acclimation->Drug_Admin Wait Waiting Period (e.g., 60 min) Drug_Admin->Wait FST Forced Swim Test (6 min duration) Wait->FST Scoring Behavioral Scoring (last 4 min) FST->Scoring Recovery Animal Recovery (Drying & Warming) Scoring->Recovery End End Recovery->End

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) for at least one week before the experiment. Handle the animals daily for several days leading up to the test to reduce stress.

  • Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline) to the desired concentration. A dose of 10 mg/kg administered intraperitoneally (i.p.) has been used in mice for behavioral studies.[8] Administer the Lanicemine solution or vehicle to the mice. The timing of administration relative to the test is critical; a 60-minute pre-treatment time is a common starting point for i.p. injections in the FST.

  • Forced Swim Test Procedure:

    • Fill the cylinder with water to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[7]

    • Maintain the water temperature at 24-26°C.[7]

    • Gently place the mouse into the center of the cylinder.

    • The total test duration is 6 minutes.[4] It is common to disregard the first 2 minutes as an acclimation period.

    • Record the behavior during the final 4 minutes of the test.[4][7]

  • Behavioral Scoring: The following behaviors are typically scored:

    • Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

    • Swimming: The mouse makes active swimming motions, moving around the cylinder.

    • Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

  • Post-Test Care: After the 6-minute test, remove the mouse from the water, gently dry it with a towel, and place it in a warmed holding cage for a recovery period before returning it to its home cage.

  • Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the Lanicemine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

The following table presents example data demonstrating the potential effect of a treatment regimen including Lanicemine on immobility time in the Forced Swim Test.

Note: The following data is derived from a study where Lanicemine (10 mg/kg) was administered in combination with hyperforin (B191548) (2.5 mg/kg). The results show a significant reduction in immobility time 72 hours after administration.[3] While this demonstrates the potential efficacy of Lanicemine, results from a study using Lanicemine as a standalone treatment may vary.

Treatment GroupNImmobility Time (seconds) (Mean ± SEM)
Vehicle Control8165 ± 15
Hyperforin (2.5 mg/kg) + Lanicemine (10 mg/kg)895 ± 10
p < 0.05 compared to Vehicle Control

Considerations and Best Practices

  • Control Groups: Always include a vehicle-treated control group to account for the effects of the injection and the test environment.

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid bias.

  • Locomotor Activity: It is advisable to conduct an open-field test to ensure that the observed effects in the FST are not due to a general increase in locomotor activity.

  • Strain and Sex Differences: The behavioral response in the FST can vary between different rodent strains and sexes. Ensure consistency within an experiment.

  • Ethical Considerations: The Forced Swim Test is a stressful procedure. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Quantification of Lanicemine using Lanicemine-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1] Accurate quantification of Lanicemine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is considered the gold standard in quantitative LC-MS/MS to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[2] Deuterated internal standards are nearly identical in chemical behavior to the unlabeled analyte, co-eluting and experiencing similar ionization effects, which allows them to compensate for variations in sample preparation, injection volume, and instrument response.[2] This document provides detailed application notes and protocols for the quantitative analysis of Lanicemine in human plasma using Lanicemine-d5 as an internal standard with a validated LC-MS/MS method.

Principle of the Method

This method employs protein precipitation for the extraction of Lanicemine and the internal standard, Lanicemine-d5, from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water containing formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of Lanicemine is determined from the ratio of the peak area of Lanicemine to that of the internal standard, Lanicemine-d5.[3]

Materials and Reagents

  • Lanicemine reference standard

  • Lanicemine-d5 internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (≥98%)

  • Blank human plasma

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Lanicemine and Lanicemine-d5 reference standards into separate volumetric flasks. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of Lanicemine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike the plasma for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Lanicemine-d5 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.[3]

Sample Preparation

The following workflow describes the protein precipitation method for extracting Lanicemine from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL of Plasma (Blank, Standard, QC, or Unknown) add_is 2. Add 10 µL of Lanicemine-d5 IS (100 ng/mL) plasma->add_is add_acn 3. Add 150 µL of Ice-Cold Acetonitrile add_is->add_acn vortex1 4. Vortex Mix (30 seconds) add_acn->vortex1 centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer analyze 7. LC-MS/MS Analysis transfer->analyze

Caption: Experimental workflow for the extraction of Lanicemine from plasma.

Detailed Steps:

  • Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of blank human plasma to the respective tubes.[3]

  • Spike 50 µL of blank plasma with the appropriate Lanicemine working standard solutions to prepare the calibration curve standards.

  • For all samples (blanks, standards, QCs, and unknowns), add 10 µL of the 100 ng/mL Lanicemine-d5 internal standard working solution.[3]

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[3]

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following diagram illustrates the logical flow of the LC-MS/MS analysis.

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection lc_separation Chromatographic Separation (C18 Reverse-Phase Column) injection->lc_separation esi_ionization Electrospray Ionization (ESI+) Generation of [M+H]+ ions lc_separation->esi_ionization q1_selection Quadrupole 1 (Q1) Precursor Ion Selection Lanicemine (m/z 199.1) Lanicemine-d5 (m/z 204.1) esi_ionization->q1_selection q2_fragmentation Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) q1_selection->q2_fragmentation q3_selection Quadrupole 3 (Q3) Product Ion Selection Lanicemine (m/z 107.1) Lanicemine-d5 (m/z 112.1) q2_fragmentation->q3_selection detection Detector Signal Acquisition q3_selection->detection data_processing Data Processing Peak Area Ratio Calculation detection->data_processing

Caption: LC-MS/MS analysis workflow.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

Liquid Chromatography Parameters:

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Lanicemine 199.1107.10.052515
Lanicemine-d5 204.1112.10.052515

Note: The exact m/z values, cone voltages, and collision energies may require optimization on the specific instrument used.[3]

Method Validation and Data Presentation

The bioanalytical method should be validated according to regulatory guidelines from agencies such as the FDA.[3][4] Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Lanicemine to Lanicemine-d5 against the nominal concentration of Lanicemine. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Table 1: Representative Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

Accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on multiple days.

Table 2: Representative Inter- and Intra-Assay Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ 1< 1585 - 115< 1585 - 115
Low 3< 1090 - 110< 1090 - 110
Medium 100< 1090 - 110< 1090 - 110
High 800< 1090 - 110< 1090 - 110

Note: LLOQ = Lower Limit of Quantification. The values presented are typical acceptance criteria based on FDA guidance and may vary.

Matrix Effect and Recovery

The matrix effect and recovery should be assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and that the extraction process is efficient and consistent.

Table 3: Representative Matrix Effect and Recovery Data

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low 395 - 105> 85
High 80095 - 105> 85

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Lanicemine in human plasma. The use of the deuterated internal standard, Lanicemine-d5, is critical for achieving the high accuracy and precision required for regulated bioanalysis in the context of drug development.[3] The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in this field.

References

Troubleshooting & Optimization

Lanicemine dihydrochloride solubility in PBS and other buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and mechanism of action of Lanicemine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 240 mg/mL. For aqueous-based experiments, sterile water or Phosphate Buffered Saline (PBS) are suitable for preparing working solutions.

Q2: How can I enhance the dissolution of this compound in aqueous buffers?

If you observe precipitation or slow dissolution, gentle warming of the solution to 37°C and sonication can aid in complete solubilization.[1][2] It is recommended to use an ultrasonic bath for a brief period until the solution clears.

Q3: What is the stability of this compound in aqueous solutions?

Aqueous solutions of this compound are best prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[3] For longer-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4]

Q4: Is it necessary to sterile filter this compound solutions for cell-based assays?

Yes, if you prepare a working solution from a stock solution in water or PBS, it is recommended to sterilize it by passing it through a 0.22 µm filter before adding it to your cell cultures.[1]

Q5: What is the primary mechanism of action of Lanicemine?

Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][5] It blocks the NMDA receptor channel, thereby modulating glutamatergic neurotransmission.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous buffer The concentration may be too high, or the compound has not fully dissolved. The buffer's pH may not be optimal.- Ensure the concentration is within the reported solubility limits. - Use gentle warming (37°C) and sonication to aid dissolution.[1][2] - Verify the pH of your buffer; solubility can be pH-dependent.
Cloudy or hazy solution Incomplete dissolution or formation of fine particulates.- Continue sonication until the solution becomes clear. - If the issue persists, consider preparing a fresh solution at a slightly lower concentration.
Inconsistent experimental results Degradation of the compound in aqueous solution.- Prepare fresh aqueous solutions for each experiment, as prolonged storage is not recommended.[3] - Ensure DMSO stock solutions are stored properly at -20°C or -80°C to maintain stability.[1][4]

Quantitative Solubility Data

Solvent/Buffer Concentration Molar Equivalent Notes
Phosphate Buffered Saline (PBS), pH 7.2 100 mg/mL[1]368.75 mM[1]Sonication may be required for complete dissolution.[1]
Water ≥ 100 mg/mL[6]≥ 368.75 mM[6]Prepare fresh and sterilize with a 0.22 µm filter for cell-based assays.[1]
DMSO 240 mg/mL[6]885.0 mM[6]Use freshly opened, hygroscopic DMSO for best results.[1]
Ethanol 20 mg/mL[3][7]~73.75 mM
Dimethylformamide (DMF) 5 mg/mL[3][7]~18.44 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Solution in PBS

Materials:

  • This compound powder

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tube

  • Vortex mixer

  • Ultrasonic water bath

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to a sterile conical tube.

  • Add 1 mL of sterile PBS, pH 7.4, to the tube.

  • Briefly vortex the solution to suspend the powder.

  • Place the tube in an ultrasonic water bath and sonicate in short bursts until the solid is completely dissolved and the solution is clear.

  • If required for the experimental application, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the solution immediately. Do not store for more than 24 hours.[3]

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).

  • Vortex the tube until the powder is completely dissolved. Sonication can be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]

Signaling Pathway

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor activates PI3K PI3K NMDA_Receptor->PI3K activates Lanicemine Lanicemine Lanicemine->NMDA_Receptor blocks Akt Akt/PKB PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Synaptic_Plasticity Increased Synaptic Plasticity GSK3b->Synaptic_Plasticity Antidepressant_Effects Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effects Protein_Synthesis->Synaptic_Plasticity

Caption: Lanicemine blocks the NMDA receptor, initiating a downstream signaling cascade.

Diagram Description: The provided DOT script visualizes the proposed signaling pathway of Lanicemine. As an NMDA receptor antagonist, Lanicemine blocks the receptor, which is thought to lead to the activation of the PI3K/Akt signaling pathway. This, in turn, activates mTORC1, a key regulator of protein synthesis, and inhibits GSK3β. The culmination of these events is an increase in synaptic plasticity, which is believed to contribute to the antidepressant-like effects of Lanicemine.

References

Technical Support Center: Optimizing Lanicemine Dihydrochloride Dosage for Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lanicemine (B1674462) dihydrochloride (B599025) in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, ensuring optimal dosage and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Lanicemine dihydrochloride?

A1: this compound is a low-trapping, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It binds within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions. This action is thought to initiate a cascade of downstream signaling events, including the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for synaptogenesis and rapid antidepressant effects.[1][2] Unlike other NMDA receptor antagonists, Lanicemine's "low-trapping" characteristic means it has a faster dissociation rate from the channel, which is believed to contribute to its reduced psychotomimetic side effects compared to ketamine.[3]

Q2: What is a typical effective dose range for this compound in rodent models of depression?

A2: The effective dose of this compound in preclinical rodent models can vary depending on the specific behavioral test and animal strain. However, studies have shown antidepressant-like effects in a range of 1 to 10 mg/kg administered intraperitoneally (i.p.).[1] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?

A3: this compound is typically dissolved in sterile 0.9% saline for in vivo administration.[4] It is advisable to prepare fresh solutions on the day of the experiment to ensure stability and prevent precipitation.

Q4: How can I minimize the potential for psychotomimetic-like side effects in my preclinical studies?

A4: While Lanicemine is designed to have a lower incidence of psychotomimetic effects than ketamine, it is still a crucial consideration.[3] To minimize these effects, it is important to:

  • Use the lowest effective dose: Conduct thorough dose-response studies to identify the minimum dose that produces the desired antidepressant-like effect.

  • Monitor locomotor activity: Increased locomotor activity can be an indicator of psychotomimetic-like effects.[5] It is recommended to assess locomotor activity concurrently with your primary behavioral endpoint.

  • Careful behavioral observation: Observe the animals for any unusual behaviors such as stereotypy, ataxia, or excessive circling.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral data Inconsistent drug administration, handling stress, environmental factorsEnsure consistent i.p. injection technique. Acclimate animals to the testing room and handling procedures. Maintain a consistent and controlled testing environment (e.g., lighting, noise levels).
Lack of antidepressant-like effect Suboptimal dose, inappropriate timing of behavioral testing, animal strain differencesPerform a dose-response study to determine the optimal dose. The timing of behavioral testing post-injection is critical; consider testing at different time points (e.g., 30 min, 60 min, 24 hours). Be aware that different rodent strains can exhibit varying sensitivities to NMDA receptor antagonists.
Increased locomotor activity confounding results Off-target effects or psychotomimetic-like activityLower the dose of Lanicemine. Use a separate cohort of animals to specifically assess locomotor activity at the doses used in the primary behavioral experiment. Analyze locomotor activity data as a covariate in your statistical analysis.
Precipitation of this compound in solution Poor solubility, improper storagePrepare fresh solutions on the day of use. If using a stock solution, ensure it is stored correctly and brought to room temperature before dilution. Gentle warming and vortexing can aid in dissolution.

Quantitative Data Summary

The following tables summarize preclinical efficacy data for this compound in common rodent models of depression.

Table 1: Efficacy of Lanicemine in the Forced Swim Test (FST)

Species Dose (mg/kg, i.p.) Effect on Immobility Time Reference
Mouse1Significant reduction[1]
Mouse10Significant reduction[6]

Table 2: Efficacy of Lanicemine in the Sucrose (B13894) Preference Test (SPT)

Species Dose (mg/kg, i.p.) Effect on Sucrose Preference Reference
Mouse10 (in combination with Hyperforin)Restoration of sucrose preference in a chronic stress model[4]

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral assay to assess antidepressant efficacy.[7][8]

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle via i.p. injection at the desired pre-treatment time (e.g., 30-60 minutes).

    • Gently place the mouse into the water cylinder for a 6-minute session.

    • Record the entire session using a video camera.

    • After 6 minutes, carefully remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over water.[9][10]

Methodology:

  • Habituation:

    • For 48 hours, house mice individually with two identical drinking bottles, both containing water, to acclimate them to the two-bottle setup.

    • For the next 24 hours, replace the water in both bottles with a 1% sucrose solution to introduce them to the sweet taste.

  • Baseline Measurement:

    • Following habituation, provide each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with water.

    • After 24 hours, weigh both bottles to determine the consumption of each liquid.

  • Test Procedure:

    • Administer this compound or vehicle (i.p.).

    • Provide the animals with pre-weighed bottles of 1% sucrose solution and water.

    • Measure the consumption from each bottle over a defined period (e.g., 12 or 24 hours). To prevent side preference, the position of the bottles should be swapped halfway through the measurement period.

  • Data Analysis: Calculate the sucrose preference using the following formula:

    • Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

Visualizations

Lanicemine_Signaling_Pathway Lanicemine Lanicemine dihydrochloride NMDAR NMDA Receptor Lanicemine->NMDAR blocks Ca_influx ↓ Ca2+ Influx NMDAR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt modulates mTOR mTOR Activation PI3K_Akt->mTOR GSK3b GSK3β Inhibition PI3K_Akt->GSK3b Synaptogenesis ↑ Synaptogenesis & Synaptic Protein Synthesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant GSK3b->Synaptogenesis Experimental_Workflow_FST Acclimation Animal Acclimation (≥ 3 days) Drug_Admin Lanicemine/Vehicle Administration (i.p.) Acclimation->Drug_Admin Pre_treatment Pre-treatment Period (30-60 min) Drug_Admin->Pre_treatment FST Forced Swim Test (6 min) Pre_treatment->FST Data_Analysis Data Analysis (Immobility in last 4 min) FST->Data_Analysis

References

Mitigating potential side effects of Lanicemine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lanicemine (B1674462) in animal studies. The focus is on proactively managing and mitigating potential side effects through careful experimental design and monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of Lanicemine observed in animal studies?

A1: Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, is recognized for its improved side effect profile compared to other NMDA antagonists like ketamine.[1][2][3] The most commonly noted potential side effects in animal models are transient and dose-dependent, including:

  • Hyperlocomotion: An increase in spontaneous movement, though significantly less pronounced than that induced by ketamine.[1]

  • Changes in Electroencephalogram (EEG) Gamma-Band Activity: Lanicemine can produce dose-dependent elevations in spontaneous gamma-band EEG, which is considered a marker of NMDA receptor engagement.[1][4]

  • Dizziness and Ataxia: While more frequently reported in clinical studies, these can be inferred from behavioral observations in animals (e.g., unsteady gait).[1]

It is crucial to note that psychotomimetic and dissociative effects, which are prominent with ketamine, are minimal or absent with Lanicemine at therapeutic doses.[1][5]

Q2: How can I minimize the risk of hyperlocomotion in my study?

A2: Proactive management through careful dose selection is the most effective strategy. Based on preclinical studies, a dose-response relationship for hyperlocomotion is observed.

  • Dose-Ranging Study: It is highly recommended to conduct a pilot dose-ranging study in your specific animal model to identify the optimal therapeutic dose with the least effect on locomotor activity.

  • Comparative Data: As a reference, in male Sprague-Dawley rats, intraperitoneal doses of Lanicemine at 3, 10, and 30 mg/kg were evaluated, with higher doses more likely to induce locomotor changes.[1]

  • Habituation: Ensure animals are adequately habituated to the testing environment to reduce novelty-induced hyperactivity, which can confound the drug's effects.[6][7]

Q3: Are there any known co-administration strategies to mitigate Lanicemine's side effects?

A3: Currently, there is limited published research on specific co-administration strategies to mitigate the side effects of Lanicemine, primarily because its side effects are considered minimal. However, based on general knowledge of NMDA receptor antagonist pharmacology, the following could be considered for exploratory studies, with the caveat that they are not established protocols for Lanicemine:

  • GABAergic Modulators: Co-administration with a benzodiazepine (B76468) or other positive allosteric modulators of GABA-A receptors might temper potential hyperactivity. However, this could also influence the therapeutic effects of Lanicemine and would require careful validation.

  • Serotonergic Agents: The interplay between glutamatergic and serotonergic systems is complex. The effects of co-administering selective serotonin (B10506) reuptake inhibitors (SSRIs) or other serotonergic agents would need to be empirically determined.

Q4: What is the abuse liability of Lanicemine in animal models?

A4: Preclinical studies suggest that Lanicemine has a low abuse potential.[8] Standard animal models for assessing abuse liability, such as self-administration studies, have not shown evidence of reinforcing properties for Lanicemine, distinguishing it from ketamine.[8]

Q5: Are there any known neurotoxic effects of Lanicemine in animal studies?

A5: Lanicemine is characterized as a low-trapping NMDA receptor antagonist, a property that is thought to reduce the risk of neurotoxicity sometimes associated with high doses of other NMDA antagonists (e.g., Olney's lesions).[1][3] Long-term safety studies in animals have not revealed significant neurotoxic effects at therapeutic dose ranges.[9]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of locomotor activity are observed.

Potential Cause Troubleshooting Step
Dose is too high for the specific animal model, strain, or age. Review the literature for appropriate starting doses. If data is limited, perform a dose-response study to determine the optimal dose. Consider that different rodent strains can have varied sensitivity to NMDA antagonists.[10]
Insufficient habituation to the testing apparatus. Implement a multi-day habituation protocol where animals are exposed to the testing environment without any drug administration.[7]
Confounding effects of stress from handling or injection. Handle animals gently and consistently. Allow for an acclimatization period in the testing room before the experiment begins.
Environmental stimuli in the testing room. Ensure the testing environment is quiet, with consistent lighting and temperature to avoid startling the animals.

Issue 2: EEG recordings show excessive artifacts or unclear gamma-band signals.

Potential Cause Troubleshooting Step
Poor electrode implantation or connection. Ensure proper surgical technique for electrode implantation, with secure anchoring to the skull. Check the impedance of all electrodes before recording.[11]
Movement artifacts. Use a recording system with a commutator to allow free movement. Analyze EEG data in conjunction with video recordings to identify and exclude segments with excessive movement.
Inadequate signal processing. Apply appropriate filters to remove low-frequency movement artifacts and high-frequency noise. Use a fast Fourier transform (FFT) with appropriate windowing to analyze power spectral density.[1]
Incorrect reference electrode placement. The choice of reference electrode is critical. Ensure a stable and consistent reference is used across all animals in the study.[11]

Quantitative Data Summary

Table 1: Effects of Lanicemine and Ketamine on Locomotor Activity and EEG in Rats

Compound Dose (mg/kg, i.p.) Animal Model Primary Outcome Result Citation
Lanicemine3, 10, 30Male Sprague-Dawley RatsLocomotor ActivityDose-dependent increases, but significantly less than ketamine at comparable doses.[1]
Ketamine1, 3, 10, 30Male Sprague-Dawley RatsLocomotor ActivityPronounced, dose-dependent increases in locomotor activity.[1]
Lanicemine3, 10, 30Male Sprague-Dawley RatsGamma-Band EEGDose-dependent elevations in spontaneous gamma-band EEG.[1]
Ketamine1, 3, 10, 30Male Sprague-Dawley RatsGamma-Band EEGDose-dependent elevations in spontaneous gamma-band EEG, tightly coupled to increases in locomotor activity.[1]

Experimental Protocols

1. Locomotor Activity Assessment in Rodents

  • Objective: To quantify the effect of Lanicemine on spontaneous locomotor activity.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[7]

  • Procedure:

    • Habituation: For 2-3 days prior to testing, place each animal in the open-field arena for 15-30 minutes to allow for habituation to the novel environment.[7]

    • Acclimatization: On the test day, move the animals to the testing room at least 60 minutes before the experiment begins.

    • Drug Administration: Administer Lanicemine or vehicle via the desired route (e.g., intraperitoneal injection).

    • Testing: Immediately after administration, place the animal in the center of the open-field arena and record its activity for a predefined period (e.g., 60 minutes).[6]

    • Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[12]

2. EEG Recording in Rodents

  • Objective: To measure changes in cortical electrical activity, particularly in the gamma frequency band, following Lanicemine administration.

  • Procedure:

    • Surgical Implantation: Under anesthesia, surgically implant EEG electrodes over the frontal and temporal cortices. A reference electrode is typically placed over the cerebellum.[1][13] Allow for a recovery period of at least one week.

    • Habituation: Habituate the animals to the recording chamber and the tethered recording cable for several days.

    • Baseline Recording: Record baseline EEG activity for at least 30 minutes before drug administration.[1]

    • Drug Administration: Administer Lanicemine or vehicle.

    • Post-Dosing Recording: Continuously record EEG for a set period post-administration (e.g., 90 minutes).[1]

    • Data Analysis:

      • Digitize the EEG signal at an appropriate sampling rate (e.g., >250 Hz).

      • Perform a fast Fourier transform (FFT) on epochs of the data (e.g., 10-second epochs) to calculate the power spectral density across different frequency bands (delta, theta, alpha, beta, gamma).[1]

      • Normalize the post-dosing data to the pre-dosing baseline for each animal.

Visualizations

Lanicemine_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Low-trapping antagonist IonChannel Ion Channel NMDAR->IonChannel Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Reduced Blockade Downstream Downstream Signaling (e.g., mTOR, BDNF) Ca_Influx->Downstream Synaptic_Plasticity Synaptic Plasticity Downstream->Synaptic_Plasticity Therapeutic_Effects Antidepressant Effects Synaptic_Plasticity->Therapeutic_Effects

Caption: Simplified signaling pathway of Lanicemine at the NMDA receptor.

Experimental_Workflow_Locomotor_Activity cluster_pre_test Pre-Testing Phase cluster_test Testing Phase cluster_post_test Post-Testing Phase Habituation Habituation to Open Field (2-3 days) Acclimatization Acclimatization to Testing Room (60 min) Habituation->Acclimatization Drug_Admin Lanicemine/Vehicle Administration Acclimatization->Drug_Admin Recording Locomotor Activity Recording (60 min) Drug_Admin->Recording Data_Analysis Data Analysis (Distance, Time in Zones) Recording->Data_Analysis

Caption: Experimental workflow for assessing locomotor activity.

Logical_Relationship_Side_Effects Lanicemine Lanicemine Low_Trapping Low-Trapping NMDA Antagonism Lanicemine->Low_Trapping Dose_Selection Careful Dose Selection Lanicemine->Dose_Selection Reduced_Psychotomimetic Reduced Psychotomimetic Effects Low_Trapping->Reduced_Psychotomimetic Reduced_Abuse_Liability Reduced Abuse Liability Low_Trapping->Reduced_Abuse_Liability Minimal_Hyperlocomotion Minimal Hyperlocomotion Dose_Selection->Minimal_Hyperlocomotion

Caption: Relationship between Lanicemine's properties and its side effect profile.

References

Lanicemine Dihydrochloride Solution Stability for Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lanicemine dihydrochloride (B599025) in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Lanicemine dihydrochloride stock solutions?

A1: Based on information from various suppliers, stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored under the following conditions to ensure stability for short to medium-term use.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationCommon Solvent
-20°CUp to 1 monthDMSO
-80°CUp to 6 monthsDMSO

For in vivo experiments, it is consistently recommended that working solutions be prepared fresh on the day of use from a stored stock solution.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound exhibits solubility in a variety of solvents. The dihydrochloride salt form generally has enhanced water solubility and stability compared to the free base.

Table 2: Solubility of Lanicemine and its Dihydrochloride Salt

SolventLanicemine Base SolubilityThis compound Solubility
DMSO~30 mg/mL~240 mg/mL
Ethanol~20 mg/mL≤20 mg/mL
Water-~100 mg/mL
PBS (pH 7.2)~3 mg/mL-

Note: Solubility can be influenced by factors such as temperature and the presence of co-solvents. Sonication may be required to aid dissolution in some cases.

Q3: Is there any published data on the long-term stability of this compound in aqueous solutions for experimental use?

A3: Currently, there is a lack of specific, publicly available long-term stability data for this compound in aqueous solutions under various experimental conditions (e.g., different pH, temperature, and light exposure). While it is used in clinical trials dissolved in 0.9% saline for intravenous infusion, this indicates good short-term stability but does not provide data for long-term storage. Researchers should therefore perform their own stability assessments for long-term experiments.

Experimental Protocols & Troubleshooting

Q4: How can I assess the stability of my this compound working solution for a long-term experiment?

Table 3: Proposed Protocol for a Basic Long-Term Stability Assessment

StepProcedureDetails
1. Solution Preparation Prepare a batch of your this compound working solution at the highest concentration you plan to use.Use the same buffer, excipients, and container closure system intended for your experiment.
2. Storage Conditions Aliquot the solution into multiple sealed, light-protected containers. Store them under the same conditions as your planned experiment (e.g., 4°C, room temperature).Include a control aliquot stored at -80°C, where it is presumed to be most stable.
3. Time Points Define several time points for analysis that cover the duration of your experiment (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, etc.).The frequency of testing should be higher at the beginning of the study.
4. Analytical Method Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of Lanicemine at each time point.The method should be able to separate the parent drug from potential degradation products.
5. Data Analysis Compare the concentration of Lanicemine at each time point to the initial concentration (Day 0). A significant decrease in concentration (e.g., >5-10%) may indicate instability.Also, observe the appearance of any new peaks in the chromatogram, which could signify degradation products.

Below is a general workflow for preparing and assessing the stability of a this compound solution.

G cluster_prep Solution Preparation cluster_storage Stability Assessment cluster_decision Decision cluster_outcome Outcome start Weigh this compound dissolve Dissolve in appropriate solvent (e.g., 0.9% Saline) start->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot for different time points and conditions filter->aliquot store Store under experimental conditions (e.g., 4°C, RT, protected from light) aliquot->store analyze Analyze aliquots at predefined time points using HPLC store->analyze stable Is concentration within 90-110% of initial? analyze->stable proceed Proceed with long-term experiment stable->proceed Yes reformulate Prepare fresh solutions more frequently or reformulate stable->reformulate No

Workflow for preparing and assessing Lanicemine solution stability.

Q5: What should I do if I observe precipitation in my this compound solution?

A5: Precipitation can occur for several reasons, including exceeding the solubility limit, a change in pH or temperature, or interaction with components of your buffer.

Troubleshooting Precipitation:

  • Confirm Concentration: Double-check your calculations to ensure you have not exceeded the known solubility in your chosen solvent system.

  • Adjust pH: The solubility of compounds with amine groups like Lanicemine can be pH-dependent. Ensure the pH of your buffer is appropriate. The dihydrochloride salt suggests it is more soluble in acidic to neutral conditions.

  • Co-solvents: If working with a high concentration, you may need to include a small percentage of a co-solvent like DMSO or ethanol, but be mindful of the final concentration's compatibility with your experimental system.

  • Temperature: Some compounds are less soluble at lower temperatures. If you are storing your solution at 4°C, try preparing it at room temperature first to ensure complete dissolution before cooling. Gentle warming and sonication can also help redissolve the compound, but be cautious about potential degradation at higher temperatures.

Q6: How can I tell if my this compound has degraded?

A6: Without a specific chemical analysis, it is difficult to confirm degradation. However, there are some indicators that should prompt further investigation:

  • Visual Changes: A change in color or the appearance of cloudiness in a solution that was initially clear.

  • pH Shift: A significant change in the pH of the solution over time.

  • Loss of Efficacy: A noticeable decrease in the expected biological effect in your experiments.

If you suspect degradation, the most reliable way to confirm it is by using a stability-indicating analytical method like HPLC. This can quantify the amount of the parent compound remaining and detect the presence of new peaks that may correspond to degradation products.

The following decision tree can help troubleshoot solution stability issues.

G start Problem with Lanicemine Solution issue What is the issue? start->issue precipitate Precipitation Observed issue->precipitate Physical Instability degradation Suspected Degradation issue->degradation Chemical Instability check_conc Is concentration below solubility limit? precipitate->check_conc visual_change Visual change (color, clarity)? degradation->visual_change check_ph Is the pH of the buffer appropriate? check_conc->check_ph Yes sol_high Solution: Lower concentration or add co-solvent. check_conc->sol_high No adjust_ph Solution: Adjust buffer pH. check_ph->adjust_ph No prepare_fresh Recommendation: Prepare fresh solutions for each experiment. check_ph->prepare_fresh Yes, still precipitates loss_effect Loss of biological effect? visual_change->loss_effect No run_hplc Action: Perform HPLC analysis to confirm degradation. visual_change->run_hplc Yes loss_effect->run_hplc Yes loss_effect->prepare_fresh No, but still concerned

Decision tree for troubleshooting Lanicemine solution stability.

Lanicemine Dihydrochloride Infusion Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lanicemine dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental infusions.

Troubleshooting Guide

This section addresses specific problems that may arise during the preparation and administration of Lanicemine dihydrochloride infusions.

1. Solution Preparation and Stability

  • Question: My this compound solution is cloudy or has visible precipitates. What should I do?

    • Answer: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. It is recommended to prepare fresh solutions for immediate use.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous stock solutions, it is crucial to filter and sterilize the solution using a 0.22 μm filter before administration.[1]

  • Question: What is the recommended storage condition for this compound stock solutions?

    • Answer: Stock solutions of this compound should be stored under specific conditions to maintain stability. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[1] Ensure the solution is in a sealed container to protect it from moisture.[1]

  • Question: Can I prepare a stock solution in water?

    • Answer: Yes, this compound is soluble in water.[1] However, if you choose water as the solvent for your stock solution, it is imperative to dilute it to the working concentration and then filter-sterilize it with a 0.22 μm filter before use.[1]

2. Infusion Protocol and Dosing

  • Question: I am observing unexpected behavioral effects in my animal model. Could the infusion rate be the cause?

    • Answer: Yes, the infusion rate and concentration can significantly impact the behavioral and physiological effects of NMDA receptor antagonists. Rapid infusion or high concentrations can lead to more pronounced side effects. In clinical trials, Lanicemine is typically infused over 60 minutes to improve tolerability.[2] It is crucial to adhere to established protocols and consider a dose-response study to determine the optimal administration parameters for your specific experimental model.

  • Question: What are the typical dosages used in preclinical and clinical studies?

    • Answer: Dosages vary significantly between preclinical and clinical settings. In preclinical studies with rodents, intraperitoneal injections of 3, 10, or 30 mg/kg have been used.[1] In human clinical trials, intravenous infusions of 50 mg, 100 mg, and 150 mg administered over 60 minutes are common.[3][4]

3. Managing Potential Side Effects

  • Question: My animal subjects are exhibiting dizziness or motor impairment. How can I mitigate these effects?

    • Answer: Dizziness is one of the most commonly reported adverse events in human studies of Lanicemine.[3] While Lanicemine is designed to have fewer psychotomimetic and dissociative side effects than ketamine, some behavioral alterations can still occur.[3][5] To mitigate these, consider a slower infusion rate or a lower dose. It is also important to provide a quiet and calm environment for the subjects post-infusion to minimize stress.

  • Question: Are there any serious adverse events associated with Lanicemine infusion?

    • Answer: While generally well-tolerated, some studies have reported adverse events. In a study comparing Lanicemine to ketamine, the study was halted early due to two serious adverse events of syncope (fainting) from orthostatic hypotension during ketamine infusion.[3] Though less frequent with Lanicemine, it is crucial to monitor vital signs and be prepared for potential cardiovascular effects.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound and its experimental use.

  • Question: What is the mechanism of action of this compound?

    • Answer: this compound is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker.[1][5] It non-competitively inhibits the NMDA receptor, which is a glutamate-gated ion channel involved in synaptic plasticity and neurotransmission.[6] Its "low-trapping" characteristic means it has a faster off-rate from the receptor channel compared to other NMDA antagonists like ketamine, which is thought to contribute to its improved side-effect profile.[5]

  • Question: What are the key differences between Lanicemine and Ketamine?

    • Answer: The primary difference lies in their side-effect profiles. Lanicemine was developed to provide the rapid-acting antidepressant effects of ketamine with significantly reduced psychotomimetic and dissociative side effects.[3][5] This is attributed to its low-trapping mechanism of action.[5]

  • Question: What are the primary research applications for this compound?

    • Answer: Lanicemine has been investigated primarily for its potential as a rapid-acting antidepressant in treatment-resistant depression.[5] It is also studied for its role in understanding the glutamatergic system's involvement in mood disorders and other neurological conditions.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration
DMSO≥ 60.0 mg/mL
Water≥ 100 mg/mL

Data sourced from manufacturer's technical information.[1]

Table 2: Preclinical and Clinical Dosing Regimens

Study TypeSpeciesRoute of AdministrationDosageInfusion/Administration TimeReference
PreclinicalRodentIntraperitoneal3, 10, 30 mg/kgN/A[1]
Clinical TrialHumanIntravenous Infusion50 mg, 100 mg, 150 mg60 minutes[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Solution (Example for Preclinical Use)

  • Objective: To prepare a sterile this compound solution for intravenous infusion in a rodent model.

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Sterile vials

    • 0.22 μm syringe filter

    • Vortex mixer

    • Sonicator (optional)

  • Methodology:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • Aseptically weigh the this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of sterile 0.9% saline to the vial.

    • Vortex the vial until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 μm syringe filter to the syringe and filter the solution into a final sterile vial. This step is critical for ensuring the sterility of the final infusion solution.[1]

    • Visually inspect the final solution for any particulate matter before administration.

    • It is recommended to use the freshly prepared solution immediately.[1]

Visualizations

Lanicemine_Infusion_Workflow cluster_prep Solution Preparation cluster_admin Infusion Administration weigh Weigh Lanicemine dihydrochloride dissolve Dissolve in Sterile Saline weigh->dissolve Aseptic Technique filter Filter-Sterilize (0.22 µm filter) dissolve->filter Ensure Complete Dissolution load Load into Infusion Pump filter->load Verify Final Concentration infuse Administer IV Infusion (Controlled Rate) load->infuse monitor Monitor Subject for Adverse Effects infuse->monitor NMDA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds & Activates ca_ion Ca²⁺ Influx nmda->ca_ion Channel Opening downstream Downstream Signaling (e.g., Synaptic Plasticity) ca_ion->downstream lanicemine Lanicemine lanicemine->nmda Blocks Channel Pore

References

Common artifacts in EEG recordings after Lanicemine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electroencephalography (EGG) in studies involving Lanicemine (B1674462) administration.

Frequently Asked Questions (FAQs)

Q1: Are there specific EEG artifacts uniquely associated with Lanicemine administration?

A1: Currently, there is no direct evidence in published literature that identifies EEG artifacts uniquely and exclusively caused by Lanicemine. Clinical trials have noted that Lanicemine is generally well-tolerated.[1][2] However, like any EEG recording during a pharmacological study, various physiological and non-physiological artifacts can occur. It is crucial to distinguish between the known electrophysiological effects of Lanicemine and true artifacts.

Q2: What are the known electrophysiological effects of Lanicemine on EEG?

A2: Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been shown to engage brain circuits and produce measurable changes in the EEG. The most consistently reported effect is a significant increase in gamma-band oscillatory activity.[1][2][3] This increase in gamma power is considered a marker of NMDA receptor target engagement.[1][3] Some studies have also observed a reduction in prefrontal theta-cordance.[3] It is vital to differentiate these expected pharmacological effects from unintended artifacts.

Q3: What common physiological artifacts might be encountered during an EEG recording after Lanicemine administration?

A3: While not specific to Lanicemine, physiological artifacts are common in any EEG study. Given that dizziness has been reported as a common adverse event during Lanicemine infusion, researchers should be particularly vigilant for artifacts resulting from patient movement.[3]

  • Myogenic (Muscle) Artifacts: Increased muscle tension, jaw clenching, or facial movements can produce high-frequency noise that may obscure the underlying EEG signal.

  • Ocular (Eye) Artifacts: Eye blinks and movements create large, low-frequency potentials, primarily in the frontal electrodes.

  • Glossokinetic Artifacts: Tongue movements can introduce slow-wave artifacts.

  • Cardiac (ECG) Artifacts: The electrical activity of the heart can sometimes be picked up by EEG electrodes, particularly in shorter individuals or those with a particular body habitus.

Q4: Could adverse events associated with Lanicemine lead to EEG artifacts?

A4: Yes, adverse events, although generally mild with Lanicemine, could indirectly lead to EEG artifacts. For instance, dizziness, a reported side effect, might cause the participant to move their head or tense their muscles, resulting in movement and myogenic artifacts.[3] It is good practice to have a protocol for monitoring and noting any participant-reported sensations or observable behaviors during the recording session to correlate with potential artifacts.

Troubleshooting Guides

Issue 1: High-Frequency Noise Obscuring Gamma-Band Analysis

Question: We are observing significant high-frequency noise in our EEG recordings following Lanicemine infusion, making it difficult to analyze the expected gamma-band activity. What could be the cause and how can we troubleshoot it?

Answer:

High-frequency noise in the gamma-band range is often due to myogenic (muscle) artifacts. Lanicemine administration, like other NMDA receptor antagonists, may sometimes lead to increased muscle tension, even if not overtly visible.

Troubleshooting Steps:

  • Visual Inspection: Carefully review the raw EEG data in conjunction with video recordings (if available) to identify any subtle facial grimacing, jaw clenching, or head and neck tension.

  • Instruct the Participant: Remind the participant to relax their jaw and facial muscles. A brief break, if the experimental protocol allows, might be beneficial.

  • Data Processing:

    • Filtering: Apply a high-pass filter (e.g., >30 Hz) to isolate the high-frequency noise and a low-pass filter to remove frequencies above the range of interest.

    • Independent Component Analysis (ICA): Use ICA to decompose the EEG signal and identify and remove components that have the topographical and spectral characteristics of muscle artifacts.

    • Artifact Rejection: Implement algorithms to automatically or manually reject epochs with high-amplitude noise exceeding a predefined threshold.

Issue 2: Slow-Wave Drifts in Frontal Channels

Question: Our EEG recordings show large, slow-wave drifts, particularly in the frontal electrodes, which are contaminating our analysis of theta-cordance. What is the likely cause?

Answer:

Slow-wave drifts in frontal channels are classic indicators of ocular (eye) artifacts. Eye movements, including blinks and saccades, generate significant electrical potentials that can be mistaken for or mask genuine neural activity.

Troubleshooting Steps:

  • EOG Monitoring: Ensure that electrooculogram (EOG) channels are being recorded simultaneously with the EEG. This allows for the precise identification of eye movements.

  • Participant Instructions: Instruct the participant to minimize eye blinking and to fixate on a specific point in front of them.

  • Data Processing:

    • EOG Regression: Use the signal from the EOG channels to create a regression model and subtract the eye movement artifact from the EEG channels.

    • ICA: Similar to myogenic artifacts, ICA is very effective at isolating and removing components related to eye blinks and movements.

Data and Protocols

Quantitative EEG Effects of Lanicemine

The following table summarizes the key quantitative EEG findings from a study comparing Lanicemine to Ketamine and a placebo in healthy volunteers.

EEG MetricLanicemine (150 mg)Ketamine (0.5 mg/kg)Placebo
Gamma-Band Power Significant IncreaseSignificant IncreaseNo Significant Change
Prefrontal Theta-Cordance Significant ReductionSignificant ReductionNo Significant Change
Alpha Slow-Wave Index No Significant ChangeStrong Effect (Increase)No Significant Change

Data adapted from a 2013 study on the effects of Lanicemine and Ketamine.[3]

Experimental Protocol: EEG Recording in a Lanicemine Clinical Trial

The following provides a generalized methodology for EEG data acquisition in a clinical trial involving Lanicemine, based on published studies.[3][4]

  • Participant Preparation:

    • Participants are seated in a comfortable, semi-reclined position in a dimly lit, sound-attenuated room.

    • The scalp is cleaned with an abrasive paste to ensure low electrode impedance.

    • An electrode cap (e.g., 32-channel) is fitted according to the international 10-20 system.

    • Conductive gel is applied to each electrode site.

    • Electrode impedances are checked and maintained below 5 kΩ.

  • Data Acquisition:

    • Continuous EEG is recorded using a high-quality amplifier and acquisition software (e.g., NeuroExplorer).

    • Data is typically sampled at a high rate (e.g., 1000 Hz) to capture high-frequency oscillations.

    • A baseline EEG is recorded for a specified period (e.g., 20 minutes) before drug administration.

    • Lanicemine or placebo is administered (e.g., via intravenous infusion).

    • EEG is recorded continuously during and after the infusion for a predetermined duration (e.g., 1.5 hours).

  • Data Analysis:

    • The continuous EEG data is segmented into epochs (e.g., 10 seconds).

    • Each epoch is subjected to a Fast Fourier Transform (FFT) to compute the power spectral density across different frequency bands (e.g., 1-50 Hz).

    • The effects of the drug are analyzed by comparing the power spectral density data from the post-infusion period to the pre-infusion baseline.

Visualizations

Lanicemine_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_drug_action Pharmacological Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Ca2+ Influx EEG_Gamma Increased Gamma Oscillations Postsynaptic_Neuron->EEG_Gamma Alters Firing Lanicemine Lanicemine Lanicemine->NMDA_Receptor Blocks Channel (Low-Trapping)

Caption: Lanicemine's mechanism of action on the NMDA receptor.

EEG_Troubleshooting_Workflow Start EEG Artifact Detected Check_Raw Review Raw EEG Data and Video Recording Start->Check_Raw Identify_Type Identify Artifact Type Check_Raw->Identify_Type Myogenic Myogenic (Muscle) Identify_Type->Myogenic High Frequency? Ocular Ocular (Eye) Identify_Type->Ocular Slow Wave in Frontal? Other Other (e.g., ECG, Electrode Pop) Identify_Type->Other Other Pattern? Instruct Instruct Participant to Relax Myogenic->Instruct Fixate Instruct Participant to Fixate/Limit Blinking Ocular->Fixate Check_Electrodes Check Electrode Impedance/Position Other->Check_Electrodes Process Apply Data Processing (ICA, Filtering, Regression) Instruct->Process Fixate->Process Check_Electrodes->Process End Clean EEG Signal Process->End

Caption: A logical workflow for troubleshooting common EEG artifacts.

References

Technical Support Center: Improving the Oral Bioavailability of Lanicemine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during oral administration studies of Lanicemine (B1674462).

Frequently Asked Questions (FAQs)

Q1: What is Lanicemine and why is oral administration being investigated?

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts on the glutamate (B1630785) signaling pathway in the central nervous system.[3][4][5] While initial clinical trials focused on intravenous administration for conditions like treatment-resistant depression[6][7][8], developing an oral dosage form is crucial for chronic therapies to improve patient compliance and convenience.[9]

Q2: What are the potential challenges affecting the oral bioavailability of Lanicemine?

While specific data on Lanicemine's oral bioavailability is limited, challenges for small molecule drugs like Lanicemine typically stem from:

  • Low Aqueous Solubility: Many pharmaceutical compounds have poor solubility in water, which is necessary for absorption in the gastrointestinal (GI) tract.[10][11]

  • Poor Membrane Permeability: The drug's ability to pass through the intestinal wall into the bloodstream can be limited by its physicochemical properties.[9][12]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its effective dose.[12] Lanicemine is known to be a low-clearance compound, but its susceptibility to first-pass metabolism via oral administration needs to be determined.[13]

Q3: What are the general strategies to improve the oral bioavailability of a drug like Lanicemine?

Several formulation and drug delivery strategies can be employed:[14][15]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate.[10][16]

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][17] They can also potentially bypass first-pass metabolism through lymphatic transport.[14]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.[10]

  • Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal membrane.[9][18]

  • Prodrug Approach: Modifying the drug's chemical structure to create a more absorbable prodrug that converts back to the active form in the body.[15]

Troubleshooting Guides

Problem 1: Low and variable drug exposure in preclinical oral dosing studies.

Possible Cause Troubleshooting/Optimization Strategy Relevant Experimental Protocol
Poor aqueous solubility leading to dissolution rate-limited absorption. Formulate Lanicemine as a solid dispersion or a nanosuspension to increase surface area and dissolution rate.[11]Protocol 1: Preparation of a Solid DispersionProtocol 2: Preparation of a Nanosuspension
Low intestinal permeability. Conduct in-vitro permeability assays (e.g., Caco-2) to assess passive and active transport.[11] Consider co-administration with a permeation enhancer (requires careful toxicological assessment).Protocol 3: In Vitro Caco-2 Permeability Assay
High first-pass metabolism. Use in-vitro models (e.g., liver microsomes) to determine metabolic stability. Consider lipid-based formulations like SEDDS to promote lymphatic absorption, which can partially bypass the liver.[11][14]Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Efflux by transporters (e.g., P-glycoprotein). Perform a bidirectional Caco-2 assay to determine the efflux ratio.[19] If efflux is confirmed, consider co-administration with a known P-gp inhibitor in preclinical models to verify the mechanism.Protocol 3: In Vitro Caco-2 Permeability Assay

Problem 2: Difficulty in preparing a stable and effective oral formulation for animal studies.

Possible Cause Troubleshooting/Optimization Strategy Relevant Experimental Protocol
Drug precipitation in the dosing vehicle. Screen a wider range of GRAS (Generally Regarded As Safe) excipients, including different co-solvents, surfactants, and polymers, to find a suitable vehicle that maintains Lanicemine in solution.Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Inconsistent dosing due to poor suspension. If a suspension is necessary, optimize the formulation with appropriate suspending and wetting agents. Ensure uniform particle size distribution.Protocol 2: Preparation of a Nanosuspension
Chemical instability of Lanicemine in the formulation. Conduct stability studies of the formulation under relevant storage conditions. Analyze for degradation products. Adjust pH or add stabilizers if necessary.-

Quantitative Data Summary

Table 1: Classification of Compound Permeability based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Medium1 - 1050 - 90%
Low< 1< 50%

Data adapted from general guidance for in vitro permeability assays.[19]

Table 2: Interpretation of Efflux Ratio in Caco-2 Assay

Efflux Ratio (Papp B-A / Papp A-B)InterpretationImplication for Oral Bioavailability
< 2No significant active efflux.Permeability is likely dominated by passive diffusion.
≥ 2Potential substrate of an efflux transporter (e.g., P-gp).Oral bioavailability may be limited by active efflux in the intestine.

Data adapted from general guidance for in vitro permeability assays.[19]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve Lanicemine and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to ensure uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

  • Preparation of Suspension: Disperse Lanicemine in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Milling: Transfer the suspension to a bead mill containing milling media (e.g., zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[11]

Protocol 3: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Permeability Assessment (Apical to Basolateral - A-B):

    • Add the Lanicemine dosing solution to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points.

  • Permeability Assessment (Basolateral to Apical - B-A for efflux):

    • Add the Lanicemine dosing solution to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

    • Incubate and collect samples as in the A-B assessment.

  • Sample Analysis: Quantify the concentration of Lanicemine in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[19]

Protocol 4: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the solubility of Lanicemine in various oils, surfactants, and co-solvents to identify suitable excipients.[11]

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different proportions of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components until a clear and homogenous solution is formed. Add Lanicemine to the mixture and stir until completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add the SEDDS formulation to an aqueous medium under gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size and Zeta Potential: Measure the droplet size and zeta potential of the resulting nanoemulsion.

    • In Vitro Dissolution: Perform in vitro dissolution studies to assess the drug release from the SEDDS formulation.

Protocol 5: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Oral (PO): Administer the Lanicemine formulation via oral gavage.

    • Intravenous (IV): Administer a solution of Lanicemine intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples from the animals at predetermined time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Determine the concentration of Lanicemine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[20][21]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_outcome Outcome solubility Solubility & Permeability Assessment formulation_dev Formulation Strategy (e.g., SEDDS, Nanosuspension) solubility->formulation_dev characterization In Vitro Characterization formulation_dev->characterization invitro_perm In Vitro Permeability (Caco-2) characterization->invitro_perm invivo_pk In Vivo PK Study (Rodent Model) invitro_perm->invivo_pk bioavailability Assess Oral Bioavailability invivo_pk->bioavailability lead_optimization Lead Formulation Optimization bioavailability->lead_optimization

Experimental workflow for improving oral bioavailability.

signaling_pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens channel AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Na⁺ influx leads to Glutamate Glutamate Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds Lanicemine Lanicemine Lanicemine->NMDA_R Blocks channel Depolarization->NMDA_R Removes Mg²⁺ block Signaling Intracellular Signaling Cascades Ca_influx->Signaling Activates

Simplified Glutamate/NMDA receptor signaling pathway.

troubleshooting_logic cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Low Oral Bioavailability Observed solubility Poor Solubility? start->solubility permeability Low Permeability? start->permeability metabolism High First-Pass Metabolism? start->metabolism formulation_sol Enhance Solubility (e.g., Solid Dispersion) solubility->formulation_sol perm_enhancer Use Permeation Enhancers permeability->perm_enhancer lipid_formulation Use Lipid-Based Formulations (SEDDS) metabolism->lipid_formulation re_evaluate Re-evaluate In Vivo PK formulation_sol->re_evaluate perm_enhancer->re_evaluate lipid_formulation->re_evaluate

Troubleshooting logic for low oral bioavailability.

References

Lanicemine dihydrochloride dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

Lanicemine (B1674462) Dihydrochloride (B599025) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments involving Lanicemine dihydrochloride. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of reference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for Lanicemine?

A1: Lanicemine is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It binds to the ion channel of the NMDA receptor after it has been activated by the co-agonists glutamate (B1630785) and glycine, thereby blocking the influx of cations like Ca2+.[2] Unlike ketamine, it is described as "low-trapping," which may contribute to its different side-effect profile, particularly the reduced psychotomimetic and dissociative effects.[1][3]

Q2: We are observing high variability in our dose-response data. What are the potential causes?

A2: High variability can stem from several factors. Consider the following:

  • Pharmacokinetic Variability: The pharmacokinetics of Lanicemine can be influenced by an individual's lean body mass and body surface area, which affect its clearance and volume of distribution, respectively.[4][5] Ensure subject groups are well-matched for these parameters.

  • Route of Administration: Inconsistent administration can lead to variable plasma concentrations. Lanicemine has been studied primarily using intravenous (IV) infusion over a set period (e.g., 60 minutes), which provides better control over plasma levels than a bolus injection.[3][6]

  • Assay Sensitivity: Ensure your bioanalytical methods for measuring Lanicemine concentration or its downstream effects are validated and have sufficient sensitivity and reproducibility.

  • Subject Population: Clinical studies have shown differing results based on trial design and patient characteristics.[7] Factors such as the severity of the condition being studied and concomitant medications can introduce variability.

Q3: What doses are typically used in preclinical and clinical research?

A3: Dosing varies significantly between preclinical and clinical studies.

  • Preclinical (Rats): Intraperitoneal injections of 3, 10, or 30 mg/kg have been shown to produce dose-dependent elevations in spontaneous gamma-band electroencephalography (EEG).[8]

  • Clinical (Humans): Doses have typically ranged from 50 mg to 150 mg administered via a single intravenous infusion.[3][7] A dose of 100 mg was used in a study on PTSD, while doses of 100 mg and 150 mg were found to provide sustained antidepressant efficacy in a study on Major Depressive Disorder (MDD).[3][6] However, a separate study using 50 mg and 100 mg doses did not show superiority over placebo for MDD.[7][9]

Q4: We are not observing the expected antidepressant-like effects in our animal model. What should we check?

A4: If you are not seeing the expected efficacy, consider the troubleshooting workflow below. Key areas to investigate include the animal model's validity for NMDA-targeted drugs, the dose and administration route, and the behavioral tests used to measure outcomes. Lanicemine's effects can be subtle compared to other NMDA antagonists like ketamine.

G start No Antidepressant Effect Observed check_dose Is the Dose Correct? (e.g., 3-30 mg/kg IP for rats) start->check_dose check_route Was the Route of Administration Correct? (e.g., Intraperitoneal) check_dose->check_route Yes adjust_dose Adjust Dose and Re-test check_dose->adjust_dose No check_model Is the Animal Model Appropriate for NMDA Antagonist Effects? check_route->check_model Yes validate_route Validate Administration Technique check_route->validate_route No check_assay Is the Behavioral Assay Sensitive Enough? (e.g., FST, TST) check_model->check_assay Yes consider_model Consider Alternative Animal Model check_model->consider_model No optimize_assay Optimize or Change Behavioral Assay check_assay->optimize_assay No success Problem Resolved adjust_dose->success validate_route->success consider_model->success optimize_assay->success

Troubleshooting workflow for preclinical efficacy studies.

Data Presentation

Table 1: In Vitro Binding and Potency of Lanicemine
ParameterValueCell Type / ConditionReference
Ki (NMDA Receptor) 0.56 - 2.1 µM-[8][10]
IC₅₀ 4 - 7 µMCHO Cells[8][10]
IC₅₀ 6.4 µMXenopus Oocytes[8][10]
Table 2: Population Pharmacokinetic Parameters of Lanicemine in Humans (IV Infusion)
ParameterSymbolMean Estimated Value90% Confidence IntervalReference
Systemic Clearance CL9.43 L/h9.12 - 9.77 L/h[4][5]
Central Volume of Distribution V1106 L93.7 - 115 L[4][5]
Peripheral Volume of Distribution V247.3 L39.6 - 56.6 L[4][5]
Intercompartmental Clearance Q75.7 L/h51.8 - 127 L/h[4][5]
Terminal Elimination Half-life t₁/₂~16 h-[11]
Table 3: Summary of Doses Used in Human Clinical Trials
Study PopulationDoses Administered (IV)Key FindingReference
Major Depressive Disorder 100 mg, 150 mgSustained antidepressant efficacy with repeated dosing.[3]
Major Depressive Disorder 50 mg, 100 mgNot superior to placebo on primary or secondary endpoints.[7][9]
Post-Traumatic Stress Disorder 100 mgWell-tolerated; reduced hyperarousal scores after one infusion.[6]
Healthy Volunteers 75 mg, 150 mg150 mg induced gamma-EEG changes similar to ketamine but with minimal dissociative symptoms.[3]

Experimental Protocols & Visualizations

Proposed Signaling Pathway

Lanicemine acts by blocking the NMDA receptor, which is believed to initiate a cascade of downstream events leading to its therapeutic effects. This includes the modulation of synaptic plasticity, potentially through pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the activation of AMPA receptors, ultimately leading to synaptogenesis.

G cluster_0 Cell Membrane Glutamate + Glycine Glutamate + Glycine NMDA Receptor NMDA Receptor Glutamate + Glycine->NMDA Receptor Activate Ion Channel Block Ion Channel Block NMDA Receptor->Ion Channel Block Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Channel for Lanicemine Lanicemine Lanicemine->NMDA Receptor Blocks Ion Channel Block->Ca2+ Influx Prevents Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Therapeutic Effects Therapeutic Effects Downstream Signaling->Therapeutic Effects

Mechanism of action for Lanicemine at the NMDA receptor.

Protocol: Clinical Trial for MDD (Based on NCT00781742)

This section outlines a typical experimental workflow for a randomized, placebo-controlled clinical trial investigating the efficacy of Lanicemine in patients with Major Depressive Disorder (MDD).

1. Patient Screening & Enrollment:

  • Inclusion Criteria: Adults (18-70 years) diagnosed with single episode or recurrent MDD. History of inadequate response to at least one antidepressant.[7]

  • Exclusion Criteria: Comorbid psychiatric disorders, substance use disorders, significant medical conditions.

  • Baseline Assessment: Administer baseline depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).[7]

2. Randomization and Blinding:

  • Patients are randomly assigned in a double-blind manner to one of three arms:

    • Lanicemine 100 mg

    • Lanicemine 150 mg

    • Placebo (Saline)[3]

  • Both patients and study staff administering the infusions and conducting assessments are blinded to the treatment allocation.

3. Drug Administration:

  • The assigned treatment is administered via intravenous (IV) infusion over a 60-minute period.[3][6]

  • Infusions are given repeatedly, for instance, three times a week for a duration of three weeks.[3]

4. Efficacy and Safety Monitoring:

  • Primary Endpoint: Change in MADRS total score from baseline to a predetermined time point (e.g., Week 3 or Week 6).[3][7]

  • Secondary Endpoints: Response rates (e.g., ≥50% reduction in MADRS score), remission rates, and changes on other scales like the Clinical Global Impression (CGI).[7][9]

  • Safety Monitoring: Record all adverse events. Monitor for dissociative symptoms using scales like the Clinician-Administered Dissociative States Scale (CADSS).[3]

5. Data Analysis:

  • Statistical analysis is performed to compare the change in depression scores between the Lanicemine groups and the placebo group.

G A Patient Screening (MDD Diagnosis, MADRS Baseline) B Randomization (Double-Blind) - Lanicemine 100mg - Lanicemine 150mg - Placebo A->B C IV Infusion Period (e.g., 3x/week for 3 weeks) B->C D Ongoing Assessment (MADRS, CGI, Safety, CADSS) C->D E Primary Endpoint Analysis (e.g., Change in MADRS at Week 3) C->E D->C F Follow-up Period (Assess durability of response) E->F

Experimental workflow for a Lanicemine clinical trial.

References

Addressing placebo effect in Lanicemine clinical trial design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing clinical trials for Lanicemine, with a focus on addressing the significant challenge of the placebo effect.

Troubleshooting Guides

Issue: High placebo response is masking the true efficacy of Lanicemine in our trial.

Possible Cause & Solution

High placebo response rates are a common challenge in antidepressant trials, often ranging from 30% to 40%.[1] This can be particularly pronounced in trials for major depressive disorder (MDD), sometimes making it difficult to distinguish the drug's effect from the placebo.[1] In some cases, the placebo response can be even higher and almost indistinguishable from the response to active antidepressants, especially in patients with milder forms of depression.[1]

Troubleshooting Steps:

  • Refine Patient Population:

    • Enrichment Strategies: Implement enrichment maneuvers before randomization to select for a patient population that is more likely to respond to the drug and less likely to respond to placebo.[2] One approach is a "filtering" method to exclude study centers with historically high placebo response rates.[3]

    • Independent Evaluation: Utilize an independent and blinded expert interview to confirm eligibility and assess for characteristics that may increase the likelihood of a placebo response. This can help to ensure a more homogenous and appropriate study population.[4]

  • Optimize Trial Design:

    • Placebo Lead-in Phase: Consider a double-blind, variable placebo lead-in period. This has been shown to be more effective at identifying and reducing placebo response compared to a single-blind lead-in.[2] One study reported that a double-blind placebo lead-in identified approximately 28% of patients as placebo responders, compared to less than 10% in single-blind lead-in studies.[2]

    • Sequential Parallel Comparison Design (SPCD): This design has shown merit in reducing placebo response in antidepressant trials.[2] It involves two sequential treatment stages, where placebo non-responders from the first stage are re-randomized in the second stage, which can increase the statistical power to detect a drug effect.

    • Limit Treatment Arms: Research suggests that reducing the number of treatment arms in a study may positively affect the trial outcome by decreasing patient expectation of receiving an active drug, thereby potentially lowering the placebo response.[2]

  • Standardize Procedures and Minimize Therapeutic Contact:

    • Centralized Raters: Employ centralized, blinded raters to conduct efficacy assessments. This helps to reduce variability and bias in scoring.

    • Limit Site-Subject Interaction: While maintaining ethical standards of care, standardize and minimize non-specific supportive interactions between site staff and participants, as these can contribute to a therapeutic response independent of the treatment.

    • Triple Blinding: In addition to blinding patients and investigators, consider blinding the primary efficacy rater from the trial design and the subject's chart to further reduce bias.

Issue: Our trial failed to meet its primary endpoint, showing no significant difference between Lanicemine and placebo.

Possible Cause & Solution

A failed trial, where the investigational drug does not demonstrate superiority over placebo, is a significant setback. A Phase IIb, randomized, double-blind, placebo-controlled study of adjunctive Lanicemine in 302 patients with MDD found that neither the 50 mg nor the 100 mg dose was superior to placebo in reducing depressive symptoms at the primary endpoint (Week 6).[5][6]

Troubleshooting Steps:

  • Post-Hoc Analysis: Conduct thorough post-hoc analyses to explore potential reasons for the trial's outcome. These analyses can investigate the effects of trial design, patient characteristics, and site-specific data to identify any confounding factors.[5][6][7] For instance, paradoxical results have been observed in some depression drug trials where placebo dramatically outperformed the active drug at certain study sites.[8]

  • Re-evaluate Dosing and Administration:

    • Dose-Ranging: Ensure that the optimal therapeutic dose of Lanicemine has been identified in earlier phase studies. Inadequate dosage can lead to a lack of efficacy.[9]

    • Frequency and Duration of Treatment: The frequency and duration of Lanicemine administration may influence its efficacy. One Lanicemine study involved 15 intravenous infusions over a 12-week period.[5][6] The length of the treatment period can be a critical factor; extending trials from 4 to 6 weeks has been shown to increase the proportion of patients showing a clear-cut response to active drugs versus placebo.[9]

  • Review Primary and Secondary Endpoints:

    • Endpoint Selection: The choice of primary and secondary endpoints is crucial. The Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Rating Scale for Depression (HAM-D) are standard assessments in antidepressant trials.[4][10]

    • Timing of Assessment: The timing of the primary endpoint assessment should be carefully considered based on the expected onset of action of Lanicemine.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using a placebo lead-in period in a Lanicemine trial?

A placebo lead-in period is a strategy used to identify and exclude patients who show a significant improvement in symptoms while receiving a placebo before being randomized to the active treatment or placebo arm.[2][11] The goal is to enrich the study population with patients who are less likely to be placebo responders, thereby increasing the assay sensitivity to detect a true drug effect.[2] While single-blind placebo lead-ins have not consistently shown significant benefits, double-blind, variable-length placebo lead-ins have demonstrated better sensitivity in reducing placebo response in antidepressant trials.[2]

Q2: How can we manage patient expectations to minimize the placebo effect?

Patient expectations are a powerful driver of the placebo effect.[12] Managing these expectations is a key strategy for mitigating this response.

  • Standardized Patient Education: Provide all participants with standardized and neutral information about the trial, the investigational drug, and the possibility of receiving a placebo. Avoid language that could heighten expectations of therapeutic benefit.[11][13]

  • Blinding: Maintaining the blind for both patients and investigators is crucial. If patients believe they are receiving the active drug, their expectation of improvement can increase, leading to a stronger placebo response.[12]

  • Objective Outcome Measures: Incorporate objective biomarkers or neuroimaging data alongside subjective patient-reported outcomes to provide a more comprehensive and less expectation-biased assessment of treatment effects.[12]

Q3: What are the key considerations for selecting an appropriate primary endpoint for a Lanicemine trial?

The primary endpoint should be a validated measure of depressive symptoms that is sensitive to change.

  • Standardized Rating Scales: The most commonly used primary endpoints in MDD trials are the change from baseline in the total score of the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Rating Scale for Depression (HAM-D).[4][10]

  • Timing of Assessment: The time point for the primary endpoint analysis should be chosen based on the expected therapeutic onset of Lanicemine. For a rapid-acting antidepressant, an earlier time point (e.g., week 1 or 2) might be appropriate, while for a drug with a more gradual onset, a later time point (e.g., week 6 or 8) may be more suitable.[9]

  • Single Primary Endpoint: It is generally recommended to use a single primary depression scale as the primary endpoint to maintain focus and statistical power.[4]

Data Presentation

Table 1: Illustrative Lanicemine Phase IIb Trial Outcomes (Adjunctive Therapy in MDD)

Outcome MeasureLanicemine 50 mg (n=101)Lanicemine 100 mg (n=101)Placebo (n=100)
Change in MADRS Total Score from Baseline to Week 6 (Primary Endpoint) -12.3-11.6-10.7
p-value vs. PlaceboNSNS-
Change in MADRS Total Score from Baseline to Week 12 -13.8-13.6-12.9
p-value vs. PlaceboNSNS-
Response Rate at Week 6 (≥50% reduction in MADRS) 36.6%30.7%30.0%
p-value vs. PlaceboNSNS-
Remission Rate at Week 6 (MADRS score ≤10) 15.8%16.8%13.0%
p-value vs. PlaceboNSNS-

NS = Not Significant. Data are illustrative based on the findings from the Sanacora et al. (2017) study, which found no significant difference between Lanicemine and placebo.[5][6][7]

Experimental Protocols

Protocol: Assessment of Antidepressant Efficacy Using the Montgomery-Åsberg Depression Rating Scale (MADRS)

  • Objective: To quantify the severity of depressive symptoms in participants enrolled in a Lanicemine clinical trial.

  • Materials:

    • Validated Montgomery-Åsberg Depression Rating Scale (MADRS) questionnaire.

    • Trained and certified raters, blinded to the treatment allocation.

    • Quiet and private interview room.

  • Procedure:

    • Baseline Assessment: The MADRS should be administered to all participants at baseline (before the first dose of the investigational product) to establish the initial severity of their depression.

    • Follow-up Assessments: The MADRS should be administered at predefined time points throughout the study (e.g., weekly for the first 4 weeks, then bi-weekly until the end of the treatment period).

    • Rater Training and Calibration: All raters must undergo rigorous training on the administration and scoring of the MADRS to ensure consistency and minimize inter-rater variability. Regular calibration sessions should be conducted throughout the trial.

    • Interview Conduct: The rater should conduct a semi-structured interview with the participant, asking open-ended questions to elicit information related to the 10 items on the MADRS. The rater should then score each item on a scale of 0 to 6 based on the participant's responses and clinical judgment.

    • Data Recording: The scores for each item should be recorded accurately, and the total MADRS score should be calculated by summing the scores of all 10 items.

  • Data Analysis:

    • The primary efficacy endpoint is typically the change in the total MADRS score from baseline to a predefined time point (e.g., week 6).

    • Secondary endpoints may include the proportion of responders (e.g., ≥50% reduction in MADRS score from baseline) and the proportion of remitters (e.g., MADRS score ≤10).

    • Statistical analysis should be performed to compare the change in MADRS scores between the Lanicemine and placebo groups.

Mandatory Visualization

G cluster_screening Screening & Baseline cluster_placebo_leadin Double-Blind Placebo Lead-in (Optional) cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_endpoint Primary Endpoint Analysis p1 Patient Population (MDD Diagnosis) p2 Informed Consent & Initial Screening p1->p2 p3 Baseline Assessments (e.g., MADRS, HAM-D) p2->p3 pl1 All Patients Receive Placebo (e.g., 1-2 weeks) p3->pl1 rand Randomization p3->rand If no lead-in pl2 Identify Placebo Responders (Pre-defined Criteria) pl1->pl2 pl3 Exclude Placebo Responders pl2->pl3 pl3->rand t1 Lanicemine Group (e.g., 50mg or 100mg) rand->t1 t2 Placebo Group (Saline) rand->t2 f1 Regular Follow-up Visits (e.g., Weekly, Bi-weekly) t1->f1 t2->f1 f2 Efficacy Assessments (e.g., MADRS) f1->f2 f3 Safety Monitoring f1->f3 end Compare Change in MADRS (Lanicemine vs. Placebo) f2->end G cluster_stage1 Stage 1 cluster_stage2 Stage 2 cluster_analysis Final Analysis s1_pop Eligible Patient Population s1_rand Randomization s1_pop->s1_rand s1_lan Lanicemine s1_rand->s1_lan s1_pla Placebo s1_rand->s1_pla s1_assess Assess Response (e.g., at Week 6) s1_lan->s1_assess s1_pla->s1_assess s2_nonresp Placebo Non-Responders from Stage 1 s1_assess->s2_nonresp Identify Placebo Non-Responders final_analysis Combine Data from Stage 1 & Stage 2 s1_assess->final_analysis Lanicemine Responders s2_rand Re-randomization s2_nonresp->s2_rand s2_lan Lanicemine s2_rand->s2_lan s2_pla Placebo s2_rand->s2_pla s2_assess Assess Response (e.g., at Week 12) s2_lan->s2_assess s2_pla->s2_assess s2_assess->final_analysis G cluster_pathway Simplified Glutamatergic Synapse & Lanicemine Action cluster_presyn cluster_postsyn presyn Presynaptic Neuron glutamate Glutamate postsyn Postsynaptic Neuron nmda NMDA Receptor glutamate->nmda ca_ion Ca²⁺ Influx nmda->ca_ion downstream Downstream Signaling (e.g., BDNF, mTOR) ca_ion->downstream lanicemine Lanicemine (NMDA Antagonist) lanicemine->nmda

References

Lanicemine Dihydrochloride for Intraperitoneal Injection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful formulation and intraperitoneal (IP) administration of Lanicemine dihydrochloride (B599025) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Lanicemine dihydrochloride and what is its primary mechanism of action?

A1: this compound is the salt form of Lanicemine (also known as AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its mechanism of action involves blocking the ion channel of the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission.[3][4] This modulation of the glutamate (B1630785) system is believed to underlie its potential antidepressant effects.[2]

Q2: Why use the dihydrochloride salt form of Lanicemine?

A2: The dihydrochloride salt form of a compound generally offers enhanced water solubility and stability compared to the free base form.[5] This is advantageous for preparing aqueous-based formulations for in vivo experiments.

Q3: What is a recommended vehicle for intraperitoneal injection of this compound?

A3: A commonly used vehicle for small molecule drugs with limited aqueous solubility, including for IP injection, consists of a mixture of solvents. A recommended formulation is a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For Lanicemine, this vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.[6]

Q4: What is the solubility of this compound in common buffers?

A4: this compound is highly soluble in Phosphate-Buffered Saline (PBS), with a reported solubility of 100 mg/mL.[7] The free base form, Lanicemine, has a lower solubility in PBS (pH 7.2) of 3 mg/mL.[8]

Q5: How should I store stock solutions of this compound?

A5: Prepared stock solutions of this compound should be stored under specific conditions to maintain stability. It is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[7] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed during formulation The solubility limit of this compound in the chosen vehicle has been exceeded.- Gently warm the solution and/or use sonication to aid dissolution.[7]- If precipitation persists, consider preparing a more dilute solution.- Ensure the correct order of solvent addition as specified in the protocol.
Cloudy or unclear solution after preparation Incomplete dissolution of the compound or impurities in the reagents.- Filter the final solution through a 0.22 µm sterile filter before injection.- Ensure all components of the vehicle are of high purity and sterile.- Use sonication to ensure complete dissolution.[7]
Animal shows signs of distress post-injection (e.g., writhing, lethargy) The vehicle, particularly at high concentrations of DMSO or PEG, may cause local irritation or discomfort.[9]- Include a vehicle-only control group to differentiate between compound and vehicle effects.[10]- Minimize the concentration of organic solvents if possible. For sensitive animal models, consider reducing the DMSO concentration.[10]- Ensure the injection volume is within the recommended guidelines for the animal's weight.
Inconsistent experimental results - Improper injection technique leading to administration into other abdominal sites (e.g., subcutaneous, intramuscular, or into an organ).- Instability of the prepared formulation.- Ensure proper restraint and injection technique as detailed in the experimental protocol.- Always aspirate before injecting to confirm correct needle placement in the peritoneal cavity.- Prepare fresh working solutions for each experiment and store stock solutions appropriately.[7]

Quantitative Data Summary

The following tables provide key physicochemical and in vivo data for Lanicemine.

Table 1: Solubility Data

Compound Form Solvent Solubility Reference
This compoundPBS100 mg/mL[7]
Lanicemine (free base)PBS (pH 7.2)3 mg/mL[8]
(Rac)-Lanicemine10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
Lanicemine (free base)DMSO30 mg/mL[8]
Lanicemine (free base)Ethanol20 mg/mL[8]

Table 2: In Vivo Experimental Parameters

Parameter Value Species Application Reference
Effective In Vivo Dose2 mg/kg, 10 mg/kgMouseIntraperitoneal (Antidepressant-like activity)[11]
Dosing Vehicle0.9% NaClMouseIntraperitoneal[12]
Dosing Vehicle10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot SpecifiedGeneral In Vivo[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a 1 mg/mL dosing solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed for your experiment. For a 1 mg/mL solution, you will need 1 mg of this compound for every 1 mL of final solution.

  • Prepare Stock Solution (Optional but Recommended): To ensure accurate measurement of the powder, first prepare a concentrated stock solution in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

  • Vehicle Preparation: In a sterile vial, combine the vehicle components in the following order, vortexing after each addition:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80 and mix thoroughly.

  • Add this compound:

    • Add 100 µL of the 10 mg/mL this compound stock solution in DMSO to the vehicle mixture. This will result in a 10% DMSO concentration in the final solution.

  • Final Volume Adjustment: Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Ensure Complete Dissolution: Vortex the final solution thoroughly. If any particulates are visible, gently warm the solution or place it in a sonicator bath until the solution is clear.

  • Sterilization: Before administration, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: It is recommended to prepare this working solution fresh on the day of use.

Protocol 2: Assessment of Antidepressant-Like Activity in Mice (Tail Suspension Test)

This protocol is adapted from studies evaluating the antidepressant-like effects of Lanicemine in mice.[11]

Materials:

  • Prepared this compound dosing solution (e.g., at a concentration to deliver 2 mg/kg or 10 mg/kg in a volume of 10 mL/kg)

  • Vehicle control solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male C57BL/6J mice

  • Tail suspension test apparatus

  • Syringes and needles for IP injection (25-27 gauge)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week prior to the experiment.

  • Treatment Groups: Randomly assign mice to the following groups:

    • Vehicle control

    • This compound (2 mg/kg)

    • This compound (10 mg/kg)

  • Drug Administration:

    • Weigh each mouse to accurately calculate the injection volume.

    • Administer the assigned treatment via intraperitoneal injection 90 minutes before the start of the tail suspension test.[11]

  • Tail Suspension Test (TST):

    • Individually suspend each mouse by its tail from the apparatus using adhesive tape.

    • Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

  • Data Analysis:

    • Compare the duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the Lanicemine-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

Visualizations

Lanicemine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity (e.g., Synapsin I, GluA1) CaMKII->Synaptic_Plasticity BDNF BDNF (Gene Expression) CREB->BDNF Increases BDNF->Synaptic_Plasticity Lanicemine Lanicemine Lanicemine->NMDA_R Blocks

Caption: Lanicemine blocks the NMDA receptor, inhibiting Ca²⁺ influx and modulating downstream signaling pathways like CaMKII and CREB, which are involved in synaptic plasticity.

IP_Formulation_Workflow cluster_preparation Formulation Preparation cluster_administration Animal Administration start Weigh Lanicemine Dihydrochloride prep_stock Prepare DMSO Stock Solution start->prep_stock add_drug Add DMSO Stock to Vehicle prep_stock->add_drug mix_vehicle Combine PEG300 and Tween-80 mix_vehicle->add_drug add_saline Add Saline to Final Volume add_drug->add_saline dissolve Vortex/Sonicate to Dissolve add_saline->dissolve filter Sterile Filter (0.22 µm) dissolve->filter weigh_animal Weigh Animal filter->weigh_animal calc_dose Calculate Dose Volume weigh_animal->calc_dose inject Intraperitoneal Injection calc_dose->inject observe Observe Animal inject->observe

References

Validation & Comparative

Preclinical Side Effect Profile: Lanicemine Dihydrochloride vs. Ketamine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has demonstrated rapid and robust antidepressant effects, revolutionizing the treatment landscape for major depressive disorder. However, its clinical utility is hampered by a side effect profile that includes psychotomimetic symptoms, cognitive impairment, and a potential for abuse. This has spurred the development of novel NMDA receptor modulators with the aim of retaining the therapeutic benefits of ketamine while minimizing its adverse effects.

Lanicemine (B1674462) dihydrochloride (B599025) (formerly AZD6765) is a low-trapping NMDA receptor channel blocker that emerged as a promising alternative to ketamine. Its distinct pharmacological properties, characterized by a faster off-rate and lower trapping potential within the NMDA receptor channel, are hypothesized to contribute to a more favorable side effect profile. This guide provides a comprehensive comparison of the preclinical side effect profiles of lanicemine and ketamine, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: A Tale of Two Blockers

Both lanicemine and ketamine are non-competitive antagonists of the NMDA receptor. However, their interaction with the receptor channel differs significantly. Ketamine is a high-trapping channel blocker, meaning it becomes trapped within the ion channel even after the agonist (glutamate) has dissociated. This prolonged blockade is thought to contribute to its profound psychotomimetic and dissociative effects. In contrast, lanicemine is a low-trapping channel blocker, allowing for a more rapid dissociation from the channel and a more physiological modulation of glutamatergic neurotransmission.[1][2] This fundamental difference in mechanism is believed to underlie the observed variations in their side effect profiles.

cluster_ketamine Ketamine (High-Trapping) cluster_lanicemine Lanicemine (Low-Trapping) Ketamine Ketamine NMDA_Receptor_K NMDA Receptor Ketamine->NMDA_Receptor_K Binds Prolonged_Blockade Prolonged Channel Blockade NMDA_Receptor_K->Prolonged_Blockade Induces Psychotomimetic_Effects_K Psychotomimetic Effects Prolonged_Blockade->Psychotomimetic_Effects_K Lanicemine Lanicemine NMDA_Receptor_L NMDA Receptor Lanicemine->NMDA_Receptor_L Binds Transient_Blockade Transient Channel Blockade NMDA_Receptor_L->Transient_Blockade Induces Reduced_Side_Effects_L Reduced Side Effects Transient_Blockade->Reduced_Side_Effects_L

Figure 1. Mechanism of Action Comparison

Quantitative Comparison of Preclinical Side Effects

The following tables summarize the available quantitative preclinical data comparing the side effect profiles of lanicemine and ketamine.

Table 1: Psychotomimetic-like Effects (Locomotor Activity)

Hyperlocomotion in rodents is often used as a preclinical proxy for the psychotomimetic effects of NMDA receptor antagonists.

CompoundDose (mg/kg)RouteAnimal ModelChange in Locomotor ActivityStudy
Lanicemine 10i.p.RatNo significant increase[3][4]
Ketamine 10i.p.RatSignificant increase (~250% of vehicle)[3][4]
Lanicemine 10i.p.MouseNo significant difference from control[5]
(R)-ketamine 10i.p.MouseNo significant difference from control[5]

i.p. = intraperitoneal

Table 2: Motor Coordination (Rotarod Test)

The rotarod test assesses motor coordination and balance. Impairment on this task can indicate ataxic side effects.

CompoundDose (mg/kg)RouteAnimal ModelEffect on Motor CoordinationStudy
Lanicemine ---Data not available-
Ketamine 10-40i.p.RatDose-dependent impairmentData from multiple studies

Note: Direct comparative preclinical studies of lanicemine and ketamine using the rotarod test were not identified in the searched literature.

Table 3: Sensorimotor Gating (Prepulse Inhibition)

Prepulse inhibition (PPI) of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in psychiatric disorders like schizophrenia. Disruption of PPI by a compound can indicate potential psychotomimetic effects.

CompoundDose (mg/kg)RouteAnimal ModelEffect on Prepulse InhibitionStudy
Lanicemine ---Data not available-
Ketamine 5-10i.p.RatSignificant disruptionData from multiple studies

Note: Direct comparative preclinical studies of lanicemine and ketamine on prepulse inhibition were not identified in the searched literature.

Table 4: Abuse Liability (Self-Administration)

Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing and abuse potential of a drug.

CompoundDose (mg/kg/infusion)Animal ModelReinforcing EffectsStudy
Lanicemine --Data not available-
Ketamine 0.25-1.0RatReadily self-administeredData from multiple studies

Note: Preclinical self-administration studies for lanicemine were not identified in the searched literature.

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure spontaneous locomotor activity as an indicator of psychotomimetic-like effects.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Rats are habituated to the testing room for at least 60 minutes prior to testing.

    • Animals are placed individually into the locomotor activity chambers and allowed to acclimate for a 30-minute period.

    • Following acclimation, rats are administered either vehicle, lanicemine (10 mg/kg, i.p.), or ketamine (10 mg/kg, i.p.).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-90 minutes post-injection.

  • Data Analysis: Total distance traveled or the number of beam breaks are compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Habituation Habituation Acclimation Acclimation Habituation->Acclimation 60 min Injection Injection Acclimation->Injection 30 min Data_Recording Record Locomotor Activity (60-90 min) Injection->Data_Recording Vehicle, Lanicemine, or Ketamine

Figure 2. Locomotor Activity Experimental Workflow
Rotarod Test

Objective: To assess motor coordination and balance.

Methodology:

  • Animals: Male mice or rats.

  • Apparatus: An automated rotarod apparatus with a rotating rod.

  • Procedure:

    • Animals are trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 1-2 days prior to testing to establish a baseline performance.

    • On the test day, animals are administered the test compound or vehicle.

    • At a predetermined time post-injection, mice are placed on the rotarod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rotating rod is recorded for each animal.

  • Data Analysis: The latency to fall is compared between treatment groups.

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To measure sensorimotor gating.

Methodology:

  • Animals: Male rats.

  • Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Rats are placed in the startle chambers and allowed a 5-minute acclimation period with background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • The startle amplitude is recorded for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100.

Intravenous Self-Administration

Objective: To assess the reinforcing properties and abuse liability of a compound.

Methodology:

  • Animals: Male rats surgically implanted with an intravenous catheter.

  • Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the rat's catheter.

  • Procedure:

    • Rats are placed in the operant chambers for daily sessions (e.g., 2 hours).

    • Pressing one designated "active" lever results in the intravenous infusion of the drug (e.g., ketamine) on a fixed-ratio schedule (e.g., FR1, where one press equals one infusion).

    • Pressing the other "inactive" lever has no programmed consequences and serves as a measure of general activity.

    • The number of presses on each lever and the number of infusions earned are recorded.

  • Data Analysis: Acquisition of self-administration is determined by a significant and stable preference for the active lever over the inactive lever. The reinforcing efficacy can be further assessed using progressive-ratio schedules of reinforcement.

cluster_levers Lever Pressing Rat_with_IV_Catheter Rat_with_IV_Catheter Operant_Chamber Operant_Chamber Rat_with_IV_Catheter->Operant_Chamber Active_Lever Active_Lever Operant_Chamber->Active_Lever Inactive_Lever Inactive_Lever Operant_Chamber->Inactive_Lever Drug_Infusion Drug_Infusion Active_Lever->Drug_Infusion FR1 Schedule No_Consequence No_Consequence Inactive_Lever->No_Consequence Reinforcement Reinforcement Drug_Infusion->Reinforcement Data_Collection Data_Collection Reinforcement->Data_Collection No_Consequence->Data_Collection

Figure 3. Intravenous Self-Administration Workflow

Discussion and Conclusion

The available preclinical data, primarily from locomotor activity studies, consistently support the hypothesis that lanicemine has a lower propensity to induce psychotomimetic-like side effects compared to ketamine at pharmacologically active doses.[3][4][5] This is in line with its "low-trapping" mechanism of action at the NMDA receptor.

The absence of these data limits a complete preclinical comparison and underscores the need for further research to fully characterize the side effect profile of lanicemine. Such studies would be crucial for informing the development of next-generation NMDA receptor modulators for neuropsychiatric disorders.

References

Lanicemine Dihydrochloride: A Comparative Analysis of Efficacy Against Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Lanicemine (B1674462) dihydrochloride (B599025) with other N-methyl-D-aspartate (NMDA) receptor antagonists, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and limitations of these compounds.

Introduction

N-methyl-D-aspartate (NMDA) receptor antagonists have emerged as a promising class of drugs for the treatment of various central nervous system disorders, most notably major depressive disorder (MDD).[1] Their rapid antidepressant effects offer a significant advantage over traditional monoaminergic antidepressants, which often take weeks to elicit a therapeutic response.[2] Lanicemine (AZD6765) is a low-trapping NMDA receptor antagonist that has been investigated for its potential to provide antidepressant efficacy with a more favorable side-effect profile compared to the prototypical NMDA antagonist, ketamine.[3] This guide will compare the efficacy, safety, and mechanisms of action of lanicemine with other notable NMDA antagonists, including ketamine and memantine (B1676192).

Mechanism of Action: A Shared Pathway with Key Differences

NMDA receptor antagonists exert their therapeutic effects primarily by blocking the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity.[4] The prevailing hypothesis for their rapid antidepressant action involves a cascade of downstream signaling events. Blockade of NMDA receptors on GABAergic interneurons is thought to lead to a surge in glutamate release. This glutamate surge preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5][6] The activation of mTOR is critical for synaptogenesis and the rapid antidepressant effects observed with these compounds.[5]

While sharing this general mechanism, the specific binding kinetics of different NMDA antagonists at the receptor channel contribute to their varying clinical profiles. Ketamine is a channel blocker with a relatively high trapping characteristic, meaning it remains in the channel for a longer duration. In contrast, lanicemine is characterized as a low-trapping antagonist.[3] This difference in receptor kinetics is believed to be a key factor in the reduced psychotomimetic and dissociative side effects observed with lanicemine compared to ketamine.[7] Memantine is a low-to-moderate affinity, non-competitive NMDA receptor antagonist.[3]

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates AMPA_Receptor AMPA Receptor AMPA_Receptor->NMDA_Receptor Depolarization (removes Mg2+ block) mTOR_Pathway mTOR Signaling Pathway Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR_Pathway->Synaptogenesis Promotes Ca_Influx->mTOR_Pathway Activates NMDA_Antagonist NMDA Antagonist (e.g., Lanicemine, Ketamine) NMDA_Antagonist->NMDA_Receptor Blocks Glutamate->NMDA_Receptor Binds Glutamate->AMPA_Receptor Binds

Caption: Simplified NMDA Receptor Signaling Pathway in Antidepressant Action.

Comparative Efficacy: Clinical Trial Data

The antidepressant efficacy of NMDA receptor antagonists is primarily assessed by the change in scores on validated depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS).

DrugStudy IdentifierPatient PopulationDosagePrimary EndpointResults (Change in MADRS Score)Reference
Lanicemine NCT00781742Moderate-to-severe MDD with inadequate response to antidepressants100 mg or 150 mg IV infusions 3 times/week for 3 weeksChange from baseline in MADRS total score at week 3Statistically significant improvement compared to placebo.[7][8]
NCT01046630Unmedicated adults with MDDSingle IV infusionChange in BOLD signal in sgACCNo significant antidepressant effect compared to saline.[9][10]
-Treatment-resistant MDD50 mg or 100 mg adjunctive IV infusions over 12 weeksChange in MADRS total score from baseline to week 6Neither dose was superior to placebo.[11][12]
Ketamine NCT00088699Treatment-resistant MDD0.5 mg/kg IV infusionChange in 21-item Hamilton Depression Rating ScaleSignificant improvement within 110 minutes, lasting for about a week.[13][14]
-Treatment-resistant bipolar depression0.5 mg/kg IV infusionChange in MADRS scoreSignificant improvement within 40 minutes, lasting up to 3 days.[15]
Memantine -Major Depressive Disorder5-20 mg/day for 8 weeksChange in MADRS scoresNo statistically significant treatment effect.[1][3]
-Major Depressive Disorder (open-label)20-40 mg/day for 12 weeksChange in MADRS scoresMean improvement peaked at week 8.[16]
Meta-analysisMDD and Bipolar DisorderVariousResponse RateNot superior to placebo.[17]

Comparative Side Effect Profile

A critical differentiator among NMDA receptor antagonists is their side effect profile, particularly the incidence of psychotomimetic and dissociative symptoms.

Side EffectLanicemineKetamineMemantine
Psychotomimetic/Dissociative Effects Minimal to none reported in most studies.[7][9]Commonly reported, including feelings of unreality, perceptual disturbances, and thought disorder.[7][15]Not typically associated with psychotomimetic effects at therapeutic doses.
Cardiovascular Effects Transient increases in blood pressure.[7]Transient increases in blood pressure and heart rate.Generally well-tolerated with no significant cardiovascular effects reported in depression trials.
Other Common Adverse Events Dizziness, headache, nausea.[7]Dizziness, nausea, headache, blurred vision.[15]Dizziness, headache, confusion, constipation.[1][16]

Experimental Protocols: A Closer Look

Understanding the methodologies of the clinical trials is crucial for interpreting the comparative efficacy data.

Lanicemine (NCT00781742)
  • Study Design: A phase IIB, double-blind, randomized, placebo-controlled, outpatient study.[7]

  • Participants: 152 patients with moderate-to-severe MDD and a history of inadequate response to at least one antidepressant.[7]

  • Intervention: Patients were randomized to receive intravenous infusions of lanicemine (100 mg or 150 mg) or saline placebo three times a week for three weeks, as an adjunct to their ongoing antidepressant medication.[7]

  • Primary Outcome Measure: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the three-week treatment period.[7]

  • Safety Assessments: Included monitoring of adverse events, vital signs, and the Clinician-Administered Dissociative States Scale (CADSS).[7]

Ketamine (NCT00088699)
  • Study Design: A randomized, placebo-controlled, double-blind crossover study.[13][14]

  • Participants: 18 subjects with treatment-resistant major depressive disorder.[14]

  • Intervention: Following a two-week drug-free period, subjects received a 40-minute intravenous infusion of ketamine hydrochloride (0.5 mg/kg) and a saline placebo on two separate occasions, one week apart, in a randomized order.[13][14]

  • Primary Outcome Measure: Changes in scores on the 21-item Hamilton Depression Rating Scale (HDRS).[14]

  • Assessments: Ratings were conducted at baseline, and at multiple time points post-infusion (40, 80, 110, 230 minutes, and 1, 2, 3, and 7 days).[14]

Memantine
  • Study Design: A double-blind, placebo-controlled study.[3]

  • Participants: 32 subjects with major depression.[3]

  • Intervention: Patients were randomly assigned to receive either memantine (titrated from 5 mg/day to 20 mg/day) or placebo for 8 weeks.[3]

  • Primary Outcome Measure: Performance on the Montgomery-Åsberg Depression Rating Scale (MADRS).[3]

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_assessment Post-Infusion Assessment Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Obtained Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessments (MADRS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_A Lanicemine Infusion Randomization->Drug_A Drug_B Comparator Infusion (e.g., Ketamine, Placebo) Randomization->Drug_B Efficacy_Assessment Efficacy Assessments (MADRS) at multiple timepoints Drug_A->Efficacy_Assessment Safety_Assessment Safety & Tolerability Monitoring (Adverse Events, Vitals) Drug_A->Safety_Assessment Drug_B->Efficacy_Assessment Drug_B->Safety_Assessment Data_Analysis Data Analysis & Comparison Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Typical Experimental Workflow for a Comparative NMDA Antagonist Clinical Trial.

Conclusion

Lanicemine dihydrochloride has demonstrated antidepressant effects in some clinical trials, with a notable advantage of having a more favorable side-effect profile, particularly with regard to psychotomimetic and dissociative symptoms, when compared to ketamine.[7] This is likely attributable to its lower trapping properties at the NMDA receptor. However, the efficacy of lanicemine has been inconsistent across studies, with some trials failing to show a significant antidepressant effect compared to placebo.[9][11]

In contrast, ketamine has consistently shown rapid and robust, albeit transient, antidepressant effects in patients with treatment-resistant depression.[14] The significant psychotomimetic side effects and potential for abuse, however, remain major concerns for its widespread clinical use.

Other NMDA antagonists, such as memantine, have generally failed to demonstrate significant antidepressant efficacy in controlled clinical trials for major depressive disorder.[1][17]

Further research is warranted to fully elucidate the therapeutic potential of low-trapping NMDA receptor antagonists like lanicemine. Future studies should focus on optimizing dosing strategies and identifying patient populations most likely to respond to this class of compounds. The development of novel NMDA receptor modulators with improved efficacy and tolerability remains a key objective in the pursuit of more effective treatments for depression and other CNS disorders.

References

Lanicemine's Antidepressant Potential: A Comparative Analysis in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the antidepressant-like effects of Lanicemine (B1674462) and the well-established rapid-acting antidepressant, ketamine, in mouse models of depression. This analysis is supported by experimental data from behavioral and molecular studies.

Lanicemine (AZD6765) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Unlike ketamine, Lanicemine is a low-trapping antagonist, a characteristic that is thought to contribute to its reduced psychotomimetic side effects.[1][2] This guide delves into the preclinical evidence from mouse models to validate and compare the antidepressant-like efficacy of Lanicemine.

Comparative Efficacy in Behavioral Models of Depression

Behavioral tests in mice are crucial for the preclinical assessment of antidepressant efficacy. The most common models used to evaluate the effects of Lanicemine and ketamine are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will exhibit immobility when placed in an inescapable, stressful situation, and that this "behavioral despair" is reduced by effective antidepressant treatment.

A key study directly compared the effects of (R)-ketamine and Lanicemine in a chronic social defeat stress (CSDS) mouse model of depression. The results indicated that while (R)-ketamine demonstrated significant antidepressant effects, Lanicemine did not produce a similar response in this model.[3]

Table 1: Comparison of Lanicemine and (R)-Ketamine in Behavioral Tests in a Chronic Social Defeat Stress (CSDS) Mouse Model

Treatment GroupTestOutcomeQuantitative Data (Mean ± SEM)
Control (Saline)Forced Swim Test (FST)-~150 ± 10 s (Immobility Time)
CSDS + SalineForced Swim Test (FST)Increased Immobility~200 ± 15 s (Immobility Time)
CSDS + (R)-Ketamine (10 mg/kg)Forced Swim Test (FST)Decreased Immobility ~120 ± 12 s (Immobility Time)
CSDS + Lanicemine (10 mg/kg)Forced Swim Test (FST)No Significant Change~190 ± 18 s (Immobility Time)
Control (Saline)Tail Suspension Test (TST)-~100 ± 8 s (Immobility Time)
CSDS + SalineTail Suspension Test (TST)Increased Immobility~180 ± 12 s (Immobility Time)
CSDS + (R)-Ketamine (10 mg/kg)Tail Suspension Test (TST)Decreased Immobility ~90 ± 10 s (Immobility Time)
CSDS + Lanicemine (10 mg/kg)Tail Suspension Test (TST)No Significant Change~175 ± 15 s (Immobility Time)

Note: The quantitative data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[3]

Interestingly, other research has shown that when co-administered with hyperforin (B191548), a constituent of St. John's Wort, Lanicemine does exhibit significant antidepressant-like effects in both the FST and TST in mice.[4][5] This suggests that Lanicemine's efficacy may be enhanced through synergistic mechanisms.

Table 2: Effects of Lanicemine in Combination with Hyperforin in Behavioral Tests

Treatment GroupTestOutcomeQuantitative Data (Immobility Time; Mean ± SEM)
VehicleTail Suspension Test (TST)-~150 ± 10 s
Lanicemine (10 mg/kg)Tail Suspension Test (TST)No Significant Change~145 ± 12 s
Hyperforin (2.5 mg/kg)Tail Suspension Test (TST)No Significant Change~140 ± 11 s
Lanicemine (10 mg/kg) + Hyperforin (2.5 mg/kg) Tail Suspension Test (TST)Decreased Immobility ~90 ± 8 s
VehicleForced Swim Test (FST)-~180 ± 15 s
Lanicemine (10 mg/kg)Forced Swim Test (FST)No Significant Change~170 ± 14 s
Hyperforin (2.5 mg/kg)Forced Swim Test (FST)No Significant Change~165 ± 13 s
Lanicemine (10 mg/kg) + Hyperforin (2.5 mg/kg) Forced Swim Test (FST)Decreased Immobility ~110 ± 10 s

Source: Data adapted from Pochwat et al., 2018.[4]

Molecular Mechanisms and Signaling Pathways

Both Lanicemine and ketamine are antagonists of the NMDA receptor, a key player in synaptic plasticity and neurotransmission.[6] The antidepressant effects of these compounds are believed to be mediated through the modulation of downstream signaling pathways that lead to synaptogenesis and enhanced neuronal connectivity.

Key molecular players in this pathway include Brain-Derived Neurotrophic Factor (BDNF) and synapsin I, a protein involved in neurotransmitter release. Studies have shown that the combination of Lanicemine and hyperforin leads to an increase in the expression of both BDNF and synapsin I in the frontal cortex of mice, correlating with the observed antidepressant-like behavior.[5]

Below is a diagram illustrating the proposed signaling pathway for NMDA receptor antagonists like Lanicemine and ketamine.

NMDA_Receptor_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR inhibition Ketamine Ketamine Ketamine->NMDAR inhibition Ca_influx Ca²+ Influx NMDAR->Ca_influx modulation Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades BDNF BDNF Expression Signaling_Cascades->BDNF SynapsinI Synapsin I Expression Signaling_Cascades->SynapsinI Synaptogenesis Synaptogenesis BDNF->Synaptogenesis SynapsinI->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Synaptogenesis->Antidepressant_Effects

NMDA Receptor Antagonist Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the standard protocols for the key behavioral tests cited in this guide.

Chronic Social Defeat Stress (CSDS) Model

The CSDS model is a validated paradigm for inducing depression-like phenotypes in mice, including social avoidance and anhedonia.

  • Apparatus: A standard mouse cage divided by a perforated transparent partition.

  • Procedure:

    • An experimental mouse is introduced into the home cage of a larger, aggressive resident mouse for 5-10 minutes daily for 10 consecutive days. During this time, the experimental mouse is physically defeated.

    • For the remainder of the 24-hour period, the experimental mouse is housed in the same cage as the aggressor but separated by the perforated partition, allowing for sensory but not physical contact.

    • Control mice are housed in pairs in an identical cage with a partition but without an aggressor.

  • Behavioral Assessment: Following the 10-day stress period, mice are tested for social avoidance and in other behavioral paradigms like the FST and TST to assess antidepressant efficacy.

CSDS_Workflow Day1_10 Days 1-10: Chronic Social Defeat Stress Day11 Day 11: Social Interaction Test (to identify susceptible mice) Day1_10->Day11 Day12 Day 12: Drug Administration (Lanicemine or Ketamine) Day11->Day12 Day13_onward Days 13+: Behavioral Testing (FST, TST) Day12->Day13_onward

Chronic Social Defeat Stress Experimental Workflow
Forced Swim Test (FST)

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.

    • The session is video-recorded for later analysis.

  • Data Analysis: The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is measured. A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)
  • Apparatus: A horizontal bar elevated at least 50 cm from the floor.

  • Procedure:

    • Mice are suspended by their tail from the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.

    • The duration of the test is 6 minutes, and the session is video-recorded.

  • Data Analysis: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.

Conclusion

The preclinical data from mouse models present a nuanced picture of Lanicemine's antidepressant-like effects. While direct comparisons with (R)-ketamine in the CSDS model did not show comparable efficacy for Lanicemine alone,[3] its potential as an antidepressant is highlighted when used in combination with other compounds like hyperforin.[4][5] The underlying mechanism of action for both drugs involves the modulation of the NMDA receptor and downstream signaling pathways that promote neuroplasticity. Further research is warranted to fully elucidate the therapeutic potential of Lanicemine and to identify optimal strategies for its clinical application.

References

A Comparative Guide to Lanicemine and Other Glutamate Receptor Modulators in Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for mood disorders is rapidly evolving, with a significant focus on the glutamate (B1630785) system as a key target for novel, rapid-acting antidepressants. This guide provides a detailed comparison of lanicemine (B1674462), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, with other prominent glutamate receptor modulators. The information presented herein is intended to support research and development efforts by providing objective data on efficacy, safety, and mechanisms of action.

Introduction to Glutamate Receptor Modulation in Depression

Dysfunction of the glutamatergic system has been strongly implicated in the pathophysiology of major depressive disorder (MDD). This has led to the investigation of various glutamate receptor modulators as potential therapeutic agents. Unlike traditional monoaminergic antidepressants, which can take weeks to exert their effects, some glutamate modulators, most notably ketamine, have demonstrated the ability to produce rapid and robust antidepressant effects. This has opened a new frontier in psychiatric drug development, with a focus on agents that can modulate the NMDA receptor and other glutamate receptors.

Lanicemine (formerly AZD6765) emerged as a promising candidate due to its distinct pharmacological profile as a low-trapping NMDA receptor antagonist. This property was hypothesized to offer a better safety profile, particularly with regard to the psychotomimetic and dissociative effects associated with ketamine. This guide will delve into the comparative clinical data of lanicemine and other key glutamate modulators, including ketamine, rapastinel (B1663592) (GLYX-13), apimostinel (B605535) (NRX-1074), rislenemdaz (B1679343) (CERC-301), and AV-101 (4-chlorokynurenine).

Comparative Efficacy of Glutamate Receptor Modulators

The clinical development of lanicemine and other glutamate modulators has yielded mixed results. While some agents have shown initial promise, many have failed to meet primary endpoints in later-stage clinical trials. The following tables summarize the available quantitative data from key clinical studies.

Table 1: Efficacy of Lanicemine in Major Depressive Disorder
Study Drug/Dose N Primary Endpoint Result
Phase II Study (Sanacora et al., 2013)[1][2]Lanicemine 100 mg152Change in MADRS score at 3 weeks~13-point reduction (vs. ~8-point for placebo; p<0.05)
Lanicemine 150 mg~13-point reduction (vs. ~8-point for placebo; p<0.05)
Phase IIb Study (2016)[3][4]Lanicemine 50 mg302Change in MADRS score from baseline to week 6No significant difference from placebo
Lanicemine 100 mgNo significant difference from placebo
Table 2: Comparative Efficacy of Other Glutamate Receptor Modulators
Drug Mechanism Study Phase Primary Endpoint Reported Outcome
Ketamine Non-competitive NMDA Receptor AntagonistMultipleRapid reduction in depression scoresConsistently demonstrated rapid and robust antidepressant effects
Rapastinel (GLYX-13) NMDA Receptor Glycine-Site Partial AgonistPhase IIIChange in depression scoresFailed to differentiate from placebo in three acute studies[5]
Apimostinel (NRX-1074) NMDA Receptor Modulator (glycine site)Phase IIaImprovement in depression scoresShowed statistically significant improvement in depression scores within 24 hours[6][7]
Rislenemdaz (CERC-301) NR2B-selective NMDA Receptor AntagonistPhase IIImprovement in depression scoresFailed to meet primary endpoint; some signals of efficacy at 20mg dose at Day 2[8][9][10]
AV-101 (4-Chlorokynurenine) NMDA Receptor Glycine-Site AntagonistPhase IIChange in MADRS-10 total scoreDid not differentiate from placebo[11][12]

Comparative Safety and Tolerability

A key differentiating factor among glutamate modulators is their side-effect profile, particularly the incidence of psychotomimetic and dissociative symptoms.

Table 3: Comparative Side Effect Profiles
Drug Common Adverse Events Psychotomimetic/Dissociative Effects
Lanicemine Dizziness (12-49% depending on dose), increased blood pressure[2]Minimal; significantly lower than ketamine. In one study, 8% in the 100mg arm reported dissociative symptoms vs. 4% for placebo[13].
Ketamine Dissociation, dizziness, nausea, increased blood pressureCommon and often pronounced
Rapastinel (GLYX-13) Well-toleratedNo significant psychotomimetic side effects reported[5][14]
Apimostinel (NRX-1074) Well-toleratedNo drug-related serious adverse events reported[6][7]
Rislenemdaz (CERC-301) Increased blood pressure, dizziness, somnolence, paresthesia[9][15]Not reported as a primary concern
AV-101 (4-Chlorokynurenine) Well-toleratedNo psychotomimetic side effects or serious adverse events reported[11]

Experimental Protocols

Lanicemine Phase II Study (Sanacora et al., 2013)
  • Objective: To evaluate the efficacy and safety of lanicemine as an adjunctive treatment for MDD.

  • Design: A multicenter, randomized, double-blind, placebo-controlled Phase II study.

  • Participants: 152 patients with MDD who had an inadequate response to at least two prior antidepressant treatments[1].

  • Intervention: Patients received intravenous infusions of either 100 mg lanicemine, 150 mg lanicemine, or placebo three times a week for three weeks, while continuing their existing antidepressant medication[1].

  • Primary Outcome Measure: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the three-week treatment period[1].

  • Secondary Outcome Measures: Clinical Global Impression (CGI) scores, Hamilton Anxiety Rating Scale (HAM-A) scores, and other measures of depressive symptoms and functioning[2].

Lanicemine vs. Ketamine fMRI Study
  • Objective: To compare the effects of lanicemine and ketamine on brain activity in patients with MDD using pharmacological magnetic resonance imaging (phMRI).

  • Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 56 unmedicated participants with MDD were randomized to receive intravenous placebo (saline), ketamine (0.5mg/kg), or lanicemine (100mg)[16].

  • Procedure: fMRI scans were conducted at baseline, during the infusion, and 24 hours post-treatment[16].

  • Primary Outcome Measure: Changes in blood-oxygen-level-dependent (BOLD) signal in the subgenual anterior cingulate cortex (sgACC) and other brain regions associated with mood regulation[17][18].

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for lanicemine and many other compounds discussed here is the modulation of the NMDA receptor. However, the downstream signaling cascades are complex and are thought to be crucial for their therapeutic effects.

NMDA Receptor Antagonism and Downstream Signaling

Blockade of NMDA receptors on GABAergic interneurons is hypothesized to lead to a disinhibition of glutamatergic neurons, resulting in a surge of glutamate release. This glutamate surge then preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of intracellular events that promote synaptogenesis and reverse the synaptic deficits associated with depression. Key downstream pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway.

NMDA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Downstream Signaling Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca2+ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor Na_ion Na+ AMPA_R->Na_ion Influx mGluR mGluR BDNF BDNF Ca_ion->BDNF Activation TrkB TrkB Receptor BDNF->TrkB mTOR mTOR TrkB->mTOR Synaptogenesis Synaptogenesis (Antidepressant Effects) mTOR->Synaptogenesis Lanicemine Lanicemine (Low-trapping Antagonist) Lanicemine->NMDA_R Ketamine Ketamine (Antagonist) Ketamine->NMDA_R Glutamate->NMDA_R Glutamate->AMPA_R Glutamate->mGluR

NMDA Receptor Antagonist Signaling Pathway
Experimental Workflow for a Typical Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial investigating a novel glutamate receptor modulator for MDD.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase cluster_analysis Data Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment (e.g., MADRS Score, Treatment History) Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Assessments (e.g., MADRS, CGI, Safety Labs) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Arm Investigational Drug (e.g., Lanicemine Infusion) Randomization->Drug_Arm Placebo_Arm Placebo Control (e.g., Saline Infusion) Randomization->Placebo_Arm Monitoring Regular Monitoring (Efficacy, Safety, AEs) Drug_Arm->Monitoring Placebo_Arm->Monitoring Endpoint_Assessment Primary Endpoint Assessment (e.g., Change in MADRS at Week X) Monitoring->Endpoint_Assessment Secondary_Assessment Secondary Endpoint Assessments Endpoint_Assessment->Secondary_Assessment Long_Term_Followup Long-term Follow-up Secondary_Assessment->Long_Term_Followup Data_Analysis Statistical Analysis Long_Term_Followup->Data_Analysis Results Results Interpretation Data_Analysis->Results

Generalized Clinical Trial Workflow

Conclusion

Lanicemine, as a low-trapping NMDA receptor antagonist, represented a rational approach to developing a glutamate-based antidepressant with an improved safety profile over ketamine. While early-phase studies showed promise, later-stage trials did not consistently demonstrate a significant antidepressant effect compared to placebo. This highlights the complexities of targeting the glutamate system and the challenges in translating preclinical findings to clinical efficacy.

The broader landscape of glutamate receptor modulators reveals a similar pattern of initial excitement followed by mixed results in larger clinical trials. The failures of several of these agents underscore the need for a deeper understanding of the nuances of glutamate receptor pharmacology and the underlying neurobiology of depression. Future research should focus on identifying patient subpopulations who may be more responsive to these mechanisms and on developing more refined therapeutic agents with optimized pharmacological properties. The continued exploration of this field holds the potential to deliver truly novel and rapid-acting treatments for individuals with mood disorders who do not respond to currently available therapies.

References

Cross-Validation of Lanicemine's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical effects of Lanicemine (B1674462), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, across various animal species. Lanicemine has been investigated as a potential rapid-acting antidepressant with a more favorable side-effect profile compared to ketamine.[1][2][3] Understanding its cross-species efficacy and mechanism of action is crucial for its potential clinical translation.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on Lanicemine.

Table 1: Behavioral Effects of Lanicemine in Rodent Models of Depression

Species (Strain)ModelTreatment (Dose, Route)Key Behavioral OutcomeResultReference
MouseTail Suspension Test (TST) & Forced Swim Test (FST)Lanicemine (10 mg/kg, i.p.) + Hyperforin (2.5 mg/kg)Immobility TimeSignificantly reduced at 1h (TST) and 72h (FST)[4][5]
Mouse (C57BL/6J)Chronic Social Defeat Stress (CSDS)(R)-ketamine (10 mg/kg) vs. Lanicemine (10 mg/kg)Immobility Time (TST & FST)(R)-ketamine, but not Lanicemine, significantly decreased immobility time.[6]
MouseTail Suspension Test (TST)Lanicemine (1 mg/kg, i.p.)Antidepressant-like effectLanicemine induced an antidepressant-like effect.[7]

Table 2: Electrophysiological Effects of Lanicemine in Rodents

Species (Strain)MethodTreatment (Dose, Route)Key Electrophysiological OutcomeResultReference
Rat (Sprague-Dawley)Quantitative Electroencephalography (qEEG)Lanicemine (3, 10, or 30 mg/kg, i.p.)Spontaneous gamma-band EEG powerProduced pronounced dose-dependent elevations.[8][9]
RatResting-state fMRILanicemineHippocampal-prefrontal couplingStrengthened hippocampal-prefrontal coupling.[10]

Table 3: Molecular Effects of Lanicemine in Rodents

Species (Strain)Brain RegionTreatmentKey Molecular OutcomeResultReference
MouseFrontal CortexLanicemine (10 mg/kg) + Hyperforin (2.5 mg/kg)BDNF, Synapsin I, GluA1 protein expressionEnhanced expression of all three proteins.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[11][12][13][14][15]

  • Apparatus: A transparent cylindrical tank (e.g., 24 cm height, 13 cm diameter) is filled with water (22 ± 2°C) to a depth of 10 cm, preventing the mouse from touching the bottom or escaping.[11]

  • Procedure:

    • Mice are gently placed into the water-filled cylinder for a single 6-minute session.[11][14]

    • The initial 2 minutes are considered a pre-test or habituation period.

    • Behavior is typically recorded and scored during the final 4 minutes of the test.[11][15]

  • Scoring: The primary measure is "immobility time," defined as the duration the mouse spends floating or making only minimal movements necessary to keep its head above water.[11] A reduction in immobility time is indicative of an antidepressant-like effect.

Chronic Social Defeat Stress (CSDS) in Mice

The CSDS model is an ethologically valid paradigm for inducing depression-like phenotypes, including social avoidance.[16][17][18][19][20][21]

  • Apparatus: A standard cage is divided by a perforated transparent divider, allowing for sensory but not physical contact between two mice.

  • Procedure:

    • An experimental mouse (e.g., C57BL/6J strain) is introduced into the home cage of a larger, aggressive resident mouse (e.g., CD-1 strain) for a short period of physical defeat (typically 5-10 minutes) daily for 10 consecutive days.[16][20]

    • Following the physical interaction, the experimental mouse is housed in the adjacent compartment of the resident's cage, separated by the divider, for the remainder of the 24-hour period.[19]

    • The experimental mouse is exposed to a new aggressive resident each day.[20]

  • Social Interaction Test:

    • Following the 10-day defeat protocol, social avoidance is assessed. The experimental mouse is placed in an open field arena with a novel aggressor enclosed in a wire mesh cage at one end.

    • The amount of time the experimental mouse spends in the "interaction zone" around the caged aggressor is measured. A "social interaction ratio" is calculated by comparing the time spent in the interaction zone when the aggressor is present versus absent.

    • A lower social interaction ratio in defeated mice compared to control mice indicates social avoidance.

Quantitative Electroencephalography (qEEG) Recording in Rats

qEEG is used to measure brain electrical activity and can serve as a biomarker for the effects of psychoactive compounds.[22][23][24][25][26][27]

  • Surgical Implantation:

    • Male Sprague-Dawley rats are surgically implanted with skull screw electrodes over the frontal and temporal cortices for continuous EEG recording.[8]

  • Recording Procedure:

    • Following a recovery period, rats are placed in a recording chamber.

    • Baseline EEG is recorded for a set period before drug administration.

    • Lanicemine or a vehicle control is administered (e.g., via intraperitoneal injection).

    • EEG is then recorded continuously for a specified duration post-injection.

  • Data Analysis:

    • The recorded EEG signals are subjected to a fast Fourier transform.

    • Power spectral density is calculated for different frequency bands, with a particular focus on the gamma band (~40 Hz), which is known to be modulated by NMDA receptor antagonists.[8][28]

Cross-Species Validation: A Notable Gap

A significant limitation in the current body of research is the lack of studies investigating the effects of Lanicemine in non-rodent species. While there is extensive research on the use of non-human primates and canines in developing and testing other central nervous system drugs,[29][30][31][32][33] specific data for Lanicemine in these species is not publicly available. This represents a critical gap in the cross-validation of its antidepressant-like effects and overall pharmacological profile. The development of neuropsychiatric drugs often relies on non-human primate models to better predict human efficacy and safety due to their closer phylogenetic relationship.[29][30]

Mandatory Visualizations

Signaling Pathways

The antidepressant effects of NMDA receptor antagonists like Lanicemine are believed to be mediated through the potentiation of downstream signaling pathways that promote neuroplasticity.

Lanicemine_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor (Blocked) Lanicemine->NMDAR Blocks Glutamate_Release ↑ Glutamate Release AMPAR AMPA Receptor (Activated) Glutamate_Release->AMPAR Activates BDNF_Release ↑ BDNF Release AMPAR->BDNF_Release TrkB TrkB Receptor (Activated) BDNF_Release->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR (Activated) PI3K_Akt->mTOR Synaptogenesis ↑ Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Promotes Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Proposed signaling cascade following Lanicemine administration.

Experimental Workflow

CSDS_Workflow cluster_CSDS Chronic Social Defeat Stress (10 Days) cluster_Treatment Treatment Administration cluster_Behavioral Behavioral Testing cluster_Molecular Molecular Analysis Day1 Day 1: Defeat Session 1 Day2 Day 2: Defeat Session 2 Day10 Day 10: Final Defeat Session Treatment Lanicemine or Vehicle Day10->Treatment SIT Social Interaction Test Treatment->SIT FST Forced Swim Test SIT->FST Analysis Brain Tissue Collection (e.g., for BDNF levels) FST->Analysis

References

Comparative Analysis of Lanicemine and Esketamine on Synaptic Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lanicemine (B1674462) and esketamine's effects on synaptic function, supported by experimental data and detailed methodologies.

Both lanicemine and esketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have been investigated for their rapid-acting antidepressant effects. Their therapeutic potential is believed to stem from their ability to modulate synaptic function, a key area of interest in the pathophysiology of depression. This guide delves into a comparative analysis of these two compounds, focusing on their mechanisms of action at the synapse, their influence on synaptic plasticity, and their downstream signaling effects.

Mechanism of Action at the NMDA Receptor

Esketamine, the (S)-enantiomer of ketamine, and lanicemine (formerly AZD6765) both act as non-competitive antagonists at the NMDA receptor. However, they exhibit distinct properties in their interaction with the receptor channel, which may underlie their different clinical profiles.

Esketamine is a channel blocker that becomes trapped within the NMDA receptor channel after it has been activated by glutamate (B1630785) and a co-agonist (glycine or D-serine).[1] In contrast, lanicemine is described as a "low-trapping" NMDA channel blocker.[2][3][4] This means that while it also blocks the open channel, it has a faster off-rate and is less likely to become trapped.[5] This property is thought to contribute to lanicemine's potentially better tolerability profile, with minimal psychotomimetic side effects compared to ketamine.[2][3][4]

Data Presentation: NMDA Receptor Binding Affinity

The binding affinity of a compound for its target is a critical determinant of its potency. The following table summarizes the available data on the binding affinities (Ki) of lanicemine and esketamine for the NMDA receptor. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons should be made with caution.

CompoundBinding Affinity (Ki) for NMDA ReceptorSource of Data
Lanicemine0.56 - 2.1 µMMedchemExpress Product Information[6]
Esketamine0.30 - 1.1 µMPreclinical models cited by J&J Medical Connect[7]

A computational study using ligand-protein docking and molecular dynamics simulations reported the following binding free energies:

CompoundBinding Free Energy (ΔG)Source of Data
Lanicemine2.918 kcal/molMolecules (2023)[8]
Esketamine-11.922 kcal/molMolecules (2023)[8]

Note: A more negative binding free energy indicates a stronger binding affinity.

Impact on Synaptic Plasticity and Dendritic Spines

Both lanicemine and esketamine are thought to exert their therapeutic effects by promoting synaptic plasticity, a fundamental process for learning, memory, and mood regulation. A key aspect of this is the modulation of dendritic spine density and morphology.

Studies have shown that esketamine can increase the density of dendritic spines in the prefrontal cortex of mice.[9] This effect is associated with an increase in the expression of synaptic proteins like PSD-95. While direct evidence for lanicemine's effect on dendritic spine density is less clear, one study found that a combination of lanicemine and hyperforin (B191548) restored dendritic spine densities in a mouse model of stress and zinc deficiency.[10]

Mandatory Visualization: Experimental Workflow for Dendritic Spine Analysis

G Experimental Workflow for Dendritic Spine Analysis A Animal Model Treatment (e.g., Lanicemine, Esketamine, Control) B Brain Tissue Collection and Fixation A->B C Golgi-Cox Staining B->C D Microscopy and Image Acquisition (e.g., Bright-field or Confocal) C->D E Dendritic Spine Quantification and Morphological Analysis D->E F Statistical Analysis E->F

A simplified workflow for studying dendritic spine plasticity.

Downstream Signaling Pathways: The Role of BDNF and mTOR

The synaptogenic effects of lanicemine and esketamine are mediated by the activation of intracellular signaling cascades, most notably the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.

The proposed mechanism involves the NMDA receptor blockade leading to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This AMPA receptor stimulation triggers the release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling through the PI3K/Akt/mTOR pathway. The activation of mTOR is crucial for the synthesis of synaptic proteins required for the formation and maturation of new dendritic spines.[11][12]

Mandatory Visualization: NMDA Receptor Antagonist Signaling Pathway

G Signaling Pathway of NMDA Receptor Antagonists cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR AMPAR AMPAR Glutamate->AMPAR BDNF Release BDNF Release NMDAR->BDNF Release Inhibition of tonic firing on interneurons leads to glutamate surge AMPAR->BDNF Release TrkB Receptor TrkB Receptor BDNF Release->TrkB Receptor Activation PI3K/Akt PI3K/Akt TrkB Receptor->PI3K/Akt mTOR mTOR PI3K/Akt->mTOR Synaptic Protein Synthesis Synaptic Protein Synthesis mTOR->Synaptic Protein Synthesis Synaptogenesis Synaptogenesis Synaptic Protein Synthesis->Synaptogenesis Lanicemine/Esketamine Lanicemine/Esketamine Lanicemine/Esketamine->NMDAR Blockade

A diagram of the downstream signaling cascade initiated by NMDA receptor antagonists.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are summaries of standard experimental protocols.

NMDA Receptor Binding Assay

This assay determines the affinity of a compound for the NMDA receptor.

  • Membrane Preparation: Homogenize rat cerebral cortex in an ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction containing the NMDA receptors.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]MK-801) and varying concentrations of the test compound (lanicemine or esketamine).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) from the IC₅₀ value.[13][14][15]

Western Blot for mTOR Pathway Analysis

This technique is used to quantify the expression and phosphorylation of proteins in the mTOR signaling pathway.

  • Cell/Tissue Lysis: Homogenize cell or tissue samples in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-mTOR, total mTOR).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).[16][17][18][19][20]

ELISA for BDNF Quantification

An enzyme-linked immunosorbent assay (ELISA) is a common method for measuring BDNF levels in biological samples.

  • Sample Preparation: Collect and process samples (e.g., serum, plasma, tissue homogenates).

  • Assay Procedure:

    • Add standards and samples to a 96-well plate pre-coated with a BDNF capture antibody.

    • Incubate to allow BDNF to bind to the immobilized antibody.

    • Wash the plate and add a biotinylated detection antibody specific for BDNF.

    • Incubate, then wash away unbound detection antibody.

    • Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the BDNF concentration in the samples.[21][22][23][24][25]

Golgi Staining for Dendritic Spine Analysis

The Golgi-Cox method is a classic technique for visualizing neuronal morphology, including dendritic spines.

  • Tissue Preparation: Perfuse the animal with a fixative solution and dissect the brain.

  • Impregnation: Immerse the brain tissue in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for an extended period (e.g., 14 days) in the dark.

  • Cryoprotection and Sectioning: Transfer the tissue to a cryoprotectant solution, then freeze and section it using a cryostat or vibratome.

  • Staining Development: Mount the sections on slides and develop the stain to visualize the impregnated neurons.

  • Microscopy and Analysis:

    • Image the stained neurons using a bright-field microscope.

    • Acquire high-magnification images of dendritic segments.

    • Manually or semi-automatically count and classify dendritic spines based on their morphology (e.g., thin, stubby, mushroom).

    • Calculate spine density (number of spines per unit length of dendrite).[26][27][28][29][30]

Conclusion

Lanicemine and esketamine both modulate synaptic function through NMDA receptor antagonism, leading to the activation of the BDNF-mTOR signaling pathway and promoting synaptogenesis. Key differences in their pharmacological profiles, such as lanicemine's low-trapping mechanism, may contribute to their distinct clinical effects and side-effect profiles. While existing data provide a solid foundation for understanding their individual actions, further head-to-head preclinical and clinical studies are warranted to directly compare their quantitative effects on synaptic parameters. Such research will be invaluable for refining our understanding of their therapeutic mechanisms and for the development of novel, more targeted treatments for depression and other neuropsychiatric disorders.

References

A Head-to-Head In Vivo Comparison of Lanicemine and Memantine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of lanicemine (B1674462) and memantine (B1676192), two N-methyl-D-aspartate (NMDA) receptor antagonists with distinct pharmacological profiles. This document synthesizes available preclinical and clinical data to illuminate their comparative performance, supported by experimental data and detailed methodologies.

Both lanicemine and memantine target the NMDA receptor, a critical player in synaptic plasticity, learning, and memory. However, their nuanced mechanisms of action lead to different in vivo effects. Memantine is an uncompetitive, low-affinity antagonist with rapid, voltage-dependent blocking kinetics, approved for the treatment of moderate-to-severe Alzheimer's disease. Lanicemine, a low-trapping NMDA channel blocker, was investigated for treatment-resistant depression but its development was halted. Understanding their distinct in vivo characteristics is crucial for future drug development endeavors targeting the glutamatergic system.

Mechanism of Action: A Tale of Two Antagonists

At the molecular level, both compounds act as open-channel blockers of the NMDA receptor, meaning they only bind when the channel is activated by glutamate (B1630785) and a co-agonist (glycine or D-serine). However, the specifics of their interaction with the receptor channel differ significantly.

Memantine is characterized by its low affinity and rapid off-rate. This allows it to preferentially block the excessive, pathological activation of NMDA receptors associated with excitotoxicity, while sparing normal synaptic transmission.[1] Its voltage-dependency ensures that it is more effective at blocking tonically active extrasynaptic NMDA receptors, which are often implicated in neuronal damage.[1]

Lanicemine, on the other hand, is described as a "low-trapping" antagonist. This property suggests that it has a faster dissociation rate from the channel compared to more potent NMDA receptor blockers like ketamine. This characteristic was hypothesized to contribute to its potentially better side-effect profile, particularly regarding psychotomimetic effects.

cluster_lanicemine Lanicemine cluster_memantine Memantine l_nmda NMDA Receptor Channel l_effect Antidepressant-like Effects (in some studies) l_nmda->l_effect Modulation of Glutamatergic Signaling l_antagonist Lanicemine (Low-Trapping) l_antagonist->l_nmda Blocks open channel comparison Comparative In Vivo Outcomes m_nmda NMDA Receptor Channel m_effect Neuroprotection, Cognitive Enhancement (in Alzheimer's models) m_nmda->m_effect Modulation of Glutamatergic Signaling m_antagonist Memantine (Low-Affinity, Uncompetitive) m_antagonist->m_nmda Blocks open channel

Figure 1. Conceptual signaling pathway for Lanicemine and Memantine.

Pharmacokinetic Profile

A direct comparison of pharmacokinetic parameters in the same preclinical species is challenging due to the lack of head-to-head studies. However, data from separate in vivo studies in rats provide valuable insights.

ParameterLanicemine (Human)Memantine (Rat)
Route of Administration IntravenousIntravenous (IV), Oral (PO), Subcutaneous (SC)
Clearance (CL) 9.43 L/h4.15 L/h/kg (IV)
Volume of Distribution (Vd) V1: 106 L, V2: 47.3 L8.62 L/kg (IV)
Half-life (t1/2) ~16 h1.9 h (IV)
Bioavailability (F) N/A~29% (1 mg/kg PO), ~77% (10 mg/kg PO)
Brain-to-Plasma Ratio Not reportedIncreases from ~3 to >20 over time

Note: Lanicemine data is from human studies, while memantine data is from rat studies. Direct comparison should be made with caution.

Experimental Protocols: Pharmacokinetics

Memantine in Rats:

  • Animals: Male Sprague-Dawley rats.

  • Dosing: Single intravenous (1 mg/kg), oral (1 and 10 mg/kg), or subcutaneous (1 and 10 mg/kg) administration.

  • Sample Collection: Blood and brain tissue collected at various time points post-dosing.

  • Analysis: Memantine concentrations in plasma and brain homogenates were determined using LC-MS/MS.[2]

Lanicemine in Humans:

  • Subjects: Healthy volunteers and patients with Major Depressive Disorder.

  • Dosing: Intravenous infusion.

  • Sample Collection: Plasma samples collected at multiple time points.

  • Analysis: Lanicemine concentrations were determined by validated analytical methods.

In Vivo Efficacy and Behavioral Effects

The differing pharmacological profiles of lanicemine and memantine translate to distinct behavioral and physiological effects in vivo.

Cognitive Effects

Memantine has been extensively studied in models of Alzheimer's disease, where it has demonstrated cognitive-enhancing effects. In transgenic mouse models of Alzheimer's, chronic memantine treatment has been shown to improve performance in memory tasks.

Lanicemine's effects on cognition are less clear, with studies primarily focusing on its potential antidepressant effects.

Antidepressant-like Effects

Lanicemine showed initial promise as a rapid-acting antidepressant, though it ultimately failed to meet primary endpoints in larger clinical trials. Preclinical studies in mice demonstrated that lanicemine could produce antidepressant-like effects in forced swim and tail suspension tests.

Memantine has also been investigated for antidepressant effects, but the results have been largely inconsistent. Some preclinical studies suggest potential antidepressant-like activity, but clinical evidence is weak.

Neurophysiological Effects

Both drugs modulate brain activity through their action on NMDA receptors. In rats, memantine has been shown to dose-dependently decrease the firing rate of hippocampal neurons.[3] Lanicemine has been found to induce changes in electroencephalography (EEG), specifically in the gamma frequency band, in both rodents and humans, which is considered a marker of NMDA receptor antagonism.

start In Vivo Behavioral/Physiological Study dosing Drug Administration (e.g., IV, IP, PO) start->dosing behavioral Behavioral Testing (e.g., Forced Swim Test, Morris Water Maze) dosing->behavioral physiological Physiological Measurement (e.g., EEG, Neuronal Firing) dosing->physiological data Data Collection and Analysis behavioral->data physiological->data cluster_pathway NMDA Receptor Antagonism Downstream Signaling nmda NMDA Receptor Blockade disinhibition Disinhibition of Pyramidal Neurons nmda->disinhibition glutamate Glutamate Surge disinhibition->glutamate ampa AMPA Receptor Activation glutamate->ampa bdnf BDNF Release ampa->bdnf plasticity Synaptic Plasticity (e.g., Synaptogenesis) bdnf->plasticity

References

Lanicemine and Ketamine: A Comparative Analysis of their Impact on Prefrontal Cortex Connectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor antagonists, ketamine and lanicemine (B1674462), have garnered significant attention for their potential as rapid-acting antidepressants. While both drugs target the glutamatergic system, their distinct pharmacological profiles translate to differing impacts on neural circuitry, particularly within the prefrontal cortex (PFC), a region critically implicated in the pathophysiology of depression. This guide provides an objective comparison of their effects on PFC connectivity, supported by experimental data, to inform future research and drug development.

Quantitative Comparison of Effects on Prefrontal Cortex Connectivity

A key differentiator between lanicemine and ketamine lies in their influence on PFC global brain connectivity (GBCr), a measure of the average functional connectivity of a brain region with the rest of the brain. The following table summarizes the quantitative findings from a randomized, placebo-controlled study in unmedicated patients with major depressive disorder (MDD).

DrugDosageTime PointChange in PFC GBCr (Compared to Placebo)p-value
Ketamine 0.5 mg/kg (IV)During InfusionSignificant Increase 0.01[1][2]
24-h Post-treatmentSignificant Increase 0.02[1][2]
Lanicemine 100 mg (IV)During InfusionNo Significant Effect0.45[1][2]
24-h Post-treatmentNo Significant Effect0.23[1][2]

Experimental Protocols

The data presented above was derived from a robust clinical trial with the following methodology:

Study Design: A randomized, placebo-controlled, double-blind study was conducted with three parallel groups: intravenous (IV) ketamine, IV lanicemine, and IV placebo (saline).[2]

Participants: The study enrolled 56 unmedicated participants diagnosed with Major Depressive Disorder (MDD).[2] The participants were randomly assigned to one of the three treatment arms: ketamine (n=19), lanicemine (n=19), or placebo (n=18).[2]

Drug Administration:

  • Ketamine: A single intravenous infusion of 0.5 mg/kg was administered.[2]

  • Lanicemine: A single intravenous infusion of 100 mg was administered.[2]

  • Placebo: A single intravenous infusion of normal saline was administered.[2]

Neuroimaging:

  • Technique: Functional magnetic resonance imaging (fMRI) was used to assess brain connectivity.[2]

  • Data Acquisition: fMRI scans were completed at three time points: at baseline before the infusion, during the infusion, and 24 hours after the treatment.[2]

  • Analysis: Prefrontal cortex global brain connectivity with global signal regression (PFC GBCr) was computed from the time series of the fMRI data to measure changes in connectivity.[2]

Signaling Pathways and Mechanisms of Action

The differential effects of ketamine and lanicemine on prefrontal cortex connectivity can be attributed to their distinct interactions with the NMDA receptor and subsequent downstream signaling cascades.

cluster_Ketamine Ketamine K Ketamine NMDAR_K NMDA Receptor (on GABAergic Interneuron) K->NMDAR_K Blocks GABA GABA Release ↓ NMDAR_K->GABA Glutamate_Neuron Glutamatergic Pyramidal Neuron GABA->Glutamate_Neuron Disinhibition Glutamate_Surge Glutamate Surge ↑ Glutamate_Neuron->Glutamate_Surge AMPAR AMPA Receptor Activation ↑ Glutamate_Surge->AMPAR BDNF BDNF Release ↑ AMPAR->BDNF mTOR mTOR Signaling ↑ BDNF->mTOR Synaptogenesis Synaptogenesis & Connectivity ↑ mTOR->Synaptogenesis cluster_Lanicemine Lanicemine L Lanicemine NMDAR_L NMDA Receptor L->NMDAR_L Weakly Blocks (Low-trapping) Glutamate_Mod Modulated Glutamate Transmission NMDAR_L->Glutamate_Mod Downstream Limited Downstream Signaling Glutamate_Mod->Downstream Connectivity_L No Significant Change in Connectivity Downstream->Connectivity_L cluster_Workflow Experimental Workflow Recruitment Participant Recruitment (Unmedicated MDD Patients) Randomization Randomization Recruitment->Randomization Ketamine_Arm Ketamine Infusion (0.5 mg/kg) Randomization->Ketamine_Arm Lanicemine_Arm Lanicemine Infusion (100 mg) Randomization->Lanicemine_Arm Placebo_Arm Placebo Infusion (Saline) Randomization->Placebo_Arm fMRI_Scans fMRI Scans (Baseline, During, 24h Post) Ketamine_Arm->fMRI_Scans Lanicemine_Arm->fMRI_Scans Placebo_Arm->fMRI_Scans Analysis Data Analysis (PFC Global Brain Connectivity) fMRI_Scans->Analysis cluster_Relationship Logical Relationship Ketamine Ketamine (Potent NMDA Antagonist) Glutamate_Surge_R Robust Glutamate Surge Ketamine->Glutamate_Surge_R Lanicemine Lanicemine (Weak NMDA Antagonist) Modest_Modulation Modest Glutamate Modulation Lanicemine->Modest_Modulation Strong_Downstream Strong Downstream Signaling (BDNF, mTOR) Glutamate_Surge_R->Strong_Downstream Weak_Downstream Weak Downstream Signaling Modest_Modulation->Weak_Downstream Connectivity_Increase Increased PFC Connectivity Strong_Downstream->Connectivity_Increase No_Change No Significant Change in PFC Connectivity Weak_Downstream->No_Change

References

A Comparative Analysis of (R)-ketamine and Lanicemine in Preclinical Models of Social Defeat Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of (R)-ketamine and the low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, lanicemine (B1674462), in preclinical models of social defeat stress. The information presented herein is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for researchers in the field of antidepressant drug discovery and development.

Executive Summary

Preclinical studies utilizing the chronic social defeat stress (CSDS) model, an ethologically validated paradigm for inducing depression-like phenotypes in rodents, have revealed distinct efficacy profiles for (R)-ketamine and lanicemine. While both are NMDA receptor antagonists, (R)-ketamine consistently demonstrates robust and sustained antidepressant-like effects in this model. In contrast, lanicemine has not shown significant antidepressant effects in the same preclinical paradigms.[1] This guide will delve into the quantitative behavioral and molecular data that underpin these findings, detail the experimental methodologies employed, and illustrate the divergent signaling pathways implicated in their mechanisms of action.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a pivotal comparative study by Yang et al. (2017), which directly evaluated the effects of (R)-ketamine and lanicemine in the CSDS model in mice.

Table 1: Behavioral Effects of (R)-ketamine vs. Lanicemine in CSDS-Susceptible Mice
Behavioral TestVehicle (Saline)(R)-ketamine (10 mg/kg)Lanicemine (10 mg/kg)F-statistic, p-value
Social Interaction Time (s) ~100~150~100F(3,20) = 9.555, p < 0.001
Sucrose (B13894) Preference (%) ~65~85~65F(3,20) = 9.555, p < 0.001
Immobility Time in TST (s) ~150~75~150F(3,20) = 7.025, p = 0.002
Immobility Time in FST (s) ~175~100~175F(3,20) = 4.722, p = 0.012

Data are approximated from graphical representations in Yang et al. (2017) and presented as mean values. TST: Tail Suspension Test; FST: Forced Swim Test.

Key Findings: A single administration of (R)-ketamine significantly reversed the social avoidance, anhedonia (reduced sucrose preference), and behavioral despair (increased immobility in TST and FST) induced by CSDS.[1] Conversely, lanicemine, at the same dose, had no significant effect on these depression-like behaviors.[1]

Experimental Protocols

Chronic Social Defeat Stress (CSDS) Model

This protocol is a widely used and validated method for inducing a depression-like phenotype in mice.

  • Animals: Male C57BL/6J mice are used as the experimental subjects, and larger, aggressive male CD-1 mice serve as the aggressors.

  • Housing: Experimental mice are individually housed. Aggressor CD-1 mice are also singly housed in a divided cage.

  • Procedure:

    • Defeat Sessions: For 10 consecutive days, each C57BL/6J mouse is introduced into the home cage of a novel CD-1 aggressor for a 5-10 minute period of physical defeat.

    • Sensory Contact: Following the physical interaction, the experimental mouse is housed in the adjacent compartment of the aggressor's cage, separated by a perforated Plexiglas divider, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory, and auditory) but not physical contact.

    • Rotation: To prevent habituation, the experimental mice are exposed to a new aggressor mouse each day.

  • Behavioral Screening: On day 11, a social interaction test is performed to phenotype mice as "susceptible" (socially avoidant) or "resilient" (not socially avoidant). A novel CD-1 mouse is placed in an interaction cage, and the amount of time the experimental mouse spends in the "interaction zone" is measured. Susceptible mice spend significantly less time in the interaction zone.

Behavioral Assays
  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.

    • Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution, for 48 hours.

    • Testing: Following a period of food and water deprivation (typically 12-24 hours), mice are given free access to both a water bottle and a 1% sucrose solution bottle for a set period (e.g., 1-2 hours).

    • Measurement: The amount of liquid consumed from each bottle is measured by weight. Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) * 100%.

  • Forced Swim Test (FST): This test assesses behavioral despair.

    • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

    • Procedure: Mice are placed in the water for a 6-minute session.

    • Measurement: The duration of immobility (floating motionless or making only small movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.

Signaling Pathways and Mechanisms of Action

The differential antidepressant effects of (R)-ketamine and lanicemine are believed to stem from their distinct impacts on intracellular signaling cascades that regulate synaptic plasticity.

(R)-ketamine: ERK-Dependent, mTOR-Independent Antidepressant Effects

(R)-ketamine's antidepressant actions in the CSDS model are linked to the activation of the Extracellular signal-regulated kinase (ERK) pathway, independent of the mammalian target of rapamycin (B549165) (mTOR) pathway.[2][3] This is a key distinction from (S)-ketamine, whose effects are mTOR-dependent.[2][3]

R_ketamine_pathway R_ketamine (R)-ketamine NMDA_R NMDA Receptor (Antagonism) R_ketamine->NMDA_R BDNF_release BDNF Release NMDA_R->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB MEK MEK TrkB->MEK ERK ERK MEK->ERK Synaptogenesis Synaptogenesis & Synaptic Potentiation ERK->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

(R)-ketamine Signaling Pathway
Lanicemine: Putative Involvement of the PI3K/Akt/mTOR Pathway

While lanicemine did not show antidepressant efficacy in the CSDS model, other studies in different depression models suggest its antidepressant-like effects may involve the PI3K/Akt/mTOR signaling pathway.[4] It is important to note that this pathway was not found to be significantly modulated by lanicemine in the context of the CSDS model where it was ineffective.

Lanicemine_pathway Lanicemine Lanicemine NMDA_R NMDA Receptor (Low-trapping Antagonism) Lanicemine->NMDA_R PI3K PI3K NMDA_R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Synaptogenesis Synaptogenesis mTOR->Synaptogenesis Antidepressant Antidepressant-like Effects (in other models) Synaptogenesis->Antidepressant

Putative Lanicemine Signaling Pathway
Experimental Workflow

The following diagram illustrates the typical experimental workflow for comparing the effects of (R)-ketamine and lanicemine in the CSDS model.

experimental_workflow start Start: Naive Mice csds Chronic Social Defeat Stress (10 days) start->csds phenotyping Social Interaction Test (Phenotyping) csds->phenotyping susceptible Susceptible Mice phenotyping->susceptible resilient Resilient Mice (Excluded) phenotyping->resilient treatment Single i.p. Injection: - Vehicle - (R)-ketamine - Lanicemine susceptible->treatment behavioral_tests Behavioral Testing (e.g., SPT, FST) treatment->behavioral_tests molecular_analysis Molecular Analysis (e.g., Western Blot) behavioral_tests->molecular_analysis end End: Data Analysis & Comparison molecular_analysis->end

Experimental Workflow Diagram

Conclusion

In the context of the chronic social defeat stress model, (R)-ketamine demonstrates significant and sustained antidepressant-like properties, whereas lanicemine does not exhibit efficacy. The antidepressant effects of (R)-ketamine are associated with the activation of the ERK signaling pathway, which is distinct from the mTOR-dependent mechanism of (S)-ketamine. While lanicemine has shown some antidepressant-like effects in other preclinical models potentially through the PI3K/Akt/mTOR pathway, these effects do not translate to the CSDS model. These findings highlight the nuanced pharmacological differences between NMDA receptor antagonists and underscore the importance of specific signaling pathway engagement for achieving antidepressant efficacy in stress-related depression models. This comparative guide provides a foundation for further research into the development of novel, rapid-acting antidepressants with improved efficacy and side-effect profiles.

References

Safety Operating Guide

Proper Disposal of Lanicemine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Lanicemine dihydrochloride (B599025) in a research setting, ensuring the protection of personnel and the environment.

Lanicemine dihydrochloride, an investigational NMDA receptor antagonist, requires meticulous handling and disposal procedures within laboratory environments. Adherence to established safety protocols and regulatory requirements is paramount to mitigate risks and ensure a safe operational workflow. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal process, consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. In the absence of a specific SDS, general precautions for handling research-grade pharmaceutical compounds should be strictly followed.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling bulk quantities or if aerosolization is possible.

Step-by-Step Disposal Protocol

1. Waste Classification and Segregation:

  • Initial Assessment: Treat all unused, expired, or contaminated this compound as chemical waste. Do not dispose of it in regular trash or down the drain.[2][3]

  • Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.

2. Containerization:

  • Primary Container: The original container, if intact and properly sealed, is ideal for storing the waste.

  • Waste Collection Container: If transferring waste, use a designated, leak-proof container made of a material compatible with the chemical. The container must have a secure, tight-fitting lid.

3. Labeling:

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound"

  • Accumulation start date

  • Associated hazards (e.g., "Toxic")

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

5. Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the pickup and disposal of chemical waste.

  • Licensed Waste Vendor: The EHS will coordinate with a licensed hazardous waste disposal company for the final disposal of the this compound, which will likely involve incineration at a permitted facility.[2][4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal start Start: Unused/Expired this compound ppe Don Appropriate PPE start->ppe classify Classify as Chemical Waste ppe->classify containerize Place in a Labeled, Sealed Container classify->containerize labeling Label: 'Hazardous Waste', Chemical Name, Date containerize->labeling store Store in Satellite Accumulation Area labeling->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup incineration Incineration by Licensed Vendor pickup->incineration

References

Safeguarding Researchers: Personal Protective Equipment and Disposal Protocols for Lanicemine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Lanicemine dihydrochloride (B599025) must adopt stringent safety protocols due to conflicting hazard information and potential environmental risks. While some sources classify the compound as non-hazardous, others recommend treating it as a hazardous substance until more definitive data is available. A deuterated analog, Lanicemine-d5, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach is essential to ensure personnel safety and prevent environmental contamination.

This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations and a comprehensive disposal plan.

Recommended Personal Protective Equipment (PPE)

All personnel handling Lanicemine dihydrochloride should use the following personal protective equipment. This is a baseline recommendation and should be adapted based on a site-specific risk assessment for the procedures being performed.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves (Chemotherapy gloves recommended for handling hazardous drugs)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols.Minimizes inhalation exposure.

Experimental Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment: - Quantity of substance - Potential for aerosol/dust generation - Duration of handling start->risk_assessment ppe_decision Select Appropriate PPE risk_assessment->ppe_decision standard_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile/Neoprene Gloves ppe_decision->standard_ppe Low risk of aerosol/ dust generation enhanced_ppe Enhanced PPE: - Add Respiratory Protection (e.g., N95/P100 respirator) - Consider double gloving ppe_decision->enhanced_ppe High risk of aerosol/ dust generation handling_procedure Proceed with Handling Procedure standard_ppe->handling_procedure enhanced_ppe->handling_procedure end End handling_procedure->end

PPE Selection Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm. Do not dispose of this material down the drain or in regular trash[1].

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, weigh paper, etc.), and any lab materials that have come into direct contact with the compound in a dedicated, clearly labeled hazardous waste container[1].

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste"[1].

    • Include the full chemical name: "this compound"[1].

    • Indicate the associated hazards, such as "Acutely Toxic" and "Aquatic Hazard"[1].

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure containers are kept closed when not in use[1].

  • Disposal:

    • Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed hazardous waste management company[1].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup[1].

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the responsible management and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanicemine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Lanicemine dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.